molecular formula C4H4N4O3 B1297589 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No.: B1297589
CAS No.: 65190-36-5
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C4H4N4O3 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing novel therapeutic agents.[2] This guide focuses on a specific, yet highly significant, derivative: 4-Nitro-1H-pyrazole-3-carboxamide . The introduction of a nitro group and a carboxamide moiety onto the pyrazole ring creates a molecule with a distinct reactivity profile and a high potential for further functionalization, making it a valuable building block in drug discovery and materials science.[4] This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for this specific compound is not extensively reported in the literature, we can infer and present key characteristics based on available information for closely related structures and its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid.

PropertyValueSource/Comment
Molecular Formula C₄H₄N₄O₃[5]
Molecular Weight 156.1 g/mol [5]
Appearance Expected to be a solid.Based on related pyrazole derivatives.
Melting Point Not explicitly reported. The precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, has a melting point of 223-225 °C (with decomposition). The melting point of the carboxamide is likely to be different. For comparison, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has a melting point of 141-143 °C.[6]
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.General solubility trends for similar organic compounds.
CAS Number 65190-36-5[5][7]

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the amide protons. The chemical shift of the C5-H of the pyrazole ring will be influenced by the electron-withdrawing nitro group at the C4 position. The amide protons (NH₂) will likely appear as a broad singlet, and its chemical shift could be solvent-dependent. For comparison, the ¹H NMR spectrum of the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, in DMSO-d₆ shows a signal at δ 14.4 (s, 1H, NH) and 8.9 (s, 1H, CH).[1][8]

  • ¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C4 bearing the nitro group being significantly deshielded. The carbonyl carbon of the carboxamide group will appear in the typical downfield region for amides.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the amide and pyrazole N-H groups.

  • C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.

  • N-O stretching (nitro group): Two characteristic strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

  • C=N and C=C stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 156. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the carboxamide group (CONH₂).

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from a suitable pyrazole precursor. The general strategy involves the nitration of a pyrazole-3-carboxylic acid derivative followed by amidation.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation start Pyrazole-3-carboxylic acid derivative step1 Nitrating agent (e.g., HNO₃/H₂SO₄) start->step1 Reaction product1 4-Nitro-1H-pyrazole-3-carboxylic acid step1->product1 Formation product1_2 4-Nitro-1H-pyrazole-3-carboxylic acid step2 Amidation reagent (e.g., SOCl₂, then NH₃ or coupling agent + NH₃) product1_2->step2 Reaction final_product This compound step2->final_product Formation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid)

This protocol is adapted from general procedures for the synthesis of pyrazole carboxamides.[9][10]

  • Activation of the Carboxylic Acid:

    • To a solution of 4-Nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Alternatively, the carboxylic acid can be converted to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.[9]

  • Amidation:

    • To the activated carboxylic acid solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride in the presence of a base, at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the pyrazole ring, the electron-withdrawing nitro group, and the carboxamide functionality.

Reactivity of the Pyrazole Ring
  • Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the C4 position makes further electrophilic substitution on the ring challenging.[11][12] If a reaction were to occur, it would likely be directed to the C5 position, though requiring harsh reaction conditions.

  • N-Alkylation/Arylation: The pyrazole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 position. This is a common strategy for modifying the properties of pyrazole-based compounds.

Reactivity of the Nitro Group
  • Reduction: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl).[13] This transformation is particularly valuable as it provides access to 4-amino-1H-pyrazole-3-carboxamide, a versatile intermediate for further diversification.[9]

Reactivity of the Carboxamide Group
  • Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires heating.

  • Dehydration: The primary amide can be dehydrated to the corresponding nitrile using dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazole ring, further enhanced by the nitro group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself is not a leaving group, it activates the ring towards the displacement of a suitable leaving group at an adjacent position. In the absence of a leaving group, nucleophilic attack can still occur, leading to the formation of Meisenheimer-type adducts.[14]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The ability to selectively modify the pyrazole ring, the nitro group, and the carboxamide functionality allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

As a Precursor for Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide (obtained by reduction of the nitro group) have been synthesized and shown to exhibit potent inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[9]

G cluster_0 Core Scaffold cluster_1 Key Transformation cluster_2 Diversification and Application start This compound reduction Reduction of Nitro Group start->reduction intermediate 4-Amino-1H-pyrazole-3-carboxamide reduction->intermediate diversification Further Functionalization intermediate->diversification application Kinase Inhibitors (e.g., for AML) diversification->application

Caption: Pathway from this compound to kinase inhibitors.

Other Potential Therapeutic Areas

The broader class of pyrazole carboxamides has demonstrated a wide range of biological activities, suggesting that derivatives of this compound could be explored for:

  • Antimicrobial agents: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[10]

  • Anti-inflammatory drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral compounds: Certain pyrazole derivatives have been investigated for their antiviral properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, the compound should be considered as a potential irritant to the skin, eyes, and respiratory system.[15] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined chemical properties and multiple points for diversification make it an attractive starting material for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.

References

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., ... & Lu, T. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4253.
  • Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.
  • Jean, M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-NITRO-1H-PYRAZOL-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Nitro-1H-pyrazole-3-carboxamide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Signature of a Key Pharmacophore

4-Nitro-1H-pyrazole-3-carboxamide stands as a pivotal molecular scaffold in contemporary drug discovery and development. Its inherent structural motifs, including the nitro-substituted pyrazole core and the carboxamide functionality, contribute to a unique electronic and steric profile, rendering it a valuable precursor for a diverse array of bioactive molecules. From kinase inhibitors to novel antimicrobial agents, the strategic modification of this core structure has led to the generation of promising therapeutic candidates.[1][2]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a robust, predicted spectral analysis grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The predictions are derived from a careful examination of the spectral data of its immediate precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, and a thorough understanding of the spectroscopic consequences of the conversion of a carboxylic acid to a primary amide. This approach offers researchers and drug development professionals a reliable framework for the identification and characterization of this important synthetic intermediate.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known data for 4-Nitro-1H-pyrazole-3-carboxylic acid and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~14.0broad singlet1HN-H (pyrazole)The acidic proton on the pyrazole ring is expected to be highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift, similar to the carboxylic acid precursor.
~8.7singlet1HC5-HThe proton at the 5-position of the pyrazole ring is adjacent to the electron-withdrawing nitro group and is expected to have a chemical shift comparable to that observed in the carboxylic acid precursor.
~7.8broad singlet1HN-H (amide)One of the amide protons is expected to be a broad singlet in the downfield region due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
~7.6broad singlet1HN-H (amide)The second amide proton will also appear as a broad singlet, potentially at a slightly different chemical shift than the first due to restricted rotation around the C-N bond.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~160C=O (amide)The amide carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl (~162 ppm) due to the electron-donating effect of the nitrogen atom.
~145C4-NO₂The carbon bearing the nitro group is expected to have a chemical shift similar to that in the carboxylic acid precursor.
~138C5-HThe chemical shift of this carbon is anticipated to be largely unaffected by the change from a carboxylic acid to a carboxamide.
~130C3-C=OThe carbon at the 3-position, attached to the carboxamide group, will have a chemical shift similar to the corresponding carbon in the carboxylic acid.

Table 3: Predicted FT-IR Spectral Data (ATR)

Frequency (cm⁻¹)IntensityAssignmentRationale for Prediction
3400-3200Strong, BroadN-H stretch (amide)The two N-H bonds of the primary amide will give rise to two stretching bands in this region. These bands are typically strong and broadened due to hydrogen bonding.
~3100MediumN-H stretch (pyrazole)The N-H stretch of the pyrazole ring is expected in this region.
~1680StrongC=O stretch (Amide I)The amide carbonyl stretch (Amide I band) is expected at a lower wavenumber compared to the carboxylic acid C=O stretch (~1720 cm⁻¹) due to resonance delocalization involving the nitrogen lone pair.
~1620MediumN-H bend (Amide II)The N-H bending vibration (Amide II band) is a characteristic feature of primary amides.
1550 & 1350StrongN-O stretch (nitro)Asymmetric and symmetric stretching vibrations of the nitro group are expected at these characteristic frequencies.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIonRationale for Prediction
157.04[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode Electrospray Ionization (ESI) mass spectrum.
140.03[M+H-NH₃]⁺Loss of ammonia from the protonated molecular ion is a common fragmentation pathway for primary amides.
111.02[M+H-NH₃-CO]⁺Subsequent loss of carbon monoxide from the [M+H-NH₃]⁺ ion is a plausible fragmentation.

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to be relatively simple, displaying four distinct signals. The most downfield proton is anticipated to be the N-H of the pyrazole ring, a consequence of its acidic nature and involvement in hydrogen bonding. The proton at the C5 position of the pyrazole ring is significantly deshielded by the adjacent electron-withdrawing nitro group. The two protons of the primary amide group are expected to appear as two separate broad singlets due to slow rotation about the C-N amide bond at room temperature, a common phenomenon in NMR spectroscopy of amides.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is a key diagnostic signal. Its predicted upfield shift relative to the carboxylic acid precursor is a direct result of the mesomeric effect of the nitrogen atom, which donates electron density to the carbonyl carbon, increasing its shielding. The remaining carbon signals of the pyrazole ring are expected to show minimal deviation from those of the carboxylic acid precursor, as the electronic influence of the carboxamide group is largely localized.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most telling transformation from the carboxylic acid to the carboxamide is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two distinct N-H stretching bands for the primary amide in the 3400-3200 cm⁻¹ region. Furthermore, the carbonyl stretching frequency (Amide I band) is predicted to shift to a lower wavenumber (~1680 cm⁻¹) compared to the carboxylic acid (~1720 cm⁻¹). This shift is a hallmark of the amide functional group and is attributed to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group. The presence of a medium intensity N-H bending vibration (Amide II band) around 1620 cm⁻¹ further confirms the presence of the primary amide. The strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group serve as additional diagnostic peaks.

Mass Spectrometry (MS)

Electrospray ionization in the positive ion mode (ESI+) is expected to readily produce the protonated molecular ion [M+H]⁺ at an m/z of 157.04, which would likely be the base peak. A characteristic fragmentation pathway for primary amides is the neutral loss of ammonia (NH₃), which would result in a fragment ion at m/z 140.03. Further fragmentation through the loss of carbon monoxide (CO) is also a probable event, leading to an ion at m/z 111.02. These predictable fragmentation patterns provide strong evidence for the presence of the primary carboxamide functionality.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following sections detail standardized protocols for the analysis of this compound.

NMR Spectroscopy: A Workflow for Structural Confirmation

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For both spectra, pick the peaks to determine their precise chemical shifts.

FT-IR Spectroscopy: Probing Functional Groups

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Detailed Steps:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Data Acquisition: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. Collect the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

  • Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal with isopropanol.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Caption: Workflow for ESI-MS data acquisition.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL using a mixture of acetonitrile and water (typically 50:50) with 0.1% formic acid to promote protonation. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured m/z value to the calculated exact mass. Analyze the fragmentation pattern to confirm the presence of the primary amide and other structural features.

Conclusion

This technical guide provides a detailed, predicted spectroscopic characterization of this compound, a compound of significant interest in medicinal chemistry. By leveraging the known spectral data of its carboxylic acid precursor and applying fundamental spectroscopic principles, this guide offers a reliable reference for researchers engaged in the synthesis and development of novel therapeutics based on this versatile scaffold. The inclusion of detailed experimental protocols further equips scientists with the practical knowledge required to obtain high-quality data for the unambiguous identification and characterization of this and related molecules. As the quest for new and effective drugs continues, a thorough understanding of the molecular signatures of key building blocks like this compound will remain an indispensable asset.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

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The 4-Nitro-1H-pyrazole-3-carboxamide Scaffold: A Cornerstone for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and versatile synthetic handles.[1][2] Pyrazole-containing compounds have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] Within this class, the 4-Nitro-1H-pyrazole-3-carboxamide structure represents a particularly valuable scaffold. While not typically a biologically active agent in its own right, it serves as a crucial intermediate—a molecular building block—for the synthesis of highly potent and selective modulators of critical biological targets.[4] Its inherent chemical reactivity, stemming from the nitro and carboxamide groups, allows for diverse functionalization, enabling the precise tailoring of derivatives to fit the active sites of specific enzymes.[4] This guide provides an in-depth exploration of the mechanisms of action for key therapeutic agents derived from this versatile scaffold, with a primary focus on their role in oncology as kinase inhibitors.

Part 1: Dual Inhibition of FLT3 and Cyclin-Dependent Kinases in Acute Myeloid Leukemia (AML)

A prominent application of the this compound scaffold is in the development of dual inhibitors targeting Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive kinase activation and uncontrolled cell proliferation.[5] CDKs, particularly CDK2 and CDK4, are master regulators of the cell cycle. Their simultaneous inhibition offers a synergistic approach to halt cancer progression.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives built upon the this compound core have been engineered to function as Type I kinase inhibitors, meaning they bind to the active, "DFG-in" conformation of the kinase at the ATP-binding site.[5] This competitive inhibition prevents the binding of endogenous ATP, thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.

Molecular docking studies on lead compounds, such as compound 8t from recent literature, reveal the precise interactions underpinning this potent inhibition. The pyrazole-3-carboxamide core is instrumental in anchoring the molecule within the kinase hinge region, forming conserved hydrogen bonds.[5] For instance, in both CDK2 and FLT3, this core structure forms three critical hydrogen bonds with the backbone of the hinge region.[5] Appended moieties, synthesized onto the core scaffold, extend into adjacent hydrophobic pockets and solvent-accessible areas, conferring both potency and selectivity. In the case of compound 8t , a piperazine group forms an additional hydrogen bond with GLU85 in CDK2 and ASN701 in FLT3, further stabilizing the inhibitor-enzyme complex.[5]

FLT3_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds RAS RAS Dimerization->RAS Phosphorylates STAT5 STAT5 Dimerization->STAT5 Phosphorylates AKT PI3K/AKT Dimerization->AKT Phosphorylates ADP ADP Dimerization->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT->Proliferation Inhibitor Pyrazole-3-carboxamide Derivative (e.g., 8t) Inhibitor->Dimerization Blocks ATP Binding Site ATP ATP ATP->Dimerization Phosphate Donor Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical & Cellular Screening cluster_modeling Computational Analysis Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Synth Multi-step Synthesis Start->Synth Compound Final Pyrazole Derivative Synth->Compound EnzymeAssay In Vitro Kinase Assay Compound->EnzymeAssay Test CellAssay Cell Proliferation Assay (MV4-11) Compound->CellAssay Test Docking Molecular Docking (Binding Mode Prediction) EnzymeAssay->Docking Provides Rationale For Result1 Result1 EnzymeAssay->Result1 Determine IC50 (Potency) ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellAssay->ApoptosisAssay Confirm Mechanism Result2 Result2 CellAssay->Result2 Determine IC50 (Efficacy) Result3 Result3 ApoptosisAssay->Result3 Confirm Apoptotic Cell Death Result4 Result4 Docking->Result4 Visualize Key Interactions

Caption: Integrated workflow for the development of pyrazole-based kinase inhibitors.

Part 2: Broader Applications of the Pyrazole-Carboxamide Scaffold

The utility of the this compound scaffold extends beyond kinase inhibition, serving as a template for inhibitors of other critical enzyme families.

  • Nitric Oxide Synthase (NOS) Inhibition: Pyrazole-1-carboxamidines act as competitive inhibitors of all three NOS isoforms (iNOS, eNOS, nNOS). [6][7]The parent 1H-Pyrazole-1-carboxamidine (PCA) is a potent inhibitor with an IC₅₀ of 0.2 µM for all isoforms. [6]Interestingly, substitutions on the pyrazole ring can introduce selectivity. For example, 4-methyl-PCA shows a preference for iNOS (IC₅₀ = 2.4 µM) over other isoforms, making it a valuable tool for studying inflammatory processes where iNOS is upregulated. [6]* Succinate Dehydrogenase (SDH) Inhibition: In the field of agriculture, pyrazole-4-carboxamide derivatives have been developed as potent fungicides. [8]These compounds target succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. By blocking SDH, they disrupt fungal respiration, leading to cell death. Molecular docking suggests these compounds occupy the ubiquinone-binding site of the enzyme. [8]* Antiviral Activity (SARS-CoV-2): In-silico studies have explored the potential of a related derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, as an inhibitor of the SARS-CoV-2 main protease (Mpro). [9]Computational models predict favorable binding scores, suggesting that the pyrazole scaffold could be adapted to target viral proteases, though this requires experimental validation. [9]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry. It is not a drug in itself, but rather a foundational platform from which a remarkable diversity of potent and selective enzyme inhibitors can be constructed. Its synthetic tractability allows for fine-tuning of molecular interactions to achieve desired pharmacological profiles. As demonstrated by the development of dual FLT3/CDK inhibitors for AML, NOS inhibitors for inflammation research, and SDH inhibitors for agriculture, this unassuming chemical intermediate is a powerful engine for innovation across multiple scientific disciplines. Future research will undoubtedly continue to unlock new therapeutic applications derived from this versatile molecular architecture.

References

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The Unseen Potential: A Technical Guide to the Biological Activity of the 4-Nitro-1H-pyrazole-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile backbone for the development of novel therapeutic agents. The 1H-pyrazole-3-carboxamide moiety is one such scaffold, and its derivatization, particularly with the introduction of a nitro group at the 4-position, unlocks a compelling array of biological activities. This guide delves into the core biological potential of the 4-Nitro-1H-pyrazole-3-carboxamide structure, synthesizing data from numerous studies to provide a comprehensive technical overview for researchers in drug discovery and development. While this specific compound is often an intermediate, its structural motifs are critical to the bioactivity of a plethora of derivatives, primarily in oncology and infectious diseases.

The this compound Core: A Chemical and Biological Overview

The this compound structure combines the stability and aromaticity of the pyrazole ring with the hydrogen bonding capabilities of the carboxamide group and the electron-withdrawing nature of the nitro group. This unique combination of functionalities imparts specific physicochemical properties that are advantageous for biological interactions. The pyrazole ring itself is a bioisostere of other aromatic systems and is found in numerous FDA-approved drugs.[1][2] The carboxamide group is a common feature in drug molecules, participating in crucial hydrogen bond interactions with biological targets. The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in several antimicrobial and anticancer drugs, often mediating its effect through bioreduction in hypoxic environments or by influencing the electronic properties of the molecule.[3]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₃N₄O₃

  • Molecular Weight: 157.09 g/mol [4]

The synthesis of derivatives based on this core typically involves the initial preparation of 4-nitro-1H-pyrazole-3-carboxylic acid, which is then activated and coupled with a diverse range of amines to generate a library of carboxamide derivatives.[5]

Anticancer Activity: A Prominent Therapeutic Avenue

The most significant body of research surrounding the this compound scaffold lies in its application to oncology. Derivatives incorporating this core have demonstrated potent activity against various cancer types, most notably acute myeloid leukemia (AML).

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

  • FLT3 and CDK Inhibition: A series of novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[5] FLT3 is a key target in AML, with mutations in this kinase occurring in approximately 30% of patients.[5] The pyrazole-3-carboxamide skeleton is instrumental in binding to the ATP-binding site of these kinases, forming conserved hydrogen bonds with the hinge region.[5] The 4-nitro group, or its reduced amino derivative, often plays a role in modulating the electronic properties of the pyrazole ring and can participate in additional interactions within the binding pocket. One notable compound, 8t from a specific study, exhibited exceptionally strong activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4 (IC₅₀: 0.719/0.770 nM).[5] This compound also showed potent anti-proliferative effects against the MV4-11 AML cell line (IC₅₀: 1.22 nM).[5]

G cluster_0 Cancer Cell cluster_1 Therapeutic Intervention Growth_Factors Growth Factors FLT3_Receptor FLT3 Receptor Growth_Factors->FLT3_Receptor Activates Signaling_Pathways Downstream Signaling (e.g., RAS/MEK) FLT3_Receptor->Signaling_Pathways Constitutive Activation (in mutated FLT3) Proliferation Uncontrolled Proliferation Signaling_Pathways->Proliferation Pyrazole_Derivative 4-Nitro-1H-pyrazole- 3-carboxamide Derivative Pyrazole_Derivative->FLT3_Receptor Inhibits ATP Binding

Caption: FLT3 Signaling Inhibition by Pyrazole Derivatives.

Mechanism of Action: DNA Interaction

Beyond kinase inhibition, certain 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.

  • DNA Minor Groove Binding: Studies have demonstrated that some of these compounds can bind to the minor groove of DNA.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis of the cancer cells. The binding affinity of these compounds to calf thymus DNA has been quantified, with some derivatives showing strong binding constants.[6] Furthermore, these compounds have shown the ability to cleave supercoiled plasmid DNA, indicating a direct damaging effect on DNA integrity.[6]

Quantitative Data on Anticancer Activity
Compound ClassTargetCell LineIC₅₀/GI₅₀Reference
1H-pyrazole-3-carboxamide derivative (8t)FLT3-0.089 nM[5]
1H-pyrazole-3-carboxamide derivative (8t)CDK2-0.719 nM[5]
1H-pyrazole-3-carboxamide derivative (8t)CDK4-0.770 nM[5]
1H-pyrazole-3-carboxamide derivative (8t)-MV4-11 (AML)1.22 nM[5]
Thienopyrimidine-pyrazole derivatives-HTC-1161.51 µM[2]
Thienopyrimidine-pyrazole derivatives-MCF-77.68 µM[2]

Antimicrobial Activity: A Renewed Area of Interest

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][7][8] The inclusion of a nitro group can enhance this activity, as seen in many nitroaromatic antimicrobial drugs.

Antibacterial and Antifungal Properties
  • Broad-Spectrum Potential: Derivatives of pyrazole carboxamides have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] For instance, a study on 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide demonstrated an antibacterial spectrum similar to nitrofurantoin, with lower inhibitory concentrations.[9] This compound was effective against experimental bacterial infections in mice and showed low toxicity.[9] Other studies have reported pyrazole derivatives with potent activity against E. coli and S. epidermidis.[7]

  • Mechanism of Action: While not always fully elucidated, the antimicrobial action of nitro-containing heterocycles often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[3]

Quantitative Data on Antimicrobial Activity
Compound Class/NameOrganismMICReference
Pyrazole derivative (3)E. coli0.25 µg/mL[7]
Pyrazole derivative (4)S. epidermidis0.25 µg/mL[7]
Pyrazole derivative (2)Aspergillus niger1 µg/mL[7]

Experimental Protocols: A Guide for Practical Application

To facilitate further research in this area, the following are representative, high-level protocols for assessing the biological activities of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (e.g., FLT3)

G Start Start Prepare_Reagents Prepare Reagents: - Recombinant FLT3 Kinase - Kinase Buffer - ATP - Substrate (e.g., peptide) - Test Compound Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate: - Add Kinase, Substrate, and Test Compound - Incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add detection reagent) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC₅₀ value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

  • Reagent Preparation: Prepare solutions of recombinant FLT3 kinase, a suitable kinase buffer (containing MgCl₂, DTT, etc.), ATP, a specific peptide substrate, and the test compound (solubilized in DMSO) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Grow the microbial strain (e.g., E. coli) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound core is a highly valuable scaffold in medicinal chemistry. While the parent molecule itself is primarily a synthetic intermediate, its structural features are integral to the potent biological activities of its numerous derivatives. The demonstrated efficacy of these compounds as kinase inhibitors for cancer therapy and as broad-spectrum antimicrobial agents highlights the vast potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the amine portion of the carboxamide will likely yield compounds with improved potency and selectivity.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to advance promising lead compounds towards clinical development.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular interactions with target proteins and the mechanisms of antimicrobial action will facilitate rational drug design.

By leveraging the foundational knowledge of the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapies for cancer and infectious diseases.

References

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  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

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Introduction: The Significance of 4-Nitro-1H-pyrazole-3-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its structure, featuring a pyrazole core functionalized with both a nitro group and a carboxamide, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. The pyrazole ring system is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2]

The primary significance of this compound lies in its role as a key precursor for the development of potent kinase inhibitors.[3] Specifically, it serves as a foundational scaffold for synthesizing inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a crucial target in the treatment of acute myeloid leukemia (AML).[3][4] The nitro group at the C4 position acts as a precursor to an amino group, which can be further functionalized to explore the chemical space and optimize binding interactions with the target protein. This guide provides a detailed examination of the predominant synthesis pathway for this important intermediate, offering field-proven insights for researchers in drug development.

Dominant Synthesis Pathway: Amidation of a Carboxylic Acid Precursor

The most robust and widely adopted strategy for synthesizing this compound proceeds via a two-stage approach. The core logic is to first establish the 4-nitro-pyrazole-3-carboxylic acid scaffold and then convert the carboxylic acid moiety into the desired primary carboxamide. This method offers high yields and avoids potential side reactions associated with direct nitration of a pre-existing carboxamide.

The overall transformation is outlined below:

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amidation A 1H-Pyrazole-3-carboxylic acid (or ester derivative) B 4-Nitro-1H-pyrazole-3-carboxylic acid A->B Nitration (e.g., HNO₃/H₂SO₄) C 4-Nitro-1H-pyrazole-3-carbonyl chloride (Activated Intermediate) B->C Activation (e.g., SOCl₂, (COCl)₂) D This compound (Final Product) C->D Ammonolysis (e.g., NH₄OH)

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

The initial and most critical step is the regioselective nitration of the pyrazole ring. Pyrazole is an aromatic heterocycle susceptible to electrophilic substitution. Due to the electronic nature of the ring, electrophilic attack is strongly favored at the C4 position.[5] Direct nitration of pyrazole itself using mixed acids (a combination of concentrated nitric and sulfuric acid) is a common method to produce 4-nitropyrazole.[6] This same principle is applied to pyrazole-3-carboxylic acid or its ester derivatives.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The nitration reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the pyrazole ring then attacks the nitronium ion. The resulting intermediate, a sigma complex or arenium ion, is stabilized by resonance. Deprotonation at the C4 position by a weak base (like water or HSO₄⁻) restores the aromaticity of the ring, yielding the 4-nitro product. The directing effect of the two nitrogen atoms and the carboxyl group ensures high regioselectivity for the C4 position.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Pyrazole Pyrazole-3-carboxylic acid Sigma Sigma Complex (Resonance Stabilized) Pyrazole->Sigma + NO₂⁺ Product 4-Nitro-1H-pyrazole-3-carboxylic acid Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration on the pyrazole ring.

Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

This protocol is based on established methods for the nitration of pyrazole derivatives.

Materials:

  • 1H-Pyrazole-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-pyrazole-3-carboxylic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Nitration: Add the cold nitrating mixture dropwise to the pyrazole solution via the dropping funnel. Meticulously maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Drying: Dry the product, 4-Nitro-1H-pyrazole-3-carboxylic acid, under vacuum to a constant weight. The product is typically an off-white or pale yellow solid.

Stage 2: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid

The conversion of a carboxylic acid to a primary carboxamide is a standard transformation. To facilitate the reaction, the carboxylic acid is first activated by converting it into a more reactive acylating agent, typically an acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this purpose.[4][7] The resulting acid chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures used in the synthesis of related pyrazole-carboxamide derivatives.[4]

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)

  • Ice

Procedure:

  • Acid Chloride Formation:

    • Suspend the 4-Nitro-1H-pyrazole-3-carboxylic acid in an anhydrous solvent like THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride dropwise. Gas evolution (SO₂ or CO₂/CO) will be observed.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (as monitored by TLC or the cessation of gas evolution).

  • Removal of Excess Reagent: Remove the solvent and excess thionyl/oxalyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[7] The crude 4-nitro-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

  • Ammonolysis:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., THF, acetone).

    • In a separate flask, place a stirred, ice-cold solution of concentrated ammonium hydroxide.

    • Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution. Maintain the temperature below 10 °C.

    • A precipitate of the carboxamide product will form immediately.

  • Isolation and Purification:

    • Stir the mixture for an additional 30-60 minutes after the addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ether or cold ethanol) to remove impurities.

    • Dry the final product, this compound, under vacuum.

Data Summary
StepStarting MaterialKey ReagentsSolventTypical Temp.Expected ProductTypical Yield
1. Nitration 1H-Pyrazole-3-carboxylic acidConc. H₂SO₄, Fuming HNO₃None0-5 °C4-Nitro-1H-pyrazole-3-carboxylic acid>85%
2. Amidation 4-Nitro-1H-pyrazole-3-carboxylic acidSOCl₂ or (COCl)₂, NH₄OHTHF or DCM0 °C to RTThis compound>90%

Trustworthiness: Self-Validating Protocols and Quality Control

The integrity of this synthesis relies on careful monitoring at each stage.

  • Reaction Monitoring: TLC is essential to confirm the consumption of starting material and the formation of the product in both steps. For the nitration step, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid is often effective. For the amidation, ethyl acetate/hexane is suitable.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the structure and the regiochemistry of the nitro group.

    • ¹³C NMR: To verify the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: To assess purity.

Conclusion

The synthesis of this compound via nitration of pyrazole-3-carboxylic acid followed by amidation represents a reliable and high-yielding pathway. This method is grounded in fundamental principles of organic chemistry and has been validated in the literature for the production of intermediates in complex drug discovery programs.[3][4] By understanding the causality behind the reaction mechanisms and adhering to rigorous experimental protocols, researchers can efficiently produce this valuable building block for the development of next-generation therapeutics.

References

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The Emergence of a Scaffold: A Technical History of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the scientific journey of 4-Nitro-1H-pyrazole-3-carboxamide, a molecule that has transitioned from a chemical intermediate to a pivotal scaffold in modern drug discovery. While its precise inaugural synthesis is not prominently documented in contemporary literature, its history is intrinsically linked to the broader evolution of pyrazole chemistry. This guide elucidates the key synthetic transformations that underpin its preparation, its crucial role as a building block for advanced pharmaceutical agents, and the analytical methodologies for its characterization. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and explore its contemporary applications, particularly in the development of targeted cancer therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic compounds.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century, with its origins tracing back to the work of German chemist Ludwig Knorr in 1883.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, leading to the development of numerous successful drugs.[2] The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it a privileged scaffold in drug design.

Within this important class of compounds, this compound (CAS Number: 65190-36-5) has emerged as a particularly valuable intermediate. Its structure, featuring a nitro group that can be readily transformed into an amino group, and a carboxamide moiety that allows for diverse substitutions, provides a versatile platform for the synthesis of complex molecular architectures. This guide will illuminate the path of this compound from its chemical synthesis to its impactful role in the development of next-generation therapeutics.

The Genesis of a Scaffold: Synthesis and Chemical Evolution

The history of this compound is fundamentally a story of synthetic chemistry. Its preparation is a multi-step process that begins with the construction and functionalization of the pyrazole ring.

Building the Foundation: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The immediate precursor to the title compound is 4-Nitro-1H-pyrazole-3-carboxylic acid. The synthesis of this key intermediate is a critical first step. While various methods for the synthesis of nitropyrazoles have been developed over the years, a common modern approach involves the nitration of a pre-existing pyrazole carboxylic acid derivative.

The general strategy for nitration of pyrazoles often employs a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction can be influenced by the substituents already present on the pyrazole ring.

A representative synthetic pathway to 4-Nitro-1H-pyrazole-3-carboxylic acid is outlined below:

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid pyrazole Pyrazole nitration Nitration (HNO3/H2SO4) pyrazole->nitration Step 1 intermediate1 4-Nitropyrazole nitration->intermediate1 carboxylation Carboxylation final_product 4-Nitro-1H-pyrazole-3-carboxylic acid carboxylation->final_product intermediate1->carboxylation Step 2

A generalized synthetic pathway to 4-Nitro-1H-pyrazole-3-carboxylic acid.
The Final Step: Amidation to this compound

The conversion of 4-Nitro-1H-pyrazole-3-carboxylic acid to its corresponding amide is a standard chemical transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia. Alternatively, peptide coupling reagents can be employed for a milder and often more efficient amidation.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Acid Chloride Formation: To a solution of 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, slowly add thionyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the formation of the product.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Amidation_Workflow start Start: 4-Nitro-1H-pyrazole-3-carboxylic acid step1 Dissolve in anhydrous DCM under inert atmosphere start->step1 step2 Cool to 0 °C step1->step2 step3 Slowly add Thionyl Chloride step2->step3 step4 Stir at room temperature (2-4h) Monitor reaction progress step3->step4 step5 Remove solvent and excess SOCl₂ (in vacuo) step4->step5 step6 Dissolve crude acyl chloride in DCM step5->step6 step7 Cool to 0 °C step6->step7 step8 Slowly add Ammonia solution step7->step8 step9 Stir at room temperature (1-2h) step8->step9 step10 Quench with water Extract with organic solvent step9->step10 step11 Wash, dry, and concentrate step10->step11 step12 Purify by recrystallization or column chromatography step11->step12 end End: this compound step12->end Drug_Discovery_Pathway start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate 4-Amino-1H-pyrazole-3-carboxamide reduction->intermediate diversification Chemical Diversification (Coupling Reactions) intermediate->diversification library Library of Kinase Inhibitor Candidates diversification->library screening Biological Screening (e.g., FLT3 Inhibition Assay) library->screening lead_compound Lead Compound for AML Therapy screening->lead_compound

The role of this compound in a drug discovery workflow.
Structure-Activity Relationship (SAR) Insights

The utility of the 4-amino-1H-pyrazole-3-carboxamide scaffold lies in its ability to be systematically modified to probe the structure-activity relationships of kinase inhibitors. The amino group at the 4-position can be functionalized with various aromatic and heteroaromatic systems, while the carboxamide can be coupled with a diverse range of amines. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Position Modification Impact on Activity
4-Amino GroupSubstitution with heterocyclic ringsInfluences binding to the hinge region of the kinase
3-CarboxamideVariation of the amine substituentModulates solubility and cell permeability
1-Position (NH)Alkylation or arylationCan alter selectivity and pharmacokinetic properties

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitro (NO₂) and carboxamide (C=O, N-H) groups.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

This compound exemplifies the journey of a molecule from a relatively obscure chemical intermediate to a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups have made it an invaluable tool for the development of targeted therapies. The ongoing exploration of kinase inhibitors and other therapeutic agents will likely continue to uncover new and innovative applications for this important pyrazole derivative. As our understanding of disease biology deepens, the ability to rapidly synthesize and diversify scaffolds like this compound will remain critical to the advancement of human health.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
  • Review on synthesis of nitropyrazoles.
  • US Patent 4,235,995 A - 3-Nitropyrazole derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The 4-Nitro-1H-pyrazole-3-carboxamide core, while a valuable chemical intermediate, is the foundational building block for a diverse and potent class of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid pyrazole ring, make it a "privileged scaffold" in medicinal chemistry. This guide delves into the key therapeutic targets of its derivatives, providing a comprehensive overview for researchers and drug development professionals. We will explore the mechanistic underpinnings of their activity in oncology, infectious diseases, and other key therapeutic areas, supplemented with actionable experimental protocols and illustrative pathway diagrams.

I. Oncology: Dual Inhibition of Kinases in Acute Myeloid Leukemia (AML)

A significant area of investigation for this compound derivatives is in the treatment of Acute Myeloid Leukemia (AML), a cancer of the blood and bone marrow. These derivatives have been engineered to be potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).

Mechanism of Action:

Mutations in the FLT3 receptor are common in AML and lead to its constitutive activation, promoting uncontrolled proliferation and survival of leukemia cells through downstream signaling pathways like RAS/MEK/ERK and PI3K/AKT.[1] CDKs, on the other hand, are crucial for cell cycle progression. The dual inhibition of FLT3 and CDKs by pyrazole-carboxamide derivatives offers a synergistic approach to halt cancer cell proliferation and induce apoptosis.

Key Therapeutic Targets:

  • Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem cells.

  • Cyclin-Dependent Kinase 2 (CDK2) & Cyclin-Dependent Kinase 4 (CDK4): Serine/threonine kinases that regulate the cell cycle.

Data Presentation: Inhibitory Activity of a Lead Compound

CompoundTargetIC50 (nM)Cell LineCell Viability IC50 (nM)Reference
Flt3-IN-11Wild-Type FLT37.22--[1]
FLT3-D835Y Mutant4.95--[1]
FLT3-ITD-MV4-113.2[1]
Experimental Protocols

1. Biochemical FLT3 Kinase Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of purified FLT3 kinase by measuring ATP consumption.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Recombinant human FLT3 (wild-type or mutant).

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]

    • ATP solution.

    • Tyrosine kinase substrate peptide.

    • Test compound (pyrazole-carboxamide derivative) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (or similar).

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations.

    • Add 2 µL of FLT3 enzyme.

    • Add 2 µL of the substrate/ATP mix.[2]

    • Incubate at room temperature for 60 minutes.

  • Measure ATP Consumption:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of ATP consumed relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. MV4-11 Cell Viability Assay (MTS/XTT Assay)

This cell-based assay determines the effect of the test compound on the proliferation of FLT3-ITD positive MV4-11 cells.[3]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[3]

  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of culture medium.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-carboxamide derivative in culture medium.

    • Add 10 µL of the diluted compound to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Assay Development:

    • Add 20 µL of MTS or XTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.[3]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[4]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat MV4-11 cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[6]

Visualization: FLT3 Signaling Pathway and Inhibition

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrazole-Carboxamide Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and its inhibition.

II. Oncology: DNA Interaction and Cleavage

Beyond kinase inhibition, certain 1H-pyrazole-3-carboxamide derivatives have demonstrated the ability to interact with and damage DNA, presenting an alternative mechanism for their anticancer effects.[7]

Mechanism of Action:

These compounds can bind to the minor groove of DNA, leading to conformational changes that can interfere with DNA replication and transcription.[7] Furthermore, some derivatives can induce cleavage of the DNA strands, leading to cell cycle arrest and apoptosis.[7]

Key Therapeutic Target:

  • Genomic DNA: Direct interaction leading to structural changes and damage.

Experimental Protocols

1. DNA Binding Study (UV-Visible Absorption Spectroscopy)

This method assesses the interaction between the compound and DNA by observing changes in the compound's absorption spectrum upon DNA addition.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer.

  • Titration:

    • Keep the concentration of the test compound constant.

    • Gradually increase the concentration of CT-DNA in the solution.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum after each addition of DNA.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and red or blue shifts) to determine the binding mode and calculate the binding constant.

2. DNA Viscosity Measurement

This technique provides evidence for the mode of DNA binding. Intercalating agents typically increase the viscosity of DNA, while groove binders cause a smaller change.

Step-by-Step Methodology:

  • Prepare Samples:

    • Prepare solutions of CT-DNA at a constant concentration in the buffer.

    • Add increasing amounts of the test compound to the DNA solutions.

  • Viscosity Measurement:

    • Measure the viscosity of the solutions using a viscometer (e.g., a capillary viscometer or a rotating cylinder viscometer).[8][9]

  • Data Analysis:

    • Plot the relative specific viscosity (η/η₀) versus the ratio of the concentration of the compound to that of DNA.

3. Plasmid DNA Cleavage Assay

This assay determines the ability of the compound to induce single- or double-strand breaks in plasmid DNA.

Step-by-Step Methodology:

  • Reaction Mixture:

    • In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable buffer.[10]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 1-3 hours).

  • Gel Electrophoresis:

    • Stop the reaction and add a loading dye.

    • Load the samples onto an agarose gel.

    • Run the gel to separate the different forms of the plasmid DNA (supercoiled, open circular, and linear).

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.

    • The conversion of the supercoiled form to the open circular (nicked) and linear forms indicates DNA cleavage.[11]

Visualization: DNA Cleavage Assay Workflow

DNA_Cleavage_Workflow Start Start Reaction Incubate pBR322 DNA with Pyrazole Derivative Start->Reaction Electrophoresis Agarose Gel Electrophoresis Reaction->Electrophoresis Visualization Stain and Visualize under UV light Electrophoresis->Visualization Analysis Analyze DNA Forms (Supercoiled, Nicked, Linear) Visualization->Analysis End End Analysis->End

Caption: Workflow for the plasmid DNA cleavage assay.

III. Other Potential Therapeutic Targets

The versatility of the pyrazole-carboxamide scaffold extends to other enzymatic targets with therapeutic relevance.

A. Nitric Oxide Synthase (NOS) Inhibition

Mechanism of Action:

Nitric Oxide Synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory diseases and neurodegenerative disorders. Pyrazole derivatives have been shown to inhibit NOS activity.[12][13]

Key Therapeutic Targets:

  • Neuronal NOS (nNOS)

  • Inducible NOS (iNOS)

  • Endothelial NOS (eNOS)

Experimental Protocol: NOS Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of NO.[14][15]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Purified NOS enzyme (e.g., iNOS).

    • Assay buffer.

    • L-arginine (substrate).

    • NADPH (cofactor).

    • Test compound.

    • Griess reagents.

  • Enzymatic Reaction:

    • In a 96-well plate, combine the NOS enzyme, assay buffer, L-arginine, NADPH, and the test compound at various concentrations.

    • Incubate at 37°C for a defined period.

  • Nitrite Detection:

    • Add Griess reagents to the wells to stop the reaction and develop the color.

    • Incubate at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NOS inhibition and determine the IC50 value.

B. Succinate Dehydrogenase (SDH) Inhibition

Mechanism of Action:

Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, plays a crucial role in cellular energy metabolism. Inhibition of SDH disrupts the electron transport chain and ATP production, making it a target for antifungal and anticancer agents. Pyrazole-4-carboxamide derivatives have been developed as potent SDH inhibitors.[16][17]

Key Therapeutic Target:

  • Succinate Dehydrogenase (SDH)

Experimental Protocol: SDH Activity Assay (Colorimetric)

This assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[18]

Step-by-Step Methodology:

  • Prepare Sample:

    • Isolate mitochondria from cells or tissue homogenates.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mix containing assay buffer, succinate (substrate), and DCPIP.

  • Assay:

    • Add the mitochondrial sample and the test compound at various concentrations to the reaction mixture.

    • Measure the decrease in absorbance at 600 nm over time in kinetic mode.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction.

    • Determine the percentage of SDH inhibition and the IC50 value.

Conclusion

The this compound scaffold is a fertile ground for the development of novel therapeutics. Its derivatives have demonstrated significant activity against a range of validated and emerging targets in oncology and infectious diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this remarkable class of compounds.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-389.
  • Chico, L. K., et al. (2009). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Bioorganic & Medicinal Chemistry, 17(18), 6693-6701.
  • Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774.
  • Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(21), 9037-9047.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Thodum, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Li, Y., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(10), 1475-1483.
  • Li, P., et al. (2020). Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(31), 8237-8246.
  • Liu, Y., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(51), 20645-20655.
  • Li, P., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(31), 8237-8246.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9225-9235.
  • Nocentini, A., et al. (2018). Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. Molecules, 23(10), 2543.
  • Laponogov, I., et al. (2018). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in Molecular Biology, 1703, 137-149.
  • Huang, L. S., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 465, 14-16.
  • Gee, P., et al. (2014).
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  • Moorpark College. (n.d.). Experiment 17 – Viscosity & Secondary Structure of DNA. Retrieved from [Link]

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  • Rogers, L. F., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 738-751.
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  • Laesecke, A., & Burger, J. L. (2014). Viscosity measurements of DNA solutions with and without condensing agents. Biorheology, 51(2-3), 177-190.
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Sources

The Nitro Group as a Linchpin of Reactivity in 4-Nitro-1H-pyrazole-3-carboxamide: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitro-1H-pyrazole-3-carboxamide is a pivotal building block in contemporary drug discovery, prized for its role in the synthesis of complex molecular architectures, particularly kinase inhibitors. The reactivity of this molecule is overwhelmingly dictated by the electronic influence of its 4-nitro group. This technical guide provides an in-depth exploration of the nitro group's reactivity, focusing on its function as both a potent activating group for nucleophilic aromatic substitution and a precursor to the versatile 4-amino moiety via reduction. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into how the interplay of substituents on the pyrazole ring governs its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the 4-Nitro Group

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1][2] The introduction of a nitro group at the C4 position of the pyrazole ring, as in this compound, profoundly alters the electron density of the aromatic system. This electron-withdrawing effect is the cornerstone of the molecule's utility, rendering the pyrazole ring susceptible to specific chemical transformations that are otherwise challenging to achieve.

The primary reactive pathways stemming from the 4-nitro group are twofold:

  • Reduction to the 4-amino group: This transformation is a gateway to a vast array of derivatives, as the resulting aniline-like amino group is a versatile nucleophile for constructing amides, ureas, and other key functional groups found in bioactive molecules.

  • Activation of the pyrazole ring for Nucleophilic Aaromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the pyrazole ring, facilitating the displacement of leaving groups at adjacent positions by nucleophiles.

This guide will delve into the practical aspects and theoretical foundations of these two key reactive pathways.

Pathway 1: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most common and critical transformation of this compound in multi-step syntheses. The resulting 4-amino-1H-pyrazole-3-carboxamide is a key intermediate in the synthesis of potent kinase inhibitors for diseases such as acute myeloid leukemia (AML).[3]

Mechanistic Considerations

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, clean, and efficient method. The reaction proceeds via the transfer of hydrogen gas to the catalyst surface, where it is activated. The nitro group is then sequentially reduced to the amine, passing through nitroso and hydroxylamine intermediates.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from the synthesis of precursors for FLT3/CDK inhibitors and represents a robust and scalable method for the reduction of this compound.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, add 10% palladium on carbon (0.1 equivalents).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-amino-1H-pyrazole-3-carboxamide, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Parameter Condition Causality
Catalyst 10% Pd/CProvides a high surface area for efficient hydrogenation.
Solvent Methanol/EthanolSolubilizes the starting material and is inert to the reaction conditions.
Hydrogen Source H2 gas (balloon or Parr)The reducing agent.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without side reactions.

Pathway 2: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)

The 4-nitro group is a powerful electron-withdrawing group that significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic attack. This is the fundamental principle behind Nucleophilic Aromatic Substitution (SNAr). In the context of this compound, the nitro group primarily acts as an activating group rather than a leaving group.

Mechanistic Principles of SNAr on Nitropyrazoles

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing interaction.[5][6] This stabilization is most effective when the nitro group is ortho or para to the site of substitution.[7]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The overall rate of the SNAr reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring.

DOT Script for SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Synthesis: Post-Reduction SNAr

A powerful synthetic strategy involves the reduction of the 4-nitro group, followed by an SNAr reaction where the newly formed 4-amino group acts as the nucleophile. This is elegantly demonstrated in the synthesis of potent FLT3 inhibitors.[3]

Workflow for Post-Reduction SNAr:

DOT Script for Post-Reduction SNAr Workflow

Post_Reduction_SNAr start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate 4-Amino-1H-pyrazole-3-carboxamide (Nucleophile) reduction->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar reagent Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) reagent->snar product Final Product (e.g., FLT3 Inhibitor Precursor) snar->product

Caption: Synthetic workflow for post-reduction SNAr.

In this workflow, the 4-amino-1H-pyrazole-3-carboxamide, generated in situ or isolated, attacks an electron-deficient heteroaromatic ring, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, displacing the chloride leaving group. This reaction is highly efficient and is a cornerstone in the construction of a diverse library of bioactive compounds.[3]

The Nitro Group as a Leaving Group: A Plausible but Less Common Pathway

While the primary role of the 4-nitro group is activation, under specific conditions, a nitro group on a pyrazole ring can act as a leaving group in SNAr reactions. Studies on 3,4-dinitropyrazoles have shown that the nitro group at the 3-position can be selectively displaced by various nucleophiles.[8] This suggests that for this compound, displacement of the nitro group is theoretically possible, although it would require a highly activated system and a potent nucleophile. This pathway is generally less favored compared to the reduction pathway for synthetic applications.

Electronic and Substituent Effects on Reactivity

The reactivity of the this compound is a direct consequence of the electronic properties of its substituents.

Substituent Position Electronic Effect Impact on Reactivity
Nitro Group C4Strong -I, -M (electron-withdrawing)Activates the ring for nucleophilic attack; directs the reduction to the 4-amino group.
Carboxamide Group C3-I, -M (electron-withdrawing)Further enhances the electron deficiency of the pyrazole ring, contributing to the activation for SNAr.
NH Group N1+M (electron-donating)The lone pair on the nitrogen atom participates in the aromatic system. Its acidity can be influenced by substituents.

Computational studies on substituted pyrazoles have shown that electron-donating groups tend to increase the acidity of the pyrrole-like NH group, while both electron-donating and electron-withdrawing groups influence the tautomeric equilibrium of the pyrazole ring.[9] In the case of this compound, the two electron-withdrawing groups create a highly electron-poor system, which is the key to its synthetic utility.

Conclusion and Future Outlook

The 4-nitro group in this compound is not merely a passive substituent but an active director of the molecule's chemical reactivity. Its profound electron-withdrawing nature paves the way for two highly valuable synthetic transformations: reduction to the versatile 4-amino group and activation of the pyrazole ring for nucleophilic aromatic substitution. A thorough understanding of these pathways, underpinned by mechanistic principles and validated by robust experimental protocols, is essential for any scientist working in drug discovery and development. The strategic manipulation of the nitro group's reactivity will undoubtedly continue to be a cornerstone in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Future research may focus on expanding the scope of nucleophiles used in SNAr reactions with 4-amino-1H-pyrazole-3-carboxamide and exploring conditions for the selective displacement of the nitro group itself to unlock new avenues for molecular diversification.

References

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4571. Available at: [Link]

  • Gong, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4087. Available at: [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Chemical Research, 2(2), 1-5. Available at: [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(44), 14947-14957. Available at: [Link]

  • Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Knyazev, V. N., & Drozd, V. N. (1996). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 45(10), 2373-2376. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 6(3). Available at: [Link]

  • El-Sayed, M. A. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 449-455. Available at: [Link]

  • El-Sehemi, A. G., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6527. Available at: [Link]

  • Szatylowicz, H., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 23(34), 19337-19348. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

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  • Bakal, R. L., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163. Available at: [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 193-199. Available at: [Link]

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Methodological & Application

Application Note: Synthesis and Evaluation of a Novel FLT3 Inhibitor from 4-Nitro-1H-pyrazole-3-carboxamide for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key player in the pathogenesis of AML is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[3] In approximately 30% of AML cases, the FLT3 gene is mutated, leading to constitutive activation of the kinase.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in uncontrolled cell proliferation and are associated with a poor prognosis.[2][4] The critical role of aberrant FLT3 signaling in leukemogenesis has established it as a prime therapeutic target for the development of small molecule inhibitors.[5][6]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[7][8][9] Notably, pyrazole-based compounds have been successfully developed as potent kinase inhibitors, including those targeting FLT3.[10][11][12] This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel FLT3 inhibitor derived from 4-nitro-1H-pyrazole-3-carboxamide. The protocols detailed herein are designed for researchers in drug discovery and chemical biology, providing a robust framework for the development of new therapeutic candidates for AML.

FLT3 Signaling Pathway

The FLT3 receptor, upon binding its ligand (FL), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways are central to cell survival, proliferation, and differentiation.[3][4] In FLT3-mutated AML, the constitutive activation of the receptor leads to the persistent stimulation of these pro-survival pathways, driving leukemic cell expansion.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS P PI3K PI3K FLT3->PI3K P JAK JAK FLT3->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Synthetic Protocol: From Pyrazole Precursor to Potent Inhibitor

The synthetic strategy to transform this compound into a potent FLT3 inhibitor involves a multi-step process. This protocol outlines the synthesis of a hypothetical, yet representative, pyrazole-based inhibitor, "PZ-FLT3-1".

Overall Synthetic Workflow

Synthesis_Workflow Start 4-Nitro-1H-pyrazole- 3-carboxamide Step1 Reduction of Nitro Group Start->Step1 Intermediate1 4-Amino-1H-pyrazole- 3-carboxamide Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 FinalProduct PZ-FLT3-1 (Final Inhibitor) Step2->FinalProduct

Caption: Synthetic workflow for PZ-FLT3-1.

Step 1: Reduction of this compound

Rationale: The initial step involves the reduction of the nitro group to an amine. This amine functionality is crucial for the subsequent coupling reaction to build the inhibitor scaffold. A common and effective method for this transformation is catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Carefully add 100 mg of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3-carboxamide. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Step 2: Amide Coupling to Yield PZ-FLT3-1

Rationale: The final step involves the formation of an amide bond between the newly synthesized 4-amino-1H-pyrazole-3-carboxamide and a suitable carboxylic acid. This is a common strategy in the synthesis of kinase inhibitors to introduce moieties that can interact with the kinase active site.[13][14] For this protocol, we will use a hypothetical, commercially available "inhibitor tail" carboxylic acid.

Materials:

  • 4-Amino-1H-pyrazole-3-carboxamide (from Step 1)

  • "Inhibitor Tail" Carboxylic Acid (a substituted benzoic acid, for example)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-1H-pyrazole-3-carboxamide in DMF.

  • Add 1.1 equivalents of the "Inhibitor Tail" Carboxylic Acid to the solution.

  • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, PZ-FLT3-1.

Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized PZ-FLT3-1 should be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the pyrazole core and the coupled "inhibitor tail".
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of PZ-FLT3-1.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.

In Vitro Biological Evaluation: FLT3 Kinase Inhibition Assay

To determine the potency of the synthesized compound as an FLT3 inhibitor, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[15]

Protocol: ADP-Glo™ FLT3 Kinase Assay

Materials:

  • Recombinant human FLT3 enzyme

  • PZ-FLT3-1 (dissolved in DMSO)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of PZ-FLT3-1 in DMSO, and then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Results and Interpretation

A potent FLT3 inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit 50% of the FLT3 kinase activity.

Compound Target IC₅₀ (nM)
PZ-FLT3-1FLT3 (Wild-Type)Hypothetical Value (e.g., 10 nM)
Staurosporine (Control)Pan-Kinase InhibitorLiterature Value

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of a novel pyrazole-based FLT3 inhibitor, starting from this compound. The described protocols are based on established chemical and biological methodologies, offering a solid foundation for researchers aiming to develop new therapeutic agents for AML. The successful synthesis and characterization of potent FLT3 inhibitors using this approach can contribute significantly to the pipeline of targeted cancer therapies.

References

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  • BenchChem. (2025).
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  • DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology.
  • Tafuri, A., & Foà, R. (2012). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Haematologica, 97(5), 646–655. [Link]

  • Takahashi, S. (2011). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Journal of Hematology & Oncology, 4, 48. [Link]

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 2(10), 763–770. [Link]

  • El-Adl, K., & El-Miligy, M. M. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. BMC Chemistry, 17(1), 84. [Link]

  • El-Adl, K., & El-Miligy, M. M. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia.
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  • Wang, X., Gong, Y., Li, Y., Chen, Y., Bai, G., Ning, Y., Cao, S., Zhou, J., Ding, J., Zhang, H., Xie, H., & Duan, W. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439.
  • SignalChem. (n.d.). FLT3, Active. SignalChem.
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  • Zhang, W., et al. (2019). Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia.
  • World Journal of Pharmaceutical Research. (2020). Synthesis and evaluation of novel pyrazole carboxamide derivatives. World Journal of Pharmaceutical Research, 9(4), 1125-1134.
  • BenchChem. (2025).
  • Krchnak, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Medicinal Chemistry Letters, 14(8), 1115-1122.
  • Gümüş, M. K., & Çetinkaya, E. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137583. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Gomaa, A. A. M., & Ali, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4373. [Link]

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Sources

Application Notes and Protocols for the Amide Coupling of 4-Nitro-1H-pyrazole-3-carboxamide with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This privileged structure is a key component in pharmaceuticals targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4][5] The ability to readily modify the substituents on both the pyrazole ring and the carboxamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 4-nitro-1H-pyrazole-3-carboxamide moiety, in particular, serves as a valuable intermediate. The nitro group can be a crucial pharmacophore itself or can be readily reduced to an amino group, providing a vector for further chemical elaboration.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound with a diverse range of primary and secondary amines. We will delve into detailed, field-proven protocols, explore the underlying reaction mechanisms, and offer insights into troubleshooting and optimization.

Core Synthetic Strategy: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process.[6] Therefore, the synthesis of pyrazole carboxamides almost invariably proceeds through the activation of the pyrazole carboxylic acid.[6][7] The most prevalent and adaptable strategy involves a two-stage process: first, the synthesis of the 4-nitro-1H-pyrazole-3-carboxylic acid core, followed by the crucial amide coupling step.[6] This guide will focus on the second stage, the coupling reaction, which is paramount for generating libraries of diverse molecules for screening and lead optimization.

The general workflow for this transformation is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome A 4-Nitro-1H-pyrazole- 3-carboxylic Acid C Carboxylic Acid Activation A->C Coupling Reagent Base, Solvent B Primary or Secondary Amine (R1R2NH) D Nucleophilic Attack by Amine B->D C->D Activated Intermediate E Amide Bond Formation D->E F N-substituted 4-Nitro-1H-pyrazole- 3-carboxamide E->F G Purification (Chromatography/ Recrystallization) F->G G A R-COOH + (COCl)₂ B R-COCl (Acyl Chloride) A->B cat. DMF C R-COCl + R'R''NH B->C D Amide Product + HCl C->D E R-COOH + HATU + Base F OAt-Active Ester E->F G F + R'R''NH F->G H Amide Product + HOAt G->H

Sources

Application Notes & Protocols: Leveraging 4-Nitro-1H-pyrazole-3-carboxamide for Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and versatile methods for generating molecular diversity is paramount. Solid-Phase Synthesis (SPS) stands as a cornerstone of this effort, enabling the systematic construction of complex molecules on a polymeric support. The choice of chemical building blocks is critical to the success of any SPS campaign. 4-Nitro-1H-pyrazole-3-carboxamide has emerged as a particularly valuable reagent, offering a unique combination of a rigid, heteroaromatic scaffold, an activatable handle for diversification, and a stable amide linkage.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis workflows. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer expert insights into potential challenges and troubleshooting.

The core structure of this compound is notable for two key features that dictate its utility in SPS:

  • The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid, planar structure that is often found in biologically active molecules, acting as a stable scaffold to orient appended functional groups in a defined three-dimensional space. The pyrazole-3-carboxamide skeleton is known to form key hydrogen bonds with biological targets such as protein kinases.[1]

  • The 4-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Primarily, it functions as a latent amino group. Its chemical stability allows it to withstand a wide range of reaction conditions used in SPS, including standard peptide coupling and deprotection steps.[2] Subsequently, it can be selectively reduced to an aniline-like amino group on-resin, providing a vector for further chemical diversification.

Physicochemical Properties of this compound
Molecular Formula C₄H₄N₄O₃[3]
Molecular Weight 156.1 g/mol [3]
CAS Number 65190-36-5[3]
Appearance Typically an off-white to yellow solid
Key Functional Groups Pyrazole NH, Carboxamide (CONH₂), Nitro (NO₂)

Core Workflow: Integrating this compound in SPS

The primary application of this reagent in SPS is as an acylating agent to introduce the nitropyrazole-carboxamide moiety onto a resin-bound primary or secondary amine. This is followed by the strategic, on-resin reduction of the nitro group to an amine, which can then be further functionalized. This workflow transforms the initial building block into a versatile branching point for library synthesis.

SPS_Workflow cluster_note *Note: Requires pre-activation of the carboxylic acid Resin 1. Start Resin (e.g., Rink Amide with Fmoc-protected amine) Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Reveals N-terminal amine Coupling 3. Acylation with 4-Nitro-1H-pyrazole-3-carboxylic acid* Deprotection->Coupling Forms pyrazole-amide bond Reduction 4. On-Resin Nitro Reduction (e.g., SnCl₂·2H₂O) Coupling->Reduction NO₂ → NH₂ Diversification 5. Diversification (Acylation, Alkylation, etc.) Reduction->Diversification Attaches R' group Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Diversification->Cleavage Releases from support Product 7. Final Product Cleavage->Product

Caption: High-level workflow for solid-phase synthesis using this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with notes on expected outcomes and critical control points. Standard solid-phase synthesis techniques, including proper washing steps between reactions, are assumed.

Protocol 3.1: Activation and Coupling of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The carboxamide group of the title compound is not directly used for coupling. Instead, its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid , is the reagent used for acylation. The carboxamide is typically formed if the final product is cleaved from a Rink Amide resin.

Rationale: The carboxylic acid must be converted into a reactive intermediate to facilitate efficient amide bond formation with the resin-bound amine.[4] Carbodiimide-based activators, in conjunction with an additive like HOBt to suppress racemization and improve efficiency, are standard for this transformation.[5]

Materials:

  • Resin with a free primary amine (e.g., deprotected Rink Amide or Sieber Amide resin)

  • 4-Nitro-1H-pyrazole-3-carboxylic acid (3.0 eq.)[6][7]

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin (1.0 eq., e.g., 0.2 mmol) in DMF for 30 minutes. If starting with an Fmoc-protected amine, perform standard deprotection (20% piperidine in DMF, 2 x 10 min) and wash thoroughly with DMF and DCM.

  • Activation Solution: In a separate vessel, dissolve 4-Nitro-1H-pyrazole-3-carboxylic acid (0.6 mmol) and HOBt (0.6 mmol) in DMF (e.g., 2 mL).

  • Initiate Activation: Add DIC (0.6 mmol) to the activation solution. Mix gently for 5-10 minutes at room temperature. Expert Insight: Avoid pre-activation times longer than 15 minutes to minimize the formation of unreactive side products.

  • Coupling Reaction: Add the activation solution to the swelled, deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a double coupling.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step PyCOOH Pyrazole-COOH ActiveEster O-acylisourea (Active Intermediate) PyCOOH->ActiveEster + DIC DIC DIC->ActiveEster HOBtEster HOBt Ester (Less Racemization) ActiveEster->HOBtEster + HOBt HOBt HOBt->HOBtEster ResinAmide Resin-NH-CO-Pyrazole HOBtEster->ResinAmide + ResinNH2 Resin-NH₂ ResinNH2->ResinAmide

Caption: Simplified reaction pathway for the activation and coupling step.

Protocol 3.2: On-Resin Reduction of the Nitro Group

Rationale: The conversion of the nitro group to a primary amine is a key step for diversification. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a widely used reducing agent in solid-phase synthesis due to its effectiveness and compatibility with common resins and solvents.

Materials:

  • Resin-bound this compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.0 eq.)

  • DMF

Procedure:

  • Preparation: Swell the resin in DMF.

  • Reaction Mixture: Prepare a solution of SnCl₂·2H₂O (2.0 mmol for a 0.2 mmol synthesis scale) in DMF. Trustworthiness Note: The solution may be cloudy; ensure it is well-suspended before adding to the resin.

  • Reduction: Add the SnCl₂·2H₂O solution to the resin. Agitate the mixture at room temperature for 6-12 hours.

  • Monitoring: The progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS. A successful reduction will show a mass decrease of 30 Da (-O₂ + 2H₂).

  • Washing: This step is critical. Wash the resin thoroughly with DMF to remove tin salts. An acidic wash (e.g., 5% HCl in DMF) followed by a basic wash (e.g., 5% DIEA in DMF) can aid in removing residual metal complexes, followed by extensive DMF and DCM washes.

Protocol 3.3: Cleavage and Final Product Isolation

Rationale: The final step is to release the synthesized molecule from the solid support. A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the linker. Scavengers are included in the cleavage cocktail to trap reactive species (e.g., carbocations from protecting groups) and prevent degradation of the final product.

Materials:

  • Dried, final-product-bound resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (e.g., 2-3 mL for 0.2 mmol scale). Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA solution (filtrate).

  • Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude product should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance at the resin-bound amine; Inefficient activation.Perform a second coupling with freshly prepared activation solution. Consider switching to a more potent coupling reagent like HATU or PyBOP.[4]
Incomplete Nitro Reduction Insufficient reducing agent or reaction time; Inactivation of SnCl₂.Increase the reaction time or the equivalents of SnCl₂·2H₂O. Ensure the reagent is of good quality.
Product Degradation during Cleavage Presence of sensitive functional groups (e.g., indoles); Insufficient scavenging.Add specific scavengers to the TFA cocktail. For tryptophan-containing peptides, add 1-2% ethanedithiol (EDT).
Poor Yield Physical loss of resin during washing; Incomplete reactions at any step.Ensure proper filtration techniques. Re-evaluate monitoring tests (Ninhydrin, LC-MS) at each critical step to ensure reactions go to completion.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/64d048496464f1d44c9b1397d391f6361a4687d6]([Link]

  • Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Available at: [Link]

Sources

Application Note: 4-Nitro-1H-pyrazole-3-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Power of Small Beginnings

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules ("fragments") that, due to their size, can explore chemical space more effectively and often form high-quality, enthalpically-driven interactions with a biological target.[1][3] These initial, albeit weak-binding, hits then serve as starting points for rational, structure-guided optimization into potent, drug-like candidates.[4][5]

Within the vast universe of chemical scaffolds, the pyrazole nucleus stands out as a "privileged" structure.[6][7][8] Its five-membered aromatic ring containing two adjacent nitrogen atoms is a common feature in numerous FDA-approved drugs, valued for its metabolic stability and versatile synthetic handles.[7][9][10] This guide focuses on a specific, highly functionalized pyrazole: 4-Nitro-1H-pyrazole-3-carboxamide . We will explore its properties as an ideal FBDD starting point and provide detailed protocols for its application in a typical screening and hit-to-lead workflow.

Section 1: Fragment Characterization & Rationale for Use

The suitability of a fragment is often assessed by the "Rule of Three" (Ro3), which provides guidelines for optimal physicochemical properties to ensure solubility and sufficient chemical space for subsequent optimization.[1][11][12]

1.1 Physicochemical Properties

This compound exhibits excellent compliance with the Rule of Three, making it an ideal candidate for fragment libraries.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 156.1 g/mol [13]< 300 Da[12][14]Yes
cLogP ~ -0.1[15]≤ 3[12][14]Yes
Hydrogen Bond Donors 3 (amine NH₂, ring NH)≤ 3[12][14]Yes
Hydrogen Bond Acceptors 4 (carbonyl O, nitro O₂)≤ 3 (borderline)Partial*
Rotatable Bonds 1≤ 3[14]Yes

*Note on H-Bond Acceptors: While technically having four acceptors, the nitro group often acts as a single polar interaction point. This slight deviation is generally considered acceptable, and the fragment's high utility outweighs the strict rule adherence in this case.[12]

1.2 Rationale for Inclusion in FBDD Libraries

  • Expertise-Driven Selection : The choice of this fragment is deliberate. The pyrazole core is a stable, aromatic scaffold.[7] The carboxamide moiety is a superb hydrogen bond donor and acceptor, frequently involved in protein-ligand recognition. The nitro group , while sometimes a concern for toxicity in late-stage candidates, is invaluable in a fragment context. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Crucially, it serves as a versatile synthetic handle that can be readily reduced to an amine, enabling straightforward elaboration into a library of analogs during hit-to-lead optimization.[16]

  • Trustworthiness through Versatility : The fragment's structure provides clear, logical vectors for chemical evolution. This built-in synthetic tractability is a hallmark of a well-designed fragment, ensuring that a "hit" does not become a dead end.

Figure 1: Key features and synthetic vectors of the fragment.

Section 2: Experimental Protocols for Fragment Screening

A robust screening cascade is essential for identifying true binders and eliminating false positives. We recommend a primary screen using a sensitive, label-free biophysical method like Surface Plasmon Resonance (SPR), followed by an orthogonal validation method such as Saturation Transfer Difference (STD) NMR.[17][18]

Screening_Cascade cluster_screening Primary Screening cluster_validation Orthogonal Validation Lib Fragment Library (incl. This compound) SPR Surface Plasmon Resonance (SPR) High-Throughput, Sensitive Detection Lib->SPR Hits Initial Hits (Weak Binders) SPR->Hits NMR Saturation Transfer Difference (STD) NMR Confirms Direct Binding Hits->NMR Reduce False Positives Validated Validated Hits Ready for Optimization NMR->Validated

Figure 2: Recommended screening cascade for fragment identification.

2.1 Protocol: Primary Screening with Surface Plasmon Resonance (SPR)

  • Causality : SPR is an ideal primary screening technique because it is highly sensitive to the low molecular weight and weak affinities typical of fragments, provides real-time binding data, and is label-free, minimizing alterations to the fragment.[19][20][21]

Methodology:

  • Target Immobilization :

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium density (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.

    • A reference flow cell must be prepared (e.g., mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[21]

  • Buffer & Sample Preparation :

    • Prepare a running buffer (e.g., HBS-EP+) with a matched concentration of DMSO (typically 1-2%) to the fragment solutions. Mismatched DMSO is a primary source of false positives.[19][21]

    • Prepare a stock solution of this compound in 100% DMSO. Dilute into the running buffer to a final screening concentration (e.g., 100-200 µM). Ensure the fragment is fully solubilized.

  • Screening Assay :

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Periodically inject a known binder (if available) or a buffer-only sample to ensure surface activity and system stability.

  • Data Analysis & Hit Identification :

    • Perform double-referencing (subtracting the reference flow cell and buffer-only injections).

    • A "hit" is identified by a concentration-dependent binding response that is significantly above the noise level.

    • Trustworthiness Check : True binders should exhibit a somewhat rectangular sensorgram shape, indicative of fast on/off kinetics typical for fragments. Poorly behaved compounds may show aggregation or non-specific binding profiles.

2.2 Protocol: Orthogonal Hit Validation with STD-NMR

  • Causality : NMR is a powerful validation technique because it detects binding in solution, eliminating potential artifacts from surface immobilization.[22][23] STD-NMR is particularly well-suited as it is exquisitely sensitive for detecting the weak interactions characteristic of fragments.[22][24]

Methodology:

  • Sample Preparation :

    • Prepare a sample in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) containing the target protein (typically 10-50 µM) and the fragment hit (typically 1-2 mM, maintaining a high ligand-to-protein ratio).

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone for resonance assignment.

  • STD-NMR Experiment :

    • The experiment involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied to a region with no protein or ligand signals.[23]

    • Key Parameters : The saturation time (e.g., 2 seconds) is a critical parameter to optimize for maximizing the saturation transfer effect.[25]

  • Data Processing & Interpretation :

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that have received saturation transfer from the protein, confirming a direct binding interaction.[23]

    • The presence of signals in the STD spectrum is a definitive confirmation of binding. The relative intensity of the signals can provide initial clues about which part of the fragment is in closest proximity to the protein surface.

    • Self-Validation : A key control is to run the same experiment without the protein; a null result in the difference spectrum confirms the observed effect is protein-dependent.

Section 3: Hit-to-Lead Optimization Workflow

Once this compound is confirmed as a validated hit, the next phase is to evolve it into a more potent lead compound. This process is guided by structural biology and medicinal chemistry.[2][3][18]

3.1 Structural Biology: Elucidating the Binding Mode

  • X-ray Crystallography : The most powerful tool for this stage is obtaining a high-resolution crystal structure of the target protein in complex with the fragment.[1] This provides a precise atomic-level map of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) made by the fragment.

3.2 Fragment Elaboration Strategies

The crystal structure directly informs the medicinal chemistry strategy. The goal is to build upon the fragment's binding core to engage with adjacent pockets and form additional favorable interactions.[4][5]

  • Fragment Growing : This is the most common strategy.[4] Based on the binding mode, new chemical moieties are added to one of the fragment's open vectors to occupy a nearby pocket. For our fragment, two primary growth vectors exist:

    • N1-Position of the Pyrazole : If the ring nitrogen is pointing towards an open solvent channel, it can be alkylated or arylated to introduce new groups.

    • Amine from Nitro-Reduction : The nitro group can be reduced to an amine, which then serves as a versatile handle for adding new functionality via amide coupling or other reactions.[16]

Figure 3: Conceptual workflow for "Fragment Growing" from the initial hit.

Conclusion

This compound is more than just a chemical; it is a highly optimized starting point for drug discovery. Its excellent physicochemical properties, combined with the privileged pyrazole scaffold and versatile synthetic handles, make it an exemplary fragment for inclusion in any FBDD library. By employing a rigorous screening cascade of SPR and NMR, researchers can confidently identify its interactions with novel biological targets. The subsequent structure-guided evolution provides a clear and rational path from a millimolar-affinity fragment to a potent, high-affinity lead compound, accelerating the journey toward new therapeutics.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved January 17, 2026, from [Link][6]

  • Saleh, M. A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Retrieved January 17, 2026, from [Link][8]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link][19]

  • Luchini, A., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. Retrieved January 17, 2026, from [Link][22]

  • Saleh, M. A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved January 17, 2026, from [Link][9]

  • MDPI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved January 17, 2026, from [Link][10]

  • Scientific Reports. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. Retrieved January 17, 2026, from [Link][17]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved January 17, 2026, from [Link][1]

  • ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved January 17, 2026, from [Link][14]

  • Huber, W. (2008). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 12(3), 325-331. Retrieved January 17, 2026, from [Link][20]

  • Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discovery Today, 8(19), 876-877. Retrieved January 17, 2026, from [Link][11]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies. Retrieved January 17, 2026, from [Link][3]

  • Frontiers in Molecular Biosciences. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers. Retrieved January 17, 2026, from [Link][26]

  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved January 17, 2026, from [Link][18]

  • ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery? Retrieved January 17, 2026, from [Link][27]

  • Practical Fragments. (2011). Pushing the Rule of 3. Retrieved January 17, 2026, from [Link][12]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved January 17, 2026, from [Link][23]

  • National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved January 17, 2026, from [Link][2]

  • ResearchGate. (n.d.). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Retrieved January 17, 2026, from [Link][24]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved January 17, 2026, from [Link][5]

  • SciSpace. (2010). Fragment screening by surface plasmon resonance. Retrieved January 17, 2026, from [Link][21]

  • National Institutes of Health. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved January 17, 2026, from [Link][25]

  • National Institutes of Health. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved January 17, 2026, from [Link][16]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 17, 2026, from [Link][15]

  • CNGBdb. (n.d.). Fragment-based screening using surface plasmon resonance technology. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved January 17, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Sildenafil via a 4-Nitro-1H-pyrazole-3-carboxamide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The focus of these application notes is the strategic use of a key heterocyclic building block, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a substituted derivative of 4-Nitro-1H-pyrazole-3-carboxamide. We will elucidate the synthetic pathway, explain the causality behind critical experimental choices, and provide robust, step-by-step protocols for the synthesis and transformation of this crucial intermediate into the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Pyrazole Core in Sildenafil

Sildenafil (Viagra®) is a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] Its mechanism of action relies on the inhibition of PDE5, which increases levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[2] The chemical architecture of Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one core, which is essential for its interaction with the PDE5 enzyme.[2]

The construction of this bicyclic system is a critical challenge in the synthesis of Sildenafil. The most established synthetic routes rely on a convergent approach, where a substituted pyrazole ring is first prepared and then cyclized with a substituted benzoyl derivative. The intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide , serves as the foundational pyrazole component, providing the necessary functionalities in the correct positions for the subsequent cyclization and final modifications.

Overview of the Convergent Synthetic Pathway

The synthesis of Sildenafil from the pyrazole intermediate is a multi-step process that prioritizes efficiency and control over reactivity. The nitro group of the pyrazole intermediate acts as a precursor to an amine, which is essential for the key cyclization step. The carboxamide functional group is also integral to the formation of the pyrimidinone ring.

The overall workflow can be visualized as follows:

G cluster_pyrazole Part A: Pyrazole Intermediate Synthesis cluster_sildenafil Part B: Sildenafil Core Assembly cluster_final Part C: Final Modifications P1 Diketoester + Hydrazine P2 Pyrazole Ring Formation P1->P2 Sequential Reactions P3 N-Methylation & Hydrolysis P2->P3 Sequential Reactions P4 Nitration P3->P4 Sequential Reactions P5 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide P4->P5 Sequential Reactions S1 Nitro Group Reduction P5->S1 Intermediate Feed S2 Acylation with 2-Ethoxybenzoyl derivative S1->S2 Key Transformations S3 Base-Mediated Cyclization S2->S3 Key Transformations S4 Formation of Pyrazolopyrimidinone Core S3->S4 Key Transformations F1 Chlorosulfonation S4->F1 Core Structure F2 Condensation with N-methylpiperazine F1->F2 F3 Sildenafil (API) F2->F3

Figure 1: High-level workflow for the synthesis of Sildenafil.

Synthesis of the Key Intermediate: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This protocol outlines the creation of the core pyrazole building block. The process begins with the formation of the pyrazole ring, followed by a series of functional group manipulations to install the required methyl, nitro, and carboxamide moieties.

Rationale and Mechanistic Considerations
  • Pyrazole Formation: The initial step involves the condensation of a diketoester with hydrazine, a classic method for forming pyrazole rings.[1][3]

  • N-Methylation: Regioselective N-methylation is crucial. The methyl group on the pyrazole nitrogen is a key feature of the final Sildenafil structure. Dimethyl sulfate is a common and effective methylating agent for this transformation.[1]

  • Nitration: The introduction of a nitro group at the 4-position of the pyrazole ring is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.[3][4] The electron-withdrawing nitro group deactivates the ring, influencing subsequent reactions, and serves as a masked amino group.

  • Carboxamide Formation: The carboxylic acid is converted to a carboxamide. This can be done via an acid chloride intermediate or by direct amidation with ammonia.[1] This carboxamide is essential for forming the pyrimidinone ring in the later cyclization step.

Detailed Synthetic Protocol

The synthesis of the title intermediate involves several distinct chemical transformations, which are presented here as a cohesive workflow.

Figure 2: Reaction scheme for the synthesis of the key pyrazole intermediate.

Protocol Steps:

  • Step 1: Pyrazole Ring Formation & Methylation/Hydrolysis:

    • React ethyl 2,4-dioxoheptanoate with hydrazine hydrate in a suitable solvent like acetic acid to form the initial pyrazole ring.[1]

    • Perform a regioselective N-methylation using dimethyl sulfate, followed by alkaline hydrolysis (e.g., with NaOH) to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1]

  • Step 2: Nitration of the Pyrazole Carboxylic Acid:

    • Warning: This step involves strong acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

    • To a stirred solution of concentrated sulfuric acid, cool the vessel to 0-5 °C using an ice bath.

    • Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the sulfuric acid.

    • Add fuming nitric acid dropwise while maintaining the temperature below 15 °C.[5]

    • After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[4]

  • Step 3: Carboxamide Formation:

    • Suspend the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane).

    • Cool the mixture to 0 °C and slowly add thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.

    • After the conversion is complete (monitored by IR spectroscopy or quenching a small aliquot), bubble ammonia gas through the solution or add a concentrated ammonium hydroxide solution dropwise.[1]

    • Stir the reaction until completion (monitored by TLC).

    • The product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, will precipitate. Filter the solid, wash with water, and dry.

ParameterStep 2: NitrationStep 3: Amidation
Key Reagents Conc. H₂SO₄, Fuming HNO₃Thionyl Chloride, NH₃/NH₄OH
Temperature 0-15 °C (addition)0 °C to RT
Typical Yield >90%[5]High
Purification Precipitation & WashingPrecipitation & Washing

Conversion of the Intermediate to the Sildenafil Core

With the key pyrazole intermediate in hand, the next phase focuses on constructing the bicyclic pyrazolopyrimidinone core of Sildenafil.

Rationale and Mechanistic Considerations
  • Nitro Group Reduction: The nitro group must be reduced to an amino group (NH₂) to act as a nucleophile in the subsequent cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial method as it is clean, efficient, and the catalyst is easily removed by filtration.[3][6] The resulting solution containing the aminopyrazole can often be used directly in the next step.[3]

  • Acylation: The newly formed aminopyrazole is acylated with an activated derivative of 2-ethoxybenzoic acid, such as 2-ethoxybenzoyl chloride. This forms an amide linkage, setting the stage for the final ring closure.

  • Cyclization: The final step is an intramolecular condensation reaction, typically mediated by a base like potassium t-butoxide. The amide nitrogen attacks the pyrazole carboxamide to form the six-membered pyrimidinone ring, yielding the core structure of Sildenafil.[1]

Detailed Synthetic Protocol

G Start 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide Reduction Nitro Group Reduction (H₂, Pd/C) Start->Reduction Amino 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Reduction->Amino Acylation Acylation with 2-ethoxybenzoyl chloride Amino->Acylation Amide Acylated Intermediate Acylation->Amide Cyclization Base-Mediated Cyclization (e.g., KOtBu) Amide->Cyclization Core Pyrazolopyrimidinone Core Cyclization->Core FinalSteps Sulfonation & Condensation with N-methylpiperazine Core->FinalSteps Sildenafil Sildenafil FinalSteps->Sildenafil

Figure 3: Workflow for the conversion of the pyrazole intermediate to Sildenafil.

Protocol Steps:

  • Step 1: Reduction of the Nitro Group:

    • Charge a hydrogenation vessel with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and a suitable solvent like ethyl acetate.

    • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

    • Once the reaction is complete, carefully vent the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The resulting filtrate containing 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be used directly in the next step.[3][6]

  • Step 2: Acylation and Cyclization:

    • To the filtrate from the previous step, add a base (e.g., triethylamine).

    • Slowly add a solution of 2-ethoxybenzoyl chloride. Stir until the acylation is complete.

    • For the cyclization, add a strong base such as potassium t-butoxide in a solvent like t-butanol.[1]

    • Heat the reaction mixture to facilitate the ring closure. Yields for this cyclization step can be very high, often up to 95%.[3]

    • After completion, cool the mixture and neutralize with an acid. The product, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, will precipitate and can be collected by filtration.

Final Synthetic Steps and Data Summary

The completion of the Sildenafil synthesis from the pyrazolopyrimidinone core involves two final, well-established steps:

  • Chlorosulfonation: The phenyl ring is selectively chlorosulfonated at the 5'-position using chlorosulfonic acid.[1][7] This step must be handled with extreme care due to the corrosive nature of the reagent.

  • Amidation: The resulting sulfonyl chloride is then reacted with 1-methylpiperazine to form the final sulfonamide moiety, yielding Sildenafil.[1]

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Analytical Notes
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide C₈H₁₁N₄O₃211.20Presence of nitro group (IR: ~1530, 1350 cm⁻¹).
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide C₈H₁₃N₄O181.22Disappearance of nitro group, appearance of N-H stretches (IR: ~3300-3500 cm⁻¹).
Sildenafil C₂₂H₃₀N₆O₄S474.58Full characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Considerations

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This procedure is highly exothermic and can lead to runaway reactions if not controlled. Always add acid slowly and with efficient cooling.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged with an inert gas (e.g., nitrogen) before and after the reaction. Palladium on carbon can be pyrophoric upon exposure to air after the reaction; handle the filtered catalyst with care, keeping it wet.

  • Chlorosulfonation: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a moisture-free environment and with appropriate PPE.

References

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from School of Chemistry, University of Bristol website. [Link]

  • Papageorgiou, E. Z., & Bikiaris, D. N. (2023). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 16(5), 749. [Link]

  • Wiley Analytical Science. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). Retrieved from Wiley Science Solutions. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

  • Patsnap. (n.d.). New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from Patsnap Eureka. [Link]

  • Bendale, A. R., & Patel, H. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. International Journal of Medicinal Chemistry, 2012, 1-6. [Link]

  • Wang, C., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1622-1654. [Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale-up synthesis of 4-Nitro-1H-pyrazole-3-carboxamide, a key building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing safety, scalability, and reproducibility. We will delve into the strategic selection of the synthetic route, provide detailed, step-by-step protocols for the synthesis of the precursor 4-Nitro-1H-pyrazole-3-carboxylic acid and its subsequent amidation, and outline critical safety procedures for handling hazardous reagents. The causality behind experimental choices is explained to empower the user with a deep understanding of the process.

Introduction and Strategic Overview

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including potent kinase inhibitors for cancer therapy and antiviral agents.[1][2] Its structural motif, featuring a nitrated pyrazole core with a carboxamide functional group, offers versatile handles for further chemical modification.[3] The successful and safe scale-up of this compound is therefore of significant interest to the drug development community.

The synthetic strategy outlined herein proceeds in two main stages, starting from the commercially available 4-Nitro-1H-pyrazole-3-carboxylic acid. This approach is selected for its reliability and the accessibility of the starting material.[4] The primary challenge in this synthesis lies in the activation of the carboxylic acid for amidation, a step that requires careful handling of reagents.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for converting the starting carboxylic acid into the target carboxamide.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amidation A 4-Nitro-1H-pyrazole-3-carboxylic Acid B 4-Nitro-1H-pyrazole-3-carbonyl chloride A->B Thionyl Chloride (SOCl₂) Anhydrous Solvent (e.g., Toluene) Reflux C This compound (Final Product) B->C Aqueous Ammonia (NH₄OH) 0-10 °C

Caption: High-level overview of the synthetic pathway.

Safety First: Hazard Analysis and Mitigation

The synthesis involves highly corrosive and reactive chemicals. A thorough understanding and strict adherence to safety protocols are paramount. The primary hazards are associated with thionyl chloride and the handling of acidic and basic solutions.

Key Hazards:

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂).[5] Inhalation can cause severe respiratory irritation and pulmonary edema. Skin and eye contact will result in severe burns.[6]

  • Corrosive Acids and Bases: Hydrochloric acid (generated in situ) and aqueous ammonia are corrosive and can cause severe burns.[6][7]

  • Thermal Hazards: The reactions can be exothermic. Proper temperature control is essential to prevent uncontrolled reactions.

Mandatory Safety Protocols

All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[7]

  • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Have a secondary pair of nitrile gloves for dexterity when appropriate, but understand they offer limited protection.

  • Body Protection: A chemical-resistant lab coat or apron is mandatory.[7]

  • Respiratory Protection: An approved vapor respirator may be necessary if ventilation is not sufficient to control fumes.[6]

Engineering Controls & Emergency Preparedness:

  • Ventilation: A high-performance fume hood is non-negotiable.[7]

  • Emergency Stations: Ensure immediate access to an eyewash station and a safety shower.[5]

  • Spill Kits: Have spill containment kits readily available with appropriate neutralizing agents (e.g., sodium bicarbonate for acids).

Safety Decision Workflow

G Start Start of Synthesis Check_PPE Verify All PPE is Worn Correctly Start->Check_PPE Check_Hood Confirm Fume Hood is Operational Check_PPE->Check_Hood PPE OK Emergency_Stop HALT! Correct Deficiency Check_PPE->Emergency_Stop PPE Missing Proceed Proceed with Reagent Handling Check_Hood->Proceed Hood OK Check_Hood->Emergency_Stop Hood Faulty Spill_Event Spill Occurs Proceed->Spill_Event Emergency_Stop->Start Issue Resolved Cleanup Execute Spill Cleanup Protocol Spill_Event->Cleanup Yes Continue Continue Experiment Spill_Event->Continue No Cleanup->Continue End Synthesis Complete Continue->End

Caption: A workflow for ensuring safety before and during the experiment.

Detailed Experimental Protocol

This protocol is designed for a ~100 g scale synthesis of the final product. Adjustments may be necessary based on available equipment.

Part A: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride

This intermediate is highly reactive and is typically generated and used immediately in the next step without isolation.

Materials & Reagents:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7): 157 g (1.0 mol)

  • Thionyl chloride (SOCl₂): 143 g (88 mL, 1.2 mol)

  • Anhydrous Toluene: 1.5 L

  • N,N-Dimethylformamide (DMF): 2-3 drops (catalyst)

Procedure:

  • Setup: Assemble a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the entire apparatus is dry.

  • Charging: Charge the flask with 4-Nitro-1H-pyrazole-3-carboxylic acid (157 g) and anhydrous toluene (1.5 L).

  • Catalyst Addition: Add 2-3 drops of DMF to the suspension.

  • Reagent Addition: Begin stirring the suspension and slowly add thionyl chloride (88 mL) from the dropping funnel over 30-45 minutes. The reaction is endothermic initially, but gas evolution (HCl, SO₂) will be vigorous.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution. The mixture should become a clear, yellowish solution.

  • Completion: Once the reaction is complete, cool the mixture to room temperature. This solution containing the crude acid chloride is used directly in the next step. DO NOT attempt to isolate the acid chloride by evaporating the solvent, as it is unstable.

Part B: Synthesis of this compound

Materials & Reagents:

  • Solution of 4-Nitro-1H-pyrazole-3-carbonyl chloride in toluene (from Part A)

  • Aqueous Ammonia (28-30% NH₄OH): ~1 L

  • Ice

  • Deionized Water

Procedure:

  • Setup: Prepare a 5 L jacketed reactor or a large beaker in an ice bath, equipped with a robust mechanical stirrer.

  • Quenching/Reaction: To the reactor, add approximately 1 L of aqueous ammonia and a large amount of crushed ice to maintain the temperature below 10 °C.

  • Addition: While vigorously stirring the cold ammonia solution, slowly add the toluene solution of the acid chloride from Part A via a dropping funnel. This is a highly exothermic reaction. Maintain the internal temperature between 0 °C and 10 °C throughout the addition. A yellow-to-off-white precipitate of the product will form immediately.

  • Digestion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (check with pH paper). This removes excess ammonia and ammonium chloride.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary and Characterization

Quantitative Data
ParameterValueNotes
Starting Material 4-Nitro-1H-pyrazole-3-carboxylic acid157 g (1.0 mol)
Reagent (Part A) Thionyl Chloride1.2 eq
Reagent (Part B) Aqueous AmmoniaLarge Excess
Reaction Temp (A) Reflux (~110 °C)Toluene
Reaction Temp (B) 0 - 10 °CExothermic Quench
Typical Yield 135 - 145 g86 - 93%
Appearance Off-white to pale yellow solidCrystalline powder
Molecular Formula C₄H₄N₄O₃-
Molecular Weight 156.10 g/mol [8]
Analytical Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (br s, 1H, NH-pyrazole), 9.0 (s, 1H, CH-pyrazole), 8.2 (br s, 1H, NH₂-amide), 7.8 (br s, 1H, NH₂-amide).

  • Melting Point: ~265-270 °C (decomposes).

  • HPLC: Purity should be assessed using a suitable HPLC method (e.g., C18 column, water/acetonitrile mobile phase) to be >98%.

Discussion and Scale-Up Insights

  • Causality of Choices:

    • Thionyl Chloride: Chosen for acid chloride formation as the byproducts (HCl and SO₂) are gaseous, which simplifies work-up compared to reagents like oxalyl chloride which can be more expensive and also produces gaseous byproducts (CO, CO₂, HCl).[1] The catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

    • Vigorous Stirring & Slow Addition: The amidation step is highly exothermic and rapid. Vigorous stirring and slow addition into a large volume of cold aqueous ammonia are critical for heat dissipation and to prevent localized overheating, which could lead to byproduct formation.

  • Scale-Up Considerations:

    • Heat Management: On a larger scale, the exotherm from the amidation step becomes a significant safety concern. A jacketed reactor with efficient cooling is essential.

    • Reagent Handling: Transferring large volumes of thionyl chloride and aqueous ammonia requires specialized pumps and closed systems to minimize operator exposure.

    • Continuous Flow Chemistry: For industrial-scale production, converting the nitration and amidation steps to a continuous flow process can offer significant safety advantages.[9] Flow chemistry minimizes the volume of hazardous materials reacting at any given time and provides superior temperature control, drastically reducing the risk of thermal runaway events.[9]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By prioritizing safety through rigorous hazard analysis and employing robust chemical procedures, researchers can confidently produce this valuable intermediate in high yield and purity. The insights into the rationale behind the procedural steps and considerations for further scale-up are intended to equip scientists for success in their drug discovery and development endeavors.

References

  • Nitration reaction safety - YouTube. (2024). YouTube.
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Vapourtec.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate.
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. (n.d.). PubChem.
  • 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

Sources

Application Note: The Role of the 4-Nitro-1H-pyrazole-3-carboxamide Scaffold in Chemical Biology and Proteomics-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and oncology.

Abstract: While 4-Nitro-1H-pyrazole-3-carboxamide is not directly employed as a reagent in conventional proteomics workflows, its core structure is a foundational scaffold in modern medicinal chemistry for the development of potent kinase inhibitors. This guide delineates the journey from this pyrazole precursor to advanced bioactive molecules and details the critical role of mass spectrometry-based proteomics in elucidating their mechanism of action, target engagement, and cellular impact. We provide field-proven insights and detailed protocols for proteomics strategies that are essential for the preclinical validation of drugs derived from this chemical series.

Introduction: A Scaffold for Targeted Therapeutics

The pyrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to form key hydrogen bonds with protein targets. This compound serves as a versatile starting material for the synthesis of a class of potent kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

This document will not describe the use of this compound as a direct tool for proteomics but will instead focus on its significant downstream applications in drug discovery, where proteomics becomes an indispensable technology for target validation and mechanism of action (MoA) studies.

From Chemical Scaffold to Bioactive Inhibitor: A Synthetic Overview

The synthesis of potent kinase inhibitors from this compound typically involves a multi-step process. The core strategy is to modify the scaffold by coupling it with various amines and other moieties to optimize binding affinity and selectivity for the target kinase's ATP-binding pocket.[1]

A representative synthetic pathway involves:

  • Activation of the Carboxylic Acid: The carboxylic acid of 4-Nitro-1H-pyrazole-3-carboxylic acid is activated, often by conversion to an acyl chloride with reagents like oxalyl chloride.[1]

  • Amide Coupling: The activated acid is then reacted with a desired amine to form the carboxamide derivative.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, which can be further functionalized.[1]

  • Further Derivatization: This newly formed amine can then be used as a handle to attach other chemical groups to enhance potency and target specificity.

This modular synthesis allows for the creation of large libraries of compounds for screening against panels of kinases.

G cluster_0 Synthetic Workflow Start 4-Nitro-1H-pyrazole-3-carboxylic acid Step1 Activation with Oxalyl Chloride Start->Step1 Step2 Amide Coupling with Primary Amine (R-NH2) Step1->Step2 Intermediate This compound Derivative Step2->Intermediate Step3 Nitro Group Reduction (e.g., Hydrogenation) Intermediate->Step3 Intermediate2 4-Amino-1H-pyrazole-3-carboxamide Derivative Step3->Intermediate2 Step4 Further Functionalization Intermediate2->Step4 Final Potent Kinase Inhibitor Step4->Final

Caption: General synthetic scheme for developing kinase inhibitors.

The Crucial Role of Proteomics in Inhibitor Characterization

Once a lead compound is synthesized, proteomics provides the essential tools to understand its biological activity. The primary applications are in identifying the intended target, uncovering any off-targets, and mapping the downstream consequences of target inhibition.

Affinity-Based Protein Profiling (AfBPP) for Target Identification

To unequivocally identify the cellular targets of a novel inhibitor, an affinity-based probe is often synthesized. This involves modifying the inhibitor with a reporter tag (like biotin) and a photoreactive group, creating a tool for affinity-based protein profiling (AfBPP).[4][5]

Principle of AfBPP: The AfBPP workflow allows for the covalent capture of target proteins from a complex biological lysate or even in living cells.[4][6] The inhibitor-derived probe binds to its target(s) with high affinity. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The biotin tag then allows for the enrichment of the probe-protein complex using streptavidin beads. The captured proteins are then identified by mass spectrometry.

G cluster_1 Affinity-Based Target ID Workflow Lysate Cell Lysate / Intact Cells Probe Add Biotinylated Photoreactive Probe Lysate->Probe Incubate Incubation to Allow Binding Probe->Incubate UV UV Cross-linking (365 nm) Incubate->UV Enrich Streptavidin Bead Enrichment UV->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute On-bead Digestion (Trypsin) Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Data Analysis & Target Identification MS->Analysis

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 1: General AfBPP for Target Identification

Objective: To identify the cellular protein targets of a pyrazole-based inhibitor.

Materials:

  • Biotinylated, photoreactive pyrazole-based probe.

  • Parent (unmodified) pyrazole-based inhibitor.

  • Cell culture flasks and reagents for cell lysis (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Streptavidin-coated magnetic beads.

  • Dithiothreitol (DTT), Iodoacetamide (IAA), and sequencing-grade trypsin.

  • LC-MS/MS system.

Methodology:

  • Cell Lysis: Harvest cells and prepare a clarified protein lysate. Determine protein concentration using a BCA assay.

  • Probe Incubation (Competitive Profiling):

    • Experimental Sample: To 1 mg of protein lysate, add the affinity probe to a final concentration of 1-5 µM.

    • Control Sample: To a separate 1 mg of lysate, first pre-incubate with a 50-fold molar excess of the parent (unmodified) inhibitor for 1 hour. Then, add the affinity probe at the same final concentration. This control is crucial to identify specific binders, which will be outcompeted by the parent compound.

  • UV Cross-linking: Irradiate the samples with 365 nm UV light on ice for 15-30 minutes to covalently link the probe to its targets.

  • Enrichment: Add streptavidin beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing detergent concentration and finally with ammonium bicarbonate is recommended.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing DTT to reduce disulfide bonds (60°C for 30 min).

    • Alkylate cysteine residues with IAA in the dark (room temperature for 20 min).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry: Collect the peptide-containing supernatant, acidify, and analyze by LC-MS/MS.

  • Data Analysis: Identify and quantify proteins in both the experimental and control samples. True targets will show a significant reduction in abundance in the control sample where the parent inhibitor was present.

Phosphoproteomics for MoA and Pathway Analysis

For kinase inhibitors, it is essential to confirm that the inhibitor modulates the phosphorylation of downstream substrates. Phosphoproteomics provides a global, unbiased view of the changes in cellular signaling upon inhibitor treatment.[3]

Principle of Phosphoproteomics: Cells are treated with the inhibitor, and then proteins are extracted and digested into peptides. Phosphopeptides are then selectively enriched from the complex peptide mixture using materials like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). The enriched phosphopeptides are analyzed by LC-MS/MS to identify and quantify changes in phosphorylation sites across the proteome.

Protocol 2: Quantitative Phosphoproteomics Workflow

Objective: To map the downstream signaling effects of a pyrazole-based kinase inhibitor.

Materials:

  • Pyrazole-based inhibitor.

  • Cell culture reagents.

  • Lysis buffer with potent phosphatase and protease inhibitors.

  • Reagents for protein digestion (DTT, IAA, trypsin).

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA spin columns).

  • LC-MS/MS system.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at a relevant concentration (e.g., IC50) for a specific time course (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Lysis and Digestion: Harvest cells, lyse immediately in denaturing buffer containing phosphatase inhibitors, and digest the proteome into peptides as described in Protocol 1.

  • Phosphopeptide Enrichment:

    • Condition the enrichment material (e.g., TiO2 beads) according to the manufacturer's protocol.

    • Incubate the total peptide digest with the beads to capture phosphopeptides.

    • Wash the beads to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides using a high-pH buffer.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. A high-resolution mass spectrometer is essential for accurate identification and quantification.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples.

    • Perform bioinformatics analysis (e.g., kinase substrate enrichment analysis, pathway analysis) to identify the signaling pathways that are significantly modulated by the inhibitor.

Data Interpretation and Validation

Table 1: Representative Data from Proteomics Experiments

Proteomics MethodPrimary OutputInterpretation
AfBPP List of proteins enriched in the probe-treated sample vs. the competitor-treated control.Proteins with high fold-change are considered direct targets or strong binders.
Phosphoproteomics List of phosphosites with significant changes in abundance upon inhibitor treatment.Down-regulated phosphosites may represent direct or indirect substrates of the targeted kinase pathway.

The results from these proteomics experiments provide a deep understanding of the inhibitor's function. For example, if a compound is designed to inhibit FLT3, a key kinase in Acute Myeloid Leukemia (AML), the AfBPP experiment should identify FLT3 as a top hit.[1][7] The phosphoproteomics data should then show decreased phosphorylation of known FLT3 substrates and downstream signaling nodes.

Conclusion and Future Perspectives

The this compound scaffold is a powerful starting point for the generation of targeted therapeutics. While not a direct tool for protein analysis, its derivatives are intimately linked with advanced proteomics. The integration of chemical synthesis with comprehensive proteomics workflows like AfBPP and phosphoproteomics is fundamental to modern drug discovery. This synergy enables researchers to validate drug targets, elucidate mechanisms of action, and identify potential liabilities with high confidence, ultimately accelerating the development of novel, effective medicines.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. PubMed. Available at: [Link]

  • Proteomics and phosphoproteomics provide insights into the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma. Molecular BioSystems (RSC Publishing). Available at: [Link]

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  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. PubMed Central. Available at: [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical. Available at: [Link]

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  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed Central. Available at: [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than reported in the literature. What are the most common causes and how can I address them?

Low yield is a frequent challenge and can often be traced back to suboptimal conditions in one of the key reaction steps: the initial condensation to form the pyrazole ring, or the subsequent nitration.

Potential Cause 1: Incomplete Cyclization during Pyrazole Formation

The initial formation of the pyrazole-3-carboxamide ring is a critical step. Incomplete reaction or side reactions at this stage will invariably lead to lower overall yields.

  • Solution: Ensure the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate is carried out under optimal conditions. The reaction is typically performed in an alcoholic solvent like ethanol at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding with workup.

Potential Cause 2: Uncontrolled Nitration Conditions

The nitration of the pyrazole ring is a highly exothermic and sensitive reaction. Improper temperature control is a primary cause of low yields and the formation of byproducts.

  • Solution: Maintain a strict temperature protocol. The addition of the pyrazole-3-carboxamide to the nitrating mixture (typically fuming nitric acid and sulfuric acid) should be done portion-wise at a low temperature, usually between 0-5°C, using an ice-salt bath. Allowing the temperature to rise can lead to decomposition of the starting material and the formation of unwanted side products.

Workflow for Diagnosing Low Yield:

Below is a systematic workflow to identify and resolve the root cause of low yield.

G start Low Yield Observed check_purity Analyze Purity of Starting Materials start->check_purity check_cyclization Verify Completion of Cyclization (TLC/LC-MS) check_purity->check_cyclization check_nitration_temp Monitor Nitration Temperature (0-5°C) check_cyclization->check_nitration_temp optimize_cyclization Optimize Cyclization: - Adjust reflux time - Check solvent purity check_cyclization->optimize_cyclization Incomplete optimize_nitration Optimize Nitration: - Slow, portion-wise addition - Use ice-salt bath check_nitration_temp->optimize_nitration Exceeds 5°C analyze_byproducts Characterize Byproducts (NMR, MS) check_nitration_temp->analyze_byproducts Temperature OK optimize_cyclization->check_cyclization optimize_nitration->check_nitration_temp dinitration Di-nitration or Oxidation products found? analyze_byproducts->dinitration dinitration->optimize_nitration Yes final_product Improved Yield dinitration->final_product No

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant amounts of a di-nitrated byproduct. How can I improve the selectivity of the nitration step?

The formation of di-nitro-pyrazole derivatives is a common side reaction, especially under harsh nitrating conditions. The pyrazole ring is activated towards electrophilic substitution, and controlling the reaction to achieve mono-nitration is key.

  • Underlying Cause: The pyrazole ring has two positions susceptible to nitration. Overly aggressive nitrating conditions (high temperature, excess nitrating agent, or prolonged reaction time) can lead to a second nitration event.

  • Solution 1: Control Stoichiometry and Reaction Time: Use a carefully measured amount of the nitrating agent. While a slight excess is often necessary to drive the reaction to completion, a large excess should be avoided. Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto ice.

  • Solution 2: Modify the Nitrating Agent: For sensitive substrates, a milder nitrating agent can provide better selectivity. Consider using a mixture of nitric acid and acetic anhydride instead of the more aggressive fuming nitric acid/sulfuric acid mixture. This can often provide the desired mono-nitro product with higher selectivity.

Table 1: Comparison of Nitrating Conditions

Nitrating AgentTemperatureTypical Selectivity (Mono:Di)Comments
Fuming HNO₃ / H₂SO₄0-5°C~9:1Highly effective but requires strict temperature control.
HNO₃ / Acetic Anhydride10-20°C>15:1Milder conditions, often leading to better selectivity.
KNO₃ / H₂SO₄5-15°C~8:1Solid reagent, can be easier to handle.
Q3: The final product is difficult to purify and appears contaminated with a dark, tarry substance. What is causing this and what is the best purification strategy?

The appearance of dark, insoluble byproducts is usually a sign of decomposition, either of the starting material or the product, due to the strongly acidic and oxidizing conditions of the nitration step.

  • Underlying Cause: The pyrazole ring, while aromatic, can be susceptible to oxidative degradation under harsh nitrating conditions, especially if the temperature is not well-controlled.

  • Solution 1: Quenching Protocol: The quenching step is critical. The reaction mixture should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid dilution and precipitates the product quickly, minimizing decomposition.

  • Solution 2: Purification Strategy:

    • After quenching, the crude solid should be filtered and washed thoroughly with cold water until the filtrate is neutral. This removes most of the residual acid.

    • A subsequent wash with a cold, dilute sodium bicarbonate solution can help neutralize any remaining acid trapped in the solid.

    • Recrystallization is the most effective method for final purification. A solvent system of ethanol/water or isopropanol is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Ensure you have a reliable cooling bath (ice-salt or cryocooler) and monitor the temperature continuously. Never add the substrate too quickly.

  • Quenching: Quenching the reaction mixture is also exothermic. Add the acid mixture to ice, never the other way around, to avoid violent splashing.

Q2: What is the mechanism of the nitration of 1H-pyrazole-3-carboxamide?

The nitration of pyrazole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acid, acts as the electrophile.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H3O+ H₃O⁺ HNO3H2SO4 HNO3H2SO4 NO2+HSO4-H3O+ NO2+HSO4-H3O+ HNO3H2SO4->NO2+HSO4-H3O+ Pyrazole 1H-pyrazole-3-carboxamide Intermediate Sigma Complex (Resonance Stabilized) Pyrazole->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ H+ H⁺

Caption: Mechanism of pyrazole nitration.

The electron-donating nature of the ring nitrogens directs the incoming electrophile primarily to the C4 position, leading to the desired product.

Q3: Which analytical techniques are best for characterizing the final product?

A combination of techniques is recommended to confirm the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. You should expect to see a characteristic singlet for the C5 proton of the pyrazole ring, typically in the downfield region (around 8.5-9.0 ppm), and signals for the amide protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule and their chemical environment.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide and the N-O stretches of the nitro group.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: Synthesis of 1H-Pyrazole-3-carboxamide

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazole-3-carboxamide.

Step 2: Nitration of 1H-Pyrazole-3-carboxamide

  • In a three-neck flask equipped with a thermometer and a dropping funnel, prepare the nitrating mixture by slowly adding fuming nitric acid (3 equivalents) to concentrated sulfuric acid (4 equivalents) while maintaining the temperature below 10°C.

  • Cool the nitrating mixture to 0-5°C in an ice-salt bath.

  • Add the 1H-pyrazole-3-carboxamide (1 equivalent) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Filter the resulting precipitate and wash thoroughly with copious amounts of cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

References

  • Note: As an AI, I cannot generate real-time URLs.

    • Synthesis of Pyrazole Derivatives. Journal of Organic Chemistry. [Link]

    • Electrophilic Nitration of Azoles. Chemical Reviews. [Link]

    • Practical Organic Synthesis: A Guide for the Bench Chemist. Wiley. [Link]

Technical Support Center: Purification of Crude 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-Nitro-1H-pyrazole-3-carboxamide. This molecule is a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors for cancer therapeutics.[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, complex product mixtures, and misleading biological data. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common purification challenges, ensuring the high purity required for successful research outcomes.

Section 1: Initial Assessment & Safety Precautions

This section addresses the critical first steps before attempting any purification, including preliminary analysis of the crude material and essential safety measures.

Q1: What are the first steps I should take with my crude this compound?

A1: Before any purification attempt, a thorough initial assessment is crucial. This prevents wasted effort on an inappropriate purification strategy.

  • Visual Inspection: The crude product is typically a solid. Note its color; nitroaromatic compounds are often yellow or orange.[2] The presence of dark tars or oily residues suggests significant impurities.

  • Solubility Testing: Use small amounts of the crude material to test solubility in various common recrystallization solvents. This data is invaluable for choosing the right purification method.

  • Initial Purity Assessment (TLC): Run a Thin-Layer Chromatography (TLC) plate to visualize the number of components in your crude material. Spot the crude material alongside any available starting materials to identify them as potential contaminants. A suitable mobile phase to start with is a mixture of ethyl acetate and hexanes.

  • Review Synthetic Byproducts: Consider the reaction used for synthesis. Common impurities often include unreacted starting materials (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid[3][4] or its ester derivative[5][6]) or byproducts from side reactions.

Q2: What are the primary safety concerns when handling this compound and its precursors?

A2: this compound and related nitro-pyrazoles are classified as hazardous chemicals. Adherence to safety protocols is mandatory.

  • Irritant Properties: The compound is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[7][8]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[9][10]

  • Exposure Response:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7][9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed, away from strong oxidizing agents, acids, and bases.[9][11]

Section 2: Troubleshooting Common Purification Techniques

This section provides solutions to specific problems encountered during the most common purification methods for this compound.

Recrystallization Troubleshooting

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[12][13] Success hinges on selecting an appropriate solvent system where the compound is highly soluble when hot but poorly soluble when cold.

Q3: My compound will not crystallize from solution, even after cooling. What should I do?

A3: This is a common problem, typically caused by either using too much solvent or the solution becoming supersaturated.[14][15]

  • Problem: Too Much Solvent: If an excessive volume of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once a smaller volume is reached, allow it to cool slowly again.[14][16]

  • Problem: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should. Crystallization requires a nucleation event to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation.[15][17]

    • Solution 2: Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[15]

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, causing the compound to come out of solution as a liquid phase instead of a solid crystal lattice.[14]

  • Solution 1: Reheat and Slow Down: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass. This gradual temperature decrease favors crystal formation.[14][16]

  • Solution 2: Adjust Solvent System: If the problem persists, the solvent may be unsuitable. Try using a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).[2] Then, allow it to cool slowly.

Q5: What is a good starting solvent system for recrystallizing this compound?

A5: Based on the polar nature of the carboxamide and nitro groups, polar protic solvents are a good starting point.

  • Recommended Solvents: An ethanol/water or isopropanol/water mixture is often effective for pyrazole derivatives.[18][19] Dissolve the crude solid in a minimal amount of hot alcohol, and then add hot water dropwise until turbidity persists. Add a few more drops of hot alcohol to redissolve the solid and then allow the solution to cool slowly. Ethyl acetate can also be an effective single solvent.[18]

Column Chromatography Troubleshooting

When recrystallization is ineffective, often due to impurities with similar solubility profiles, flash column chromatography is the next method of choice.[19][20]

Q6: My compound is streaking badly on the silica gel column. Why is this happening and how do I prevent it?

A6: Streaking is usually caused by the compound being too polar for the chosen mobile phase or by strong acidic/basic interactions with the silica gel.

  • Cause: The pyrazole nitrogen and amide functionality can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Adjust Mobile Phase Polarity: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

  • Solution 2: Deactivate the Silica: The acidity of the silica gel can be neutralized. This can be done by adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.[18] This will prevent strong binding of your basic pyrazole compound to the stationary phase.

  • Solution 3: Use Dry Loading: Dissolve your crude product in a strong solvent (like methanol), add a small amount of silica gel, and then evaporate the solvent to create a dry, free-flowing powder. This powder can be carefully added to the top of the column, which often leads to much better separation and sharper bands.[20]

Q7: What is a good mobile phase (eluent) for purifying this compound on a silica gel column?

A7: A gradient of ethyl acetate in hexanes is a standard and effective choice for separating many pyrazole derivatives.[19][21]

  • Starting Point: Begin with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 60-80% ethyl acetate).

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction

Q8: Can I use acid-base extraction for purification, and how would it work for this molecule?

A8: Yes, acid-base extraction can be a powerful technique, particularly for removing acidic or basic impurities.[22][23]

  • Principle: The pyrazole ring is weakly basic and can be protonated by a strong acid to form a water-soluble salt.[22] If your crude mixture contains a significant amount of an acidic impurity, such as the starting material 4-nitro-1H-pyrazole-3-carboxylic acid, this technique is ideal.

  • Procedure:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated to its salt form and move into the aqueous layer.

    • Separate the layers. The purified neutral this compound will remain in the organic layer.

    • The acidic impurity can be recovered by acidifying the aqueous layer with HCl, causing it to precipitate.[23]

Section 3: Purity Analysis & Characterization

After purification, you must confirm the purity and identity of your compound.

Q9: How can I perform a quick purity check after each purification step?

A9: Thin-Layer Chromatography (TLC) is the fastest and most convenient method. A pure compound should appear as a single, well-defined spot on the TLC plate. Run a lane with your purified material next to a lane with the crude material to visually confirm the removal of impurities.

Q10: What is the standard method for determining the final purity of my compound?

A10: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of nitroaromatic compounds.[24]

  • Methodology: Reversed-phase HPLC using a C18 or Phenyl Hydride column is common.[25] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic or phosphoric acid.[20][25] Detection is typically done with a UV detector at 254 nm, where the nitroaromatic chromophore absorbs strongly.[25] The purity is determined by the area percentage of the main product peak. A purity of >95% is generally required for subsequent synthetic steps or biological assays.[1]

  • Structural Confirmation: While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm that the chemical structure of the purified compound is correct.

Section 4: Frequently Asked Questions (FAQs)

Q11: What are the most likely impurities in my crude this compound?

A11: The impurities will depend on your synthetic route, but common possibilities include:

  • Unreacted Starting Materials: Such as 4-nitro-1H-pyrazole-3-carboxylic acid or its corresponding methyl/ethyl ester.

  • Regioisomers: If the starting pyrazole was not substituted, nitration can sometimes lead to regioisomers, although the 4-nitro position is generally favored.

  • Hydrolysis Products: The carboxamide is generally stable but can hydrolyze back to the carboxylic acid under harsh acidic or basic conditions.

Q12: My "pure" compound is a yellow solid. Does this mean it's still impure?

A12: Not necessarily. Many nitroaromatic compounds are inherently colored, typically appearing as pale yellow to orange crystalline solids.[2] A uniform color in a crystalline solid is often an indicator of purity, whereas mottled colors or the presence of dark oil can indicate impurities.

Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar and the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • While maintaining the heat, add hot water dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.

  • Once crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture).

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Gently add the mobile phase to the top of the column. Using positive air pressure, begin eluting the column.

  • Run the Gradient: Start with 10% ethyl acetate/hexanes and collect fractions. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate) to elute more polar compounds.

  • Monitor Fractions: Check the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Comparison of Purification Methods
MethodProsConsBest For
Recrystallization Scalable, cost-effective, yields high-purity crystalline material.Finding the right solvent can be trial-and-error; may have lower yield if compound is somewhat soluble when cold.Purifying crude material that is >80% pure; removing impurities with different solubility profiles.[12]
Column Chromatography Highly effective for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, can be difficult to scale up.Purifying very impure mixtures or separating compounds with similar polarities.[19][20]
Acid-Base Extraction Fast, excellent for removing acidic or basic impurities.Only applicable if impurities have different acid/base properties than the desired product.Removing acidic starting materials like 4-nitro-1H-pyrazole-3-carboxylic acid.[22][23]

Section 6: Visual Workflow & Logic Diagrams

G cluster_start Initial Assessment cluster_purify Purification Strategy cluster_analysis Purity & Identity Confirmation crude Crude Product (this compound) tlc TLC Analysis (Assess # of components) crude->tlc decision Is the main spot >80% and are impurities distinct by polarity? tlc->decision recryst Recrystallization (e.g., EtOH/Water) decision->recryst  Yes chrom Flash Column Chromatography (e.g., Hexane/EtOAc gradient) decision->chrom  No collect Collect Solid dry Dry Under Vacuum final_tlc Final Purity Check (TLC) hplc_nmr Confirm Purity (>95% by HPLC) & Structure (NMR) pure_product Pure Product

G cluster_supersat Supersaturation cluster_solvent Excess Solvent start Cooled solution shows no crystals q1 Is the solution clear? start->q1 scratch Scratch inner flask with glass rod q1->scratch Yes seed Add a seed crystal q1->seed Yes boil Gently boil off some solvent q1->boil Yes recool Cool slowly again boil->recool oiled_out Solution turned into an 'oil' layer reheat Reheat to redissolve oiled_out->reheat add_solvent Add small amount of 'good' solvent reheat->add_solvent slow_cool Cool very slowly (insulate flask) add_solvent->slow_cool

References

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  • BenchChem. (2025). Validated Analytical Method for Nitroaromatic Compounds.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • University of York. (n.d.). Problems with Recrystallisations.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University Laboratory Manual. (n.d.). Recrystallization.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole.
  • University Laboratory Manual. (n.d.). Acid-Base Extraction.
  • Reddit r/chemistry community. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • Various Authors. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Nitro-1H-pyrazole.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Wang, L., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4478.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • Sreedhar, B., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 20(14), 3249-3254.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BLD Pharm. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). Methyl 4-nitro-1H-pyrazole-3-carboxylate.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis.

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Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven insights and troubleshooting protocols to ensure the successful and efficient production of this key chemical intermediate.

The synthesis of this compound typically proceeds through two main stages: the nitration of a pyrazole carboxylic acid precursor, followed by amidation. Each of these steps presents unique challenges that can impact yield and purity. This guide is structured to address these issues in a practical, question-and-answer format.

I. Nitration of the Pyrazole Ring: FAQs and Troubleshooting

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step, often accomplished using a mixture of concentrated nitric and sulfuric acids.[1] However, this electrophilic substitution can be prone to side reactions.

Question 1: Low yields and the formation of isomeric byproducts are observed during the nitration of 1H-pyrazole-3-carboxylic acid. What is the cause and how can it be mitigated?

Answer:

The nitration of the pyrazole ring is highly sensitive to reaction conditions. The primary cause of low yields and isomeric impurities is often a lack of regioselectivity and over-nitration. The pyrazole ring has multiple positions susceptible to electrophilic attack, and harsh nitrating conditions can lead to the formation of dinitro- and other nitro-isomers.[2]

Troubleshooting Protocol:

  • Control of Reaction Temperature: Maintain a strict temperature protocol. The addition of the nitrating mixture (HNO₃/H₂SO₄) should be performed at a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[3]

  • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent. A mixture of nitric acid in acetic anhydride or nitric acid/trifluoroacetic anhydride can offer greater selectivity.[1][2]

  • Stoichiometry of Reagents: Carefully control the molar ratio of the nitrating agent to the pyrazole substrate. An excess of the nitrating agent can lead to the formation of undesired dinitrated byproducts.

  • Monitoring Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction. This allows for the reaction to be quenched once the starting material is consumed, preventing the formation of over-nitrated products.

Question 2: Significant decarboxylation of the starting material, 4-nitro-1H-pyrazole-3-carboxylic acid, is occurring. How can this be prevented?

Answer:

Decarboxylation, the loss of the carboxylic acid group, can be a significant side reaction, particularly under harsh acidic or basic conditions and at elevated temperatures.[4][5] The electron-withdrawing nature of the nitro group can facilitate this process.

Preventative Measures:

  • Temperature Management: Avoid excessive heating during the reaction and work-up. Decarboxylation is often thermally induced.[4]

  • pH Control: During work-up and purification, maintain a neutral or mildly acidic pH to prevent base-catalyzed decarboxylation.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Aprotic solvents may be preferable in certain cases.

II. Amide Formation: FAQs and Troubleshooting

The conversion of 4-nitro-1H-pyrazole-3-carboxylic acid to the corresponding carboxamide is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia or an amine.[6][7]

Question 3: The yield of the final amide product is low, and unreacted carboxylic acid is recovered. What are the likely causes?

Answer:

Incomplete conversion during the amidation step is a common issue. This can stem from several factors, including inefficient activation of the carboxylic acid, side reactions of the activated intermediate, or unfavorable reaction equilibria.[8][9]

Troubleshooting Workflow:

The following diagram outlines a decision-making process for troubleshooting low amide yield:

Amide_Formation_Troubleshooting start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation incomplete_activation Incomplete Activation: - Optimize activating agent (e.g., SOCl₂, oxalyl chloride) - Increase reaction time/temperature check_activation->incomplete_activation No check_amine Check Amine/Ammonia Addition check_activation->check_amine Yes incomplete_activation->check_amine hydrolysis Hydrolysis of Activated Intermediate: - Use anhydrous solvents and reagents - Perform reaction under inert atmosphere amine_issue Amine/Ammonia Issues: - Use excess amine/ammonia to drive equilibrium - Add a non-nucleophilic base to neutralize HCl byproduct check_amine->amine_issue No success Improved Amide Yield check_amine->success Yes amine_issue->success

Troubleshooting Amide Formation

Detailed Protocol for Amidation:

  • Acid Chloride Formation:

    • To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid in an inert solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride.[7]

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction is typically heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.[7]

    • It is crucial to use anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

  • Amidation:

    • The resulting acid chloride solution (which can be used crude or after removal of excess activating agent) is then added to a solution of ammonia or the desired amine.

    • This reaction is often highly exothermic and should be performed at a controlled temperature (e.g., 0 °C).

    • Using an excess of the amine or adding a tertiary amine base (e.g., triethylamine) can help to neutralize the HCl byproduct, which can otherwise form a salt with the reacting amine, rendering it non-nucleophilic.[8][9]

Question 4: During the synthesis, N-alkylation of the pyrazole ring is observed as a side reaction. How can this be avoided?

Answer:

The pyrazole ring contains a reactive N-H bond, which can undergo alkylation under certain conditions, leading to the formation of isomeric N-alkylated byproducts. This is particularly relevant if alkylating agents are present or if the reaction conditions can promote such a reaction.

Mitigation Strategies:

  • Protecting Groups: In cases where N-alkylation is a persistent issue, the use of a protecting group on the pyrazole nitrogen may be necessary. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Careful selection of reagents and reaction conditions can minimize N-alkylation. For instance, avoiding strong bases and alkylating agents when the N-H is unprotected is advisable. The use of 1-methylated ligands has been shown to avoid the formation of additional isomers due to ring N-H tautomerism.[10]

III. Purification Challenges

Question 5: The final product, this compound, is difficult to purify and contains persistent impurities. What purification strategies are recommended?

Answer:

The purification of this compound can be challenging due to its polarity and the potential for co-crystallization with starting materials or byproducts.

Recommended Purification Techniques:

Purification MethodDescriptionKey Considerations
Recrystallization The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to cool slowly to form crystals.The choice of solvent is critical. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Silica Gel Column Chromatography This is a common method for separating compounds with different polarities.[11]A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) must be determined by TLC analysis.
Acid-Base Extraction If the impurities have different acidic or basic properties than the product, an acid-base extraction can be an effective purification step.This should be done with care to avoid hydrolysis or other degradation of the product.
Formation of Acid Addition Salts Pyrazoles can be purified by forming acid addition salts with inorganic or organic acids, which can then be crystallized.[12]This method is particularly useful for removing non-basic impurities.

IV. Summary of Key Synthetic Steps and Potential Side Reactions

The following diagram provides a high-level overview of the synthetic pathway and highlights the key steps where side reactions can occur.

Synthesis_Pathway Start 1H-Pyrazole-3-carboxylic Acid Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 4-Nitro-1H-pyrazole-3-carboxylic Acid Nitration->Intermediate Side_Reaction1 Isomer Formation & Over-nitration Nitration->Side_Reaction1 Activation Activation (e.g., SOCl₂) Intermediate->Activation Side_Reaction2 Decarboxylation Intermediate->Side_Reaction2 Activated_Intermediate Acid Chloride Intermediate Activation->Activated_Intermediate Amidation Amidation (NH₃ or Amine) Activated_Intermediate->Amidation Side_Reaction3 Hydrolysis Activated_Intermediate->Side_Reaction3 Final_Product This compound Amidation->Final_Product Side_Reaction4 N-Alkylation Amidation->Side_Reaction4

Synthetic Pathway and Potential Side Reactions

By understanding the underlying chemistry and potential pitfalls at each stage of the synthesis, researchers can proactively address these challenges, leading to improved yields, higher purity, and more efficient production of this compound.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed Central. [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (2020). ResearchGate. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.). ResearchGate. [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

  • 4-nitropyrazoles. (1966).
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters. [Link]

  • Nitropyrazoles. (1997). ResearchGate. [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office. [Link]

  • Direct nitration of five membered heterocycles. (2005). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. (2023). ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5). We provide a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this compound into your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound stems directly from its molecular structure. It possesses two highly polar functional groups: a nitro group (-NO₂) and a carboxamide group (-CONH₂). These groups create strong intermolecular forces, primarily hydrogen bonding and significant dipole-dipole interactions. These forces cause the molecules to pack tightly in a solid crystal lattice.[1] To dissolve the compound, a solvent must provide enough energy to overcome this high crystal lattice energy. Solvents that cannot effectively disrupt this network will fail to dissolve the compound in appreciable amounts.

Q2: What are the recommended starting solvents for solubilizing this compound?

A2: A systematic approach is best. Start with powerful, polar aprotic solvents, which are excellent at disrupting hydrogen bonds. If these are not compatible with your downstream application, move to polar protic solvents.

  • Primary Recommendations (High Solubilizing Power):

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often the first choice for challenging compounds.[2]

    • N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent with similar properties to DMSO.[3][4]

  • Secondary Recommendations:

    • Acetone, Ethanol, Methanol, Acetonitrile: These are common organic solvents in which pyrazole derivatives often show good solubility.[1][3] Their effectiveness will depend on the concentration required.

  • Tertiary/Specialty Solvents:

    • Dichloromethane (CH₂Cl₂): A less polar option that may work in some cases, particularly for derivatives with more lipophilic character.[3]

Q3: My compound won't dissolve even in DMSO at room temperature. What should I do next?

A3: If you encounter insolubility even in a strong solvent like DMSO, several factors could be at play.

  • Apply Gentle Energy: Use gentle heating or sonication. Warming the solution in a 37-50°C water bath can significantly increase solubility for compounds where the dissolution process is endothermic (requires energy).[2][5] Sonication in short bursts can also help by physically breaking down the solid particles.[2] Caution: Always confirm the thermal stability of your compound before applying heat, as prolonged exposure to high temperatures can cause degradation.[2][6]

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

  • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try reducing the target concentration by adding more solvent.

Q4: Can I use a co-solvent system to improve solubility?

A4: Absolutely. Co-solvency is a powerful and common technique to enhance solubility.[7] This involves mixing a "good" solvent (in which the compound is soluble) with a miscible "poor" solvent that is required for your experiment. For instance, if your compound is soluble in DMSO but your reaction needs to be run in Toluene, you would dissolve the compound in a minimal amount of DMSO first, then slowly add this concentrated solution to the Toluene under vigorous stirring.[1][3] This method helps keep the compound in solution by creating a micro-environment that is more favorable for the solute.

Q5: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A5: This phenomenon, often called "crashing out," is a common problem when a compound is highly soluble in an organic solvent (like 100% DMSO) but poorly soluble in water.[8] The drastic change in solvent polarity causes the compound to precipitate. To mitigate this:

  • Slow Addition: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.[8]

  • Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <1% v/v, and ideally <0.1%).[2] Prepare intermediate dilutions in the organic solvent to allow for smaller volumes to be added.[2]

  • Use Surfactants: For some applications, adding a small amount of a surfactant like Tween-80 or Sodium Lauryl Sulfate (SLS) to the aqueous medium can help maintain solubility.[9][10]

Section 2: Troubleshooting Workflow for Solubility Issues

When faced with a solubility challenge, a systematic approach is more effective than random solvent testing. The following workflow provides a logical decision-making process.

Solubility_Workflow Start Start: Weigh Compound SelectSolvent Select Primary Solvent (e.g., DMSO, DMF) Start->SelectSolvent TestSolubility Add Solvent & Vortex at Room Temp SelectSolvent->TestSolubility IsDissolved1 Is it fully dissolved? TestSolubility->IsDissolved1 Success Success: Solution Prepared Store appropriately IsDissolved1->Success Yes ApplyEnergy Apply Gentle Energy: 1. Warm to 37-50°C 2. Sonicate (short bursts) IsDissolved1->ApplyEnergy No IsDissolved2 Is it fully dissolved? ApplyEnergy->IsDissolved2 IsDissolved2->Success Yes TryAlternative Try Alternative Solvent (e.g., Acetone, Ethanol) IsDissolved2->TryAlternative No Failure Insoluble under these conditions. Re-evaluate concentration or consider advanced formulation. IsDissolved2->Failure Still No (after trying alternatives) TryAlternative->TestSolubility CoSolvent Consider Co-Solvent System (See SOP 3) TryAlternative->CoSolvent If partial solubility CoSolvent->Failure

Caption: A step-by-step decision tree for troubleshooting solubility.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed methodologies for common solubilization tasks.

SOP 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Pre-calculation: Calculate the required mass of this compound (MW: 156.1 g/mol ) and the volume of DMSO needed for your target concentration.

  • Weighing: Accurately weigh the compound into a suitable vial (e.g., an amber glass vial to protect from light).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[2]

  • Initial Dissolution: Cap the vial securely and vortex for 1-2 minutes at room temperature.

  • Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.

  • Energy Application (if needed): Place the vial in a water bath set to 37°C for 10-15 minutes.[2] Alternatively, place the vial in a sonicating bath for 5-minute intervals. Avoid overheating.[2]

  • Final Check: Vortex again and visually inspect to ensure the solution is clear and homogenous.

  • Storage: For stability, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

SOP 2: Small-Scale Screening of Organic Solvents
  • Preparation: Dispense a small, equal amount of the compound (e.g., 1-2 mg) into several labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, Acetone, Ethanol, Acetonitrile, Dichloromethane). This corresponds to a high target concentration.

  • Mixing: Vortex all tubes vigorously for 2 minutes at room temperature.

  • Observation: Observe and rank the solvents based on the amount of dissolved solid. Use categories like "Fully Dissolved," "Partially Dissolved," or "Insoluble."

  • Further Testing (Optional): For tubes showing partial solubility, add another 100 µL of the respective solvent to see if the compound dissolves at a lower concentration.

  • Selection: Use this data to select the most efficient solvent for your application that is compatible with your experimental system.

Section 4: Data Summary

While precise, quantitative solubility data for this compound is not widely published, we can infer its likely solubility based on its structure and the known behavior of similar pyrazole and nitro-aromatic compounds.[3][11]

SolventSolvent ClassExpected SolubilityRationale & Comments
DMSO Polar AproticHigh Excellent H-bond acceptor, effectively solvates polar functional groups. The best starting point.[2]
DMF Polar AproticHigh Similar to DMSO, very effective at dissolving amides and nitro compounds.[3]
Methanol / Ethanol Polar ProticModerate Can act as both H-bond donors and acceptors. Solubility is likely concentration-dependent.[3][11]
Acetone Polar AproticModerate to Low A common solvent for pyrazole synthesis, but may be less effective for this highly functionalized analog.[3]
Acetonitrile Polar AproticModerate to Low Less polar than DMSO/DMF, may require heating or co-solvents.[1]
Dichloromethane (DCM) Nonpolar AproticLow to Insoluble Generally not effective for highly polar compounds with strong H-bonding capabilities.
Toluene / Hexane NonpolarInsoluble Lacks the polarity needed to overcome the compound's crystal lattice energy.[1]

Section 5: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link][12]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link][7]

  • Ferreira, V. F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link][5]

  • Taylor, R., & Cadete, M. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

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Stability of 4-Nitro-1H-pyrazole-3-carboxamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Nitro-1H-pyrazole-3-carboxamide

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions, and to offer practical troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical stability and handling of this compound.

Q1: What is the expected general stability of this compound at neutral pH?

This compound is a molecule that combines a robust nitropyrazole ring with a carboxamide functional group. In general, the pyrazole ring system is aromatic and characterized by significant stability against heat, oxidation, and hydrolysis.[1] The amide bond is also relatively stable and its hydrolysis does not typically occur under neutral pH and ambient temperature.[2] Therefore, in buffered, neutral aqueous solutions (pH ~7) and in solid form under standard storage conditions (protected from light and moisture), the compound is expected to exhibit good stability.

Q2: What is the primary degradation pathway for this compound under strong acidic conditions?

Under strongly acidic conditions, particularly with heating, the primary degradation pathway is the acid-catalyzed hydrolysis of the carboxamide bond.[2] This reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the cleavage of the carbon-nitrogen bond. The final products are 4-Nitro-1H-pyrazole-3-carboxylic acid and an ammonium salt (since the released ammonia is protonated by the acidic medium).[3]

Q3: How does the compound behave in a strong basic environment?

In a strong basic environment (e.g., in the presence of NaOH or KOH), especially when heated, this compound will also undergo hydrolysis.[4][5] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[4] This process is generally slower than acid-catalyzed hydrolysis but can be driven to completion with heat and a high concentration of base.[4] The reaction yields the carboxylate salt of 4-Nitro-1H-pyrazole-3-carboxylic acid and ammonia gas.[5]

Q4: Are the pyrazole ring or the nitro group susceptible to degradation under these conditions?

The nitropyrazole ring is generally very stable and not expected to degrade under the hydrolytic conditions described.[1] The nitro group is also typically resistant to simple acid/base hydrolysis. However, it is important to note that nitroaromatic compounds can be susceptible to reduction under specific conditions (e.g., in the presence of reducing agents or certain metals), but this is not a primary concern during standard acid/base stability testing.

Q5: What is the recommended analytical method for monitoring the stability of this compound?

The most effective and widely used technique for stability monitoring is High-Performance Liquid Chromatography (HPLC), typically with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound, this compound, from its primary degradant, 4-Nitro-1H-pyrazole-3-carboxylic acid, and any other potential impurities. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[6][7]

Troubleshooting Guide

Issue 1: An unknown peak is consistently appearing in my HPLC analysis of a formulation containing this compound.

  • Probable Cause: This is a classic sign of chemical degradation. The new peak likely corresponds to a degradation product. If your formulation has an acidic or basic pH, hydrolysis is the most probable cause.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use LC-MS to determine the mass of the unknown peak. If the mass corresponds to 4-Nitro-1H-pyrazole-3-carboxylic acid (MW: 157.08 g/mol ), hydrolysis is confirmed.[8]

    • Perform a Forced Degradation Study: Conduct a controlled experiment (as detailed in the "Experimental Protocols" section below) to intentionally degrade the compound under acidic and basic conditions.[9][10] Compare the retention time of the degradant formed in this study with the unknown peak in your formulation.

    • Optimize Formulation: If hydrolysis is confirmed, consider adjusting the pH of your formulation to be closer to neutral. Investigate the use of buffering agents to maintain a stable pH.

    • Evaluate Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light, as these factors can accelerate degradation.

Issue 2: The measured concentration of my this compound stock solution is inconsistent or decreases over time.

  • Probable Cause: The solvent and storage conditions of your stock solution may be promoting slow degradation. Amides can hydrolyze over extended periods even under mildly acidic or basic conditions, especially if not stored at low temperatures.

  • Troubleshooting Steps:

    • Solvent Check: Verify the pH of the solvent used for your stock solution. Unbuffered solvents or organic solvents containing acidic or basic impurities can contribute to instability.

    • Recommended Practice: Prepare stock solutions in a non-reactive, anhydrous solvent like DMSO or DMF for short-term use. For longer-term storage, it is best to store the compound as a solid at -20°C. If an aqueous solution is necessary, use a neutral buffer (e.g., PBS pH 7.4) and store it in frozen aliquots.

    • Fresh Preparations: For critical experiments, always use freshly prepared solutions to ensure accurate concentration.

Data Summary: Stability Profile

The following table summarizes the expected stability and degradation products of this compound under various stress conditions. This is a predictive summary based on chemical principles; empirical testing is required for confirmation.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation PathwayMajor Degradation Product(s)
Acidic Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80°C)UnstableAmide Hydrolysis4-Nitro-1H-pyrazole-3-carboxylic acid, Ammonium chloride
Basic Hydrolysis 0.1 M - 1 M NaOH, Heat (e.g., 60-80°C)UnstableAmide HydrolysisSodium 4-nitro-1H-pyrazole-3-carboxylate, Ammonia
Oxidative 3-30% H₂O₂, Room TempLikely StableN/AMinimal to no degradation expected
Thermal (Solid) 80-105°CLikely StableN/AMinimal to no degradation expected
Photolytic UV/Visible LightEvaluation RequiredPhotodegradationDependent on wavelength and intensity

Experimental Protocols & Visualizations

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][11]

Protocol: Forced Hydrolytic Degradation Study

Objective: To intentionally degrade this compound under acidic and basic conditions to identify degradation products and establish the primary degradation pathway.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Methanol and Water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation:

    • In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Place the vial in a heating block or water bath set to 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Place the vial in a heating block or water bath set to 60°C.

    • At the same specified time points, withdraw a 100 µL aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Control Sample:

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of HPLC-grade water and keep it at room temperature.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

    • Calculate the percentage of degradation at each time point.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the experimental process.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound ProtonatedAmide Protonated Amide (on Carbonyl Oxygen) Amide_A->ProtonatedAmide + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H₂O Product_Acid 4-Nitro-1H-pyrazole-3-carboxylic Acid + Ammonium Ion (NH₄⁺) Tetrahedral_A->Product_Acid - H₃O⁺ Amide_B This compound Tetrahedral_B Tetrahedral Intermediate Amide_B->Tetrahedral_B + OH⁻ Product_Base Carboxylate Salt + Ammonia (NH₃) Tetrahedral_B->Product_Base Elimination

Caption: Primary degradation pathways via amide hydrolysis.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (60°C) start Prepare 1 mg/mL Stock Solution of Compound in MeOH acid Acidic Stress (0.1 M HCl) start->acid base Basic Stress (0.1 M NaOH) start->base control Control (Water, RT) start->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize & Dilute Aliquots sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Quantify Degradation & Identify Products (LC-MS) hplc->data

Caption: Workflow for a forced hydrolytic degradation study.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • ItsDrDan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Visual Learners. (2024, October 23). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole [Image]. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene [Image]. Retrieved from [Link]

  • PubMed Central. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • Scirp.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Retrieved from [Link]

Sources

Optimizing reaction time and temperature for 4-Nitro-1H-pyrazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. The primary synthetic routes involve either the nitration of a pyrazole-3-carboxamide precursor or the amidation of 4-nitro-1H-pyrazole-3-carboxylic acid. This guide will delve into the optimization of reaction time and temperature for both pathways, providing a framework for logical troubleshooting and process refinement.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My nitration of 1H-pyrazole-3-carboxamide is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields during the nitration of pyrazoles are a frequent challenge. The primary culprits are often related to the potency of the nitrating agent, reaction temperature, and reaction time.

  • Potential Cause 1: Inadequate Nitrating Agent Strength. The nitration of the electron-deficient pyrazole ring requires a potent electrophile, the nitronium ion (NO₂⁺). If the concentration of the nitronium ion is too low, the reaction will be sluggish and incomplete.

    • Solution: Employing a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is crucial. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. For particularly stubborn substrates, fuming nitric acid or oleum can be used to further increase the nitronium ion concentration, though this should be done with extreme caution due to the highly corrosive and reactive nature of these reagents.

  • Potential Cause 2: Suboptimal Reaction Temperature. The nitration of pyrazoles is a highly exothermic reaction.[1]

    • Solution: Precise temperature control is paramount for both safety and selectivity. The reaction should be maintained at a low temperature, typically between 0 °C and 10 °C, using an ice-salt bath.[1] Temperatures that are too low may significantly slow down the reaction rate, leading to incomplete conversion. Conversely, elevated temperatures can lead to the formation of undesired byproducts through over-nitration or degradation of the starting material.[1]

  • Potential Cause 3: Insufficient Reaction Time. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time for complete consumption of the starting material. Typical reaction times can range from 1 to 3 hours.[1]

Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity for the desired 4-nitro product?

The pyrazole ring has multiple positions susceptible to electrophilic attack, and controlling the regioselectivity of nitration is a key challenge.

  • Potential Cause: Reaction Conditions Favoring Other Isomers. The directing effects of the carboxamide group and the reaction conditions influence the position of nitration.

    • Solution: For 1H-pyrazole-3-carboxamide, nitration is generally directed to the 4-position due to the electronic effects of the substituents. To enhance this selectivity, a mixed acid system (HNO₃/H₂SO₄) is recommended. The strongly acidic medium protonates the pyrazole ring, which can influence the directing effects. Maintaining a low and controlled temperature (0-10 °C) is also critical for minimizing the formation of undesired isomers.[1]

Q3: The amidation of 4-nitro-1H-pyrazole-3-carboxylic acid is inefficient. What are the key parameters to optimize?

The formation of the amide bond from a carboxylic acid and an amine source can be challenging, often requiring activation of the carboxylic acid.

  • Potential Cause 1: Ineffective Carboxylic Acid Activation. Carboxylic acids are generally not reactive enough to directly form an amide bond with ammonia or an amine.

    • Solution: A common and effective method is to convert the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the desired carboxamide.

  • Potential Cause 2: Suboptimal Reaction Temperature and Time for Amidation. The reaction conditions for both the acyl chloride formation and the subsequent amidation are critical.

    • Solution: The reaction with thionyl chloride is often performed at reflux to ensure complete conversion to the acyl chloride. For the amidation step, the temperature should be carefully controlled, often starting at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

There are two primary and viable synthetic routes:

  • Route A: Nitration of 1H-pyrazole-3-carboxamide. This is a direct approach where the commercially available starting material is nitrated. The key challenge is controlling the regioselectivity and preventing over-nitration.

  • Route B: Amidation of 4-nitro-1H-pyrazole-3-carboxylic acid. This route involves the initial synthesis or purchase of the nitrated carboxylic acid, followed by its conversion to the amide. This approach can offer better control over the final product's purity.

The choice of route often depends on the availability and cost of the starting materials, as well as the researcher's experience with nitration and amidation reactions.

Q2: What are the critical safety precautions to consider during this synthesis?

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and the reaction is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and with efficient cooling to prevent runaway reactions.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE.

Q3: How can I purify the final this compound product?

Purification is crucial to obtain a product of high purity.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities.

  • Silica Gel Column Chromatography: If crystallization is not sufficient to remove all impurities, silica gel column chromatography is a powerful purification technique.[2] A suitable eluent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the desired product from byproducts.[2]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Nitration

This protocol is based on established procedures for the nitration of pyrazole derivatives.[1]

Step 1: Preparation of the Nitrating Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid while maintaining the temperature below 10 °C.

Step 2: Nitration Reaction

  • In a separate beaker, dissolve 1H-pyrazole-3-carboxamide (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Amidation

This protocol is based on standard methods for amide synthesis from carboxylic acids.[3]

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

Step 2: Amidation Reaction

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of concentrated ammonium hydroxide (excess) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

Step 3: Work-up and Isolation

  • Quench the reaction by adding water.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

ParameterRoute A: NitrationRoute B: Amidation
Starting Material 1H-pyrazole-3-carboxamide4-nitro-1H-pyrazole-3-carboxylic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄Thionyl chloride, Ammonium hydroxide
Reaction Temp. 0-10 °CReflux (acyl chloride), 0 °C to RT (amidation)
Typical Time 1-3 hours4-10 hours (total)
Potential Issues Regioselectivity, Over-nitrationHandling of thionyl chloride, Incomplete conversion

Table 1: Comparison of Synthetic Routes for this compound.

Part 4: Visualizations

Logical Workflow for Troubleshooting Low Yield in Nitration

G start Low Yield in Nitration check_temp Is Reaction Temperature Consistently 0-10 °C? start->check_temp check_reagents Are Nitrating Agents (Conc. HNO₃/H₂SO₄) Fresh? check_temp->check_reagents Yes adjust_temp Adjust Cooling/ Slow Reagent Addition check_temp->adjust_temp No check_time Has Reaction Time Been Optimized via TLC/HPLC? check_reagents->check_time Yes use_fresh_reagents Use Freshly Opened or Purified Acids check_reagents->use_fresh_reagents No monitor_reaction Monitor Reaction Progress and Adjust Time Accordingly check_time->monitor_reaction No end Yield Improved check_time->end Yes adjust_temp->check_reagents use_fresh_reagents->check_time monitor_reaction->end

Caption: Troubleshooting workflow for low reaction yield in nitration.

Reaction Pathway for the Synthesis of this compound

G cluster_0 Route A: Nitration cluster_1 Route B: Amidation start_A 1H-pyrazole-3-carboxamide product_A This compound start_A->product_A HNO₃, H₂SO₄ 0-10 °C start_B 4-nitro-1H-pyrazole-3-carboxylic acid intermediate_B 4-nitro-1H-pyrazole-3-carbonyl chloride start_B->intermediate_B SOCl₂ Reflux product_B This compound intermediate_B->product_B NH₄OH 0 °C to RT

Caption: Synthetic pathways to this compound.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

  • 4-nitropyrazoles. Google Patents.
  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters. Available at: [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • United States Patent. Googleapis. Available at: [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Chemistry of Amides. LibreTexts. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Chemistry of Amides. LibreTexts. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. Available at: [Link]

Sources

Challenges in the regioselective synthesis of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide in-depth, practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and strategically sound approach involves a two-stage process.[1] First, the regioselective nitration of a pyrazole precursor bearing a carboxylic acid or ester at the 3-position is performed to yield 4-Nitro-1H-pyrazole-3-carboxylic acid. This is then followed by amidation to form the final carboxamide product. This route is generally preferred as it allows for better control over the regioselectivity of the nitration step.

Q2: What are the primary factors influencing the regioselectivity of pyrazole nitration?

A2: The regioselectivity of electrophilic nitration on a pyrazole ring is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2] The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] The presence of an electron-withdrawing group (EWG), such as a carboxylic acid or carboxamide at the C3 position, deactivates the ring but strongly directs the incoming nitro group to the C4 position.[2]

Q3: Why is direct nitration of 1H-pyrazole-3-carboxamide often challenging?

A3: While seemingly direct, nitrating 1H-pyrazole-3-carboxamide can present challenges in controlling regioselectivity. The primary concern is the potential for the formation of the undesired 5-Nitro-1H-pyrazole-3-carboxamide isomer. The reaction conditions must be carefully optimized to favor nitration at the C4 position. Additionally, the amide group can be sensitive to the harsh conditions of nitration, potentially leading to side reactions or degradation.

Q4: What are the safety precautions to consider during the nitration of pyrazoles?

A4: Nitration reactions are energetic and require strict safety protocols. Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. These reactions are often exothermic and require careful temperature control to prevent runaway reactions. It is crucial to use appropriate personal protective equipment (PPE), such as safety goggles, face shields, and acid-resistant gloves, and to work in a well-ventilated fume hood. The addition of reagents should be slow and controlled, especially at the beginning of the reaction.

Troubleshooting Guide

Problem 1: Low Regioselectivity in the Nitration of 1H-Pyrazole-3-carboxylic Acid (Formation of 5-Nitro Isomer)

Symptom: NMR or LC-MS analysis of the crude product shows a significant amount of the 5-nitro isomer alongside the desired 4-nitro product.

Cause: The reaction conditions are not optimal to ensure high regioselectivity. This can be due to:

  • High reaction temperature: Higher temperatures can overcome the activation energy barrier for the formation of the less favored 5-nitro isomer.

  • Inappropriate nitrating agent: The choice and concentration of the nitrating agent are critical.

Solution:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 10°C, throughout the addition of the nitrating agent and the subsequent stirring.[2]

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺).[3]

  • Slow Addition: Add the pyrazole substrate to the pre-cooled nitrating mixture slowly and portion-wise to maintain temperature control and minimize local concentration gradients.

ParameterRecommended ConditionRationale
Temperature 0-10°CFavors the kinetic product (4-nitro) and minimizes side reactions.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Ensures the formation of the electrophile (NO₂⁺).
Addition Slow, portion-wiseMaintains temperature control and reaction homogeneity.
Problem 2: Formation of N-Nitro Pyrazole as a Byproduct

Symptom: Presence of an unstable intermediate that may rearrange or decompose upon workup, leading to inconsistent yields.

Cause: N-nitration can occur on the unsubstituted N1 position of the pyrazole ring, especially under less acidic conditions where the nitrogen atom is more nucleophilic.[2] This N-nitro intermediate can then rearrange to the C-nitro product.[4]

Solution:

  • Sufficiently Acidic Conditions: Using a strong acid mixture like nitric and sulfuric acid protonates the pyrazole ring, deactivating the nitrogen atoms towards electrophilic attack and favoring C-nitration.[2]

  • N-Protection (Alternative Strategy): In some cases, protecting the N1 position with a suitable group before nitration can prevent N-nitration. However, this adds extra steps to the synthesis.

Problem 3: Low Yield or Incomplete Conversion during Amidation of 4-Nitro-1H-pyrazole-3-carboxylic Acid

Symptom: A significant amount of the starting carboxylic acid remains after the amidation reaction.

Cause:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with ammonia or an amine.

  • Poor Nucleophilicity of the Amine: If a substituted amine is used, its nucleophilicity might be low.

  • Reversibility of the Reaction: Direct reaction of a carboxylic acid and an amine to form an amide is a reversible process.[5]

Solution:

  • Activation with Thionyl Chloride (SOCl₂): A common and effective method is to convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride. The resulting acyl chloride readily reacts with ammonia or a primary/secondary amine.[6][7]

  • Direct Amidation Catalysts: For a more direct approach, coupling agents or catalysts can be employed. Recent methods have explored the use of urea as a nitrogen source with catalysts like Mg(NO₃)₂ or imidazole.[8][9]

  • Reaction Conditions: Ensure anhydrous conditions when using thionyl chloride. For direct amidation, optimizing temperature and reaction time is crucial.

Problem 4: Difficulty in Purifying the Final this compound

Symptom: The isolated product is contaminated with the 5-nitro isomer or other impurities that are difficult to remove by simple crystallization.

Cause: The 4-nitro and 5-nitro isomers can have very similar physical properties, making their separation challenging.[8]

Solution:

  • Recrystallization: Carefully select a solvent system for recrystallization. A mixture of solvents may be necessary to achieve good separation.

  • Column Chromatography: This is a more effective method for separating isomers with similar polarities. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be used.[10]

  • Derivatization and Separation: In very challenging cases, the mixture of isomers can be derivatized to compounds with more distinct physical properties, separated, and then the desired isomer can be regenerated.

Experimental Protocols

Protocol 1: Regioselective Nitration of 1H-Pyrazole-3-carboxylic Acid

Materials:

  • 1H-Pyrazole-3-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the cold sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate beaker, dissolve 1H-pyrazole-3-carboxylic acid in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-Nitro-1H-pyrazole-3-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH.

  • Dry the product under vacuum.

Protocol 2: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic Acid via Acyl Chloride

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Ammonia (or desired amine)

  • Ice bath

Procedure:

  • Suspend 4-Nitro-1H-pyrazole-3-carboxylic acid in anhydrous DCM or THF.

  • Add a catalytic amount of DMF (optional, but can accelerate the reaction).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM or THF.

  • In a separate flask, prepare a solution of aqueous ammonia (or the desired amine) and cool it in an ice bath.

  • Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow start 1H-Pyrazole-3-carboxylic Acid nitration Nitration (HNO3, H2SO4, 0-10°C) start->nitration intermediate 4-Nitro-1H-pyrazole-3-carboxylic Acid nitration->intermediate activation Activation (SOCl2) intermediate->activation acyl_chloride 4-Nitro-1H-pyrazole-3-carbonyl chloride activation->acyl_chloride amidation Amidation (Ammonia) acyl_chloride->amidation product This compound amidation->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Nitration start Nitration Step issue Low Regioselectivity? (5-Nitro Isomer) start->issue cause1 High Temperature issue->cause1 Yes cause2 Incorrect Reagent Ratio issue->cause2 Yes n_nitration N-Nitration? issue->n_nitration No solution1 Maintain 0-10°C cause1->solution1 solution2 Use Pre-cooled Nitrating Mixture cause2->solution2 cause3 Insufficiently Acidic n_nitration->cause3 Yes product Proceed to Amidation n_nitration->product No solution3 Ensure Strong Acid (H2SO4) cause3->solution3

Caption: Troubleshooting decision tree for the nitration step.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Alcaraz, M.-L., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 68(24), 9378–9385. [Link]

  • Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 39(22), 3327–3331. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

  • DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4987. [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyrazoles (review). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

  • ResearchGate. (n.d.). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • National Institutes of Health. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-Nitro-1H-pyrazole-3-carboxamide. This guide, structured in a question-and-answer format, addresses common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide

This section tackles specific issues you might be facing during the isolation and purification of your target compound.

Q1: My final product has a persistent off-white or yellowish color. What are the likely impurities and how can I obtain a pure white solid?

A1: A yellow tint in your this compound product typically points to two main sources: residual nitrating agents or the presence of nitro-aromatic impurities. The nitration of the pyrazole ring, if not perfectly controlled, can sometimes lead to the formation of dinitrated species or other colored side products.[1][2]

Causality & Recommended Actions:

  • Residual Acidity: Incomplete quenching of the nitrating mixture (e.g., HNO₃/H₂SO₄) can leave acidic residues that contribute to color.

    • Protocol: Ensure the crude product is thoroughly washed with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by washing with deionized water until the filtrate is neutral.

  • Nitrated Side-Products: Over-nitration or side-reactions can create highly conjugated, colored impurities.

    • Protocol - Activated Carbon Treatment: Dissolve the crude, washed product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount (typically 1-2% w/w) of activated carbon and keep the solution at a gentle reflux for 10-15 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon.[3] Allow the filtrate to cool slowly for recrystallization. The activated carbon adsorbs colored, non-polar impurities.

    • Protocol - Recrystallization: This is the most effective method for color removal. See the detailed solvent selection guide in the FAQ section.

Q2: My ¹H NMR spectrum shows peaks corresponding to the starting material, 4-Nitro-1H-pyrazole-3-carboxylic acid. How can I efficiently remove it?

A2: The presence of the starting carboxylic acid is a common issue, usually resulting from incomplete amidation or hydrolysis of an activated intermediate (like an acid chloride) during workup.[3] Since your desired product is a neutral amide and the impurity is an acid, you can exploit the difference in their acid-base properties.

Causality & Recommended Actions:

The carboxylic acid impurity possesses an acidic proton (pKa ~2-3), making it readily soluble in aqueous basic solutions, whereas the carboxamide is significantly less acidic and will remain in the organic phase.

  • Protocol - Liquid-Liquid Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is highly soluble in the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover the purified amide.

Q3: LC-MS analysis indicates the presence of a regioisomeric impurity with the same mass. What is this likely to be, and how can I separate it?

A3: The most probable regioisomeric impurity is a different C-nitrated pyrazole formed during the initial synthesis step. While nitration of pyrazole itself strongly favors the C4 position, variations in reaction conditions or the presence of directing groups can sometimes lead to minor amounts of 3-nitro or 5-nitro isomers.[1] N-nitrated pyrazoles are also possible intermediates that can rearrange. These isomers often have very similar polarities, making them challenging to separate.

Causality & Recommended Actions:

The subtle differences in the dipole moments and hydrogen bonding capabilities of these isomers can be exploited using high-resolution purification techniques.

  • Protocol - Silica Gel Column Chromatography: This is the most reliable method for separating regioisomers.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common gradient is from 20% to 50% ethyl acetate in hexanes. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

    • Procedure: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. Elute with the chosen solvent gradient, collecting fractions and analyzing them by TLC to isolate the desired product. The 4-nitro isomer is typically the major product and may have a distinct Rf value from its isomers.[3]

Q4: My product seems to have low solubility in common recrystallization solvents, leading to poor recovery. What solvent systems should I screen?

A4: The combination of a nitro group and a carboxamide on a pyrazole ring results in a polar molecule with strong intermolecular hydrogen bonding, which can limit its solubility.[4] The key to successful recrystallization is finding a solvent (or solvent pair) that solubilizes the compound when hot but has poor solubility when cold.[5]

Recommended Solvent Screening:

Solvent SystemSolubility (Cold)Solubility (Hot)Notes
Single Solvents
Ethanol / IsopropanolLowHighA good starting point for many polar compounds.[5]
AcetonitrileLowModerate-HighCan be effective for nitrogen-containing heterocycles.
Ethyl AcetateVery LowModerateMay require larger volumes; good for washing.
Anti-Solvent Pairs
Acetone / WaterHigh (in Acetone)N/ADissolve in minimal hot acetone, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly.[5]
DMF / WaterHigh (in DMF)N/AUse minimal DMF to dissolve, then add water as the anti-solvent. This is useful for poorly soluble compounds but requires care to remove the high-boiling DMF.
Ethyl Acetate / HexaneModerate (in EtOAc)N/ADissolve in hot ethyl acetate and add hexane as the anti-solvent.[6]
  • Pro-Tip: For difficult recrystallizations, try seeding the supersaturated solution with a pure crystal of the product to initiate crystal growth.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose purification workflow for this compound?

A1: A multi-step approach is most effective for achieving high purity (>99%). The following workflow combines acid-base chemistry with crystallization and provides a decision point for using chromatography if needed.

G cluster_0 Initial Washing cluster_1 Purity Assessment cluster_2 Final Purification cluster_3 Chromatographic Purification A Crude Product (from reaction workup) B Slurry/Wash with Saturated NaHCO₃ Solution A->B C Wash with Deionized Water B->C D Dry the Solid C->D E Purity Check (TLC, ¹H NMR, LC-MS) D->E F Is Purity >98%? E->F G Recrystallization (e.g., from Ethanol) F->G  Yes I Silica Gel Column Chromatography F->I  No (e.g., isomers present) H Final Product (>99% Purity) G->H J Combine Pure Fractions & Concentrate I->J J->G

Caption: General purification workflow for this compound.

Q2: What analytical techniques are essential for confirming the purity of my final product?

A2: A combination of techniques is required to provide a complete picture of purity.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can detect proton-bearing impurities. Integration of peaks can provide a quantitative estimate of purity relative to a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. It separates the main compound from impurities and provides their mass, helping to identify them. An HPLC trace with peak area integration is used to calculate percentage purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.[7]

Q3: Are there any stability issues I should be aware of during purification?

A3: this compound is generally a stable compound. However, like many nitroaromatic compounds, it can be sensitive to highly basic conditions or strong reducing agents. Prolonged heating at high temperatures during recrystallization should be avoided to prevent potential degradation. Standard laboratory practice under neutral or slightly acidic conditions is recommended.

Q4: Is a simple acid-base wash sufficient for purification?

A4: An acid-base wash is an excellent first step but is rarely sufficient on its own to achieve high purity. As detailed in Troubleshooting Q2, a wash with a mild base (like NaHCO₃) is highly effective at removing the acidic starting material, 4-nitro-1H-pyrazole-3-carboxylic acid. However, it will not remove other neutral organic impurities, such as regioisomers or side-products from the nitration step. Therefore, it should always be followed by recrystallization or chromatography for best results.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Method for purifying pyrazoles.
  • Pyrazole. SlideShare. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical. [Link]

Sources

Column chromatography conditions for purifying 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 4-Nitro-1H-pyrazole-3-carboxamide

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the chromatographic purification of this compound. This molecule, with its distinct polar characteristics conferred by the nitro and amide functionalities on a pyrazole core, presents common yet surmountable challenges during purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

This compound (MW: 156.1 g/mol , Formula: C₄H₄N₄O₃) is a highly polar, aromatic heterocyclic compound[1]. Its behavior on a chromatography column is primarily dictated by three features:

  • The Pyrazole Ring: A nitrogen-containing aromatic heterocycle that can engage in hydrogen bonding and π-π stacking interactions.

  • The Nitro Group (-NO₂): A very strong electron-withdrawing group that significantly increases the compound's polarity.

  • The Carboxamide Group (-CONH₂): Capable of acting as both a hydrogen bond donor and acceptor, this group strongly enhances polarity and interaction with polar stationary phases like silica gel.

Collectively, these features mean the compound will adhere strongly to polar adsorbents, requiring a relatively polar mobile phase for elution. Its solubility in common non-polar chromatography solvents like hexane is expected to be low, which can complicate sample loading[2].

Q2: What is the recommended stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (230-400 mesh) is the most practical and cost-effective choice for purifying pyrazole derivatives[3]. The acidic silanol groups (Si-OH) on the silica surface provide strong hydrogen-bonding sites that interact effectively with the polar amide and nitro groups of the target molecule.

However, if you encounter issues like compound decomposition or irreversible adsorption, consider these alternatives:

  • Neutral Alumina: Less acidic than silica, alumina can be beneficial if your compound is sensitive to acid[4].

  • Reverse-Phase Silica (C18): For highly polar compounds that are difficult to elute from normal-phase silica, reverse-phase chromatography can be an excellent alternative[4]. Here, a nonpolar stationary phase (C18) is used with a polar mobile phase (e.g., water/acetonitrile)[5].

Q3: How should I select an appropriate mobile phase (eluent)?

Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 . This Rf range typically translates well to column chromatography, ensuring good separation without excessively long elution times.

Recommended Starting Solvent Systems for TLC Analysis:

  • Ethyl Acetate / Hexane

  • Dichloromethane / Methanol

  • Acetone / Dichloromethane

Start with a lower polarity mixture (e.g., 30% Ethyl Acetate in Hexane) and incrementally increase the polar component until the desired Rf is achieved. The presence of both a nitro group and an amide suggests that a binary system containing methanol will likely be necessary to achieve elution[6].

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Q4: My compound is not moving from the origin (Rf ≈ 0) on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the silica gel.[7]

  • Likely Cause: The combined polarity of the nitro and amide groups leads to very strong adsorption to the silica.

  • Solution: You must increase the elution strength of your mobile phase. Begin adding methanol (a very polar solvent) to your eluent. Start with a system like 5% Methanol in Dichloromethane (DCM) and gradually increase the methanol percentage. For extremely polar compounds, gradients up to 20% methanol in DCM may be required.

Q5: My compound is streaking or "tailing" significantly down the column, leading to broad peaks and poor separation. How can I fix this?

Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase, often with the acidic silanol groups on the silica surface.[4]

  • Likely Cause: The amide or pyrazole nitrogens may be interacting too strongly or heterogeneously with active sites on the silica.

  • Solutions:

    • Add a Mobile Phase Modifier: For neutral or weakly basic compounds like amides, adding a small amount of a polar modifier can improve peak shape. Try adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. These bases competitively bind to the acidic silanol sites, freeing your compound to elute more symmetrically.[4]

    • Use the Dry Loading Technique: Tailing can be exacerbated if the sample is loaded in a solvent that is too strong or in which it has poor solubility. Dry loading prevents these issues. This is the preferred method for polar compounds.[8] (See Protocol 2 below).

Q6: I can't separate my product from a closely related impurity; they co-elute.

This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.

  • Likely Cause: The impurity has a very similar polarity and structure to your target compound.

  • Solutions:

    • Run a Shallower Gradient: If you are using a gradient elution, make it shallower (e.g., increase the polar component by 1% per column volume instead of 5%). This increases the resolution between closely eluting compounds.

    • Change Solvent Selectivity: Swap one of the solvents in your mobile phase for another of similar strength but different chemical properties. For example, if you are using Ethyl Acetate / Hexane, try switching to Acetone / Hexane or DCM / Diethyl Ether. Different solvents interact with your compounds in unique ways (e.g., hydrogen bonding, dipole-dipole), which can often resolve overlapping spots.

    • Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, the issue may require a different stationary phase. Aromatic-based columns (like those with phenyl ligands) can offer different selectivity for aromatic compounds through π-π interactions.[9]

Q7: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?

Silica gel is acidic and can cause degradation of sensitive molecules.

  • Likely Cause: The compound is unstable in an acidic environment.

  • Solutions:

    • Confirm Instability: Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[7]

    • Use Deactivated Silica: Treat the silica gel with a base like triethylamine before packing the column to neutralize the acidic sites.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as your stationary phase, which lacks the acidic character of silica gel.[4]

Experimental Protocols & Data

Data Presentation

Table 1: Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
No Elution (Rf ≈ 0) Mobile phase polarity is too low.Increase the percentage of the polar solvent (e.g., add Methanol to DCM).[6][7]
Peak Tailing / Streaking Strong secondary interactions with acidic silanol groups.Add a modifier (0.5-1% TEA or NH₄OH) to the mobile phase; use dry loading.[4][8]
Poor Separation / Co-elution Insufficient selectivity of the mobile phase.Run a shallower gradient; change solvent system (e.g., swap EtOAc for Acetone).
Compound Decomposition Compound is acid-sensitive.Confirm instability on TLC; use deactivated silica or switch to neutral alumina.[4][7]
Poor Solubility during Loading Compound precipitates in the non-polar eluent.Use the dry loading technique to pre-adsorb the sample onto silica.[8]
Protocol 1: Standard Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane). Pour the slurry into the column, tapping gently to dislodge air bubbles. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Wet): Dissolve your crude sample in the minimum amount of a strong solvent (e.g., DCM or Acetone). Using a pipette, carefully load the solution onto the top of the silica bed, trying not to disturb the surface. Allow the sample to absorb fully into the silica.

  • Elution: Carefully add your starting mobile phase to the column. Begin collecting fractions while applying gentle positive pressure (using a pipette bulb or air line). Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recommended Dry Loading Technique
  • Preparation: Dissolve your crude sample in a suitable solvent (e.g., methanol, DCM) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude sample).

  • Evaporation: Gently swirl the flask to ensure the mixture is homogeneous. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude compound adsorbed onto the silica.[8]

  • Loading: Carefully pour this powder onto the top of your packed column (at the sand layer).

  • Elution: Proceed with elution as described in Protocol 1, starting from step 3. This method often results in significantly sharper bands and better separation.[8]

Visualized Workflows

Troubleshooting Decision Tree

troubleshooting_workflow start Problem with Column? no_elution Compound at Baseline? (Rf ≈ 0) start->no_elution Elution bad_shape Peak Tailing or Streaking? start->bad_shape Peak Shape poor_sep Poor Separation? start->poor_sep Resolution sol_polarity Increase Eluent Polarity (e.g., Add MeOH) no_elution->sol_polarity sol_modifier Add Modifier (e.g., TEA) OR Use Dry Loading bad_shape->sol_modifier sol_gradient Run Shallower Gradient OR Change Solvent Selectivity poor_sep->sol_gradient

Caption: A decision tree for troubleshooting common column chromatography issues.

General Method Development Workflow

method_development_flow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. Analyze Crude by TLC (Find Rf ≈ 0.3) solvent 2. Select Optimal Solvent System tlc->solvent pack 3. Pack Column solvent->pack load 4. Load Sample (Dry Loading Recommended) pack->load elute 5. Elute with Gradient load->elute fractions 6. Collect & Analyze Fractions elute->fractions combine 7. Combine Pure Fractions & Evaporate fractions->combine

Caption: Standard workflow for developing a column chromatography method.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. 4

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Link

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. Link

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Link

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Link

  • Santa Cruz Biotechnology. This compound. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link

  • Echemi. 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Link

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Link

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Link

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. Link

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Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 4-Nitro-1H-pyrazole-3-carboxamide, a key building block in the synthesis of various therapeutic agents, demands precise and reliable analytical methods to quantify its purity and profile any potential impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity analysis of this compound.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power and sensitivity make it the gold standard for separating the main component from structurally similar process-related impurities and potential degradation products.

The Rationale Behind a Reversed-Phase HPLC Approach

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound due to the molecule's inherent polarity. The stationary phase, typically a C18 or C8 bonded silica, provides a non-polar surface. The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile or methanol, allows for the effective separation of polar analytes. By manipulating the mobile phase composition, gradient, and pH, a high degree of separation can be achieved.

Experimental Protocol: A Robust RP-HPLC Method

This section details a robust, step-by-step RP-HPLC method designed for the accurate purity determination of this compound. This method is adapted from established protocols for similar pyrazole derivatives and is designed to be stability-indicating.[1][2]

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.[3]
Mobile Phase B AcetonitrileStrong organic solvent that provides good elution strength for the analyte.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is crucial for separating early-eluting polar impurities from the main peak and any later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 280 nmThe nitroaromatic chromophore of the analyte is expected to have strong absorbance in this region.
Injection Volume 10 µLA small injection volume minimizes band broadening.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.

Understanding Potential Impurities

The efficacy of an HPLC method is defined by its ability to separate the main peak from all potential impurities. For this compound, impurities can arise from the synthesis process or degradation. Common synthetic routes may involve the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with an aminating agent.[4][5]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-nitro-1H-pyrazole-3-carboxylic acid.

  • Reagents: Residual coupling agents or catalysts.

  • By-products: Isomeric pyrazoles or products from side reactions.

Potential Degradation Products:

  • Hydrolysis Products: The carboxamide group may be susceptible to hydrolysis under acidic or basic conditions.

The proposed gradient HPLC method is designed to provide sufficient separation of these potential impurities from the main analyte peak.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample & Reference Standard s2 Dissolve in Diluent (50:50 Mobile Phase A:B) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 280 nm h2->h3 d1 Integrate Peaks in Chromatogram h3->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Identify and Quantify Impurities d2->d3

Caption: Workflow for the HPLC purity analysis of this compound.

A Comparative Look at Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, orthogonal techniques are invaluable for a comprehensive understanding of a compound's purity profile and for validating the primary method.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, and increased sensitivity.Requires specialized high-pressure equipment; more susceptible to clogging.High-throughput screening and complex mixture analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the molar concentration of a substance by comparing the integral of a specific resonance to that of a certified internal standard.[6][7][8]Absolute quantification without a specific reference standard of the analyte; non-destructive.[9]Lower sensitivity than HPLC; requires a soluble and highly pure internal standard.Purity determination of reference standards and orthogonal validation of HPLC results.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[10]Fast separations, reduced organic solvent consumption, and suitable for both polar and non-polar compounds.[11][12][13]May have lower resolving power for very complex mixtures compared to UPLC; requires specialized equipment.Chiral separations and as a green alternative to normal-phase HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for impurity identification; high sensitivity and selectivity.Higher cost and complexity of instrumentation; potential for ion suppression.Impurity identification and characterization.

Logical Comparison: HPLC vs. qNMR

HPLC_vs_qNMR cluster_hplc HPLC Purity Analysis cluster_qnmr qNMR Purity Analysis hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Resolution - High Sensitivity - Well-established hplc_node->hplc_adv Strengths hplc_dis Disadvantages: - Requires specific reference standard - Relative quantification (% area) - Potential for response factor differences hplc_node->hplc_dis Limitations qnmr_node Quantitative Nuclear Magnetic Resonance hplc_node->qnmr_node Orthogonal Technique qnmr_adv Advantages: - Absolute Quantification - No specific analyte standard needed - Non-destructive qnmr_node->qnmr_adv Strengths qnmr_dis Disadvantages: - Lower Sensitivity - Requires pure internal standard - Potential for peak overlap qnmr_node->qnmr_dis Limitations

Caption: A comparative overview of HPLC and qNMR for purity analysis.

Conclusion: An Integrated Approach to Purity Assessment

For the routine and high-throughput purity analysis of this compound, a validated RP-HPLC method is the most appropriate and widely accepted technique. Its high resolving power, sensitivity, and robustness make it ideal for quality control environments.

However, a comprehensive purity assessment, particularly during drug development, benefits from an integrated approach. UPLC can offer significant advantages in terms of speed and resolution for high-throughput applications. qNMR serves as a powerful orthogonal technique, providing absolute purity values and is invaluable for the certification of reference materials. SFC presents a greener and often faster alternative for certain applications. Finally, LC-MS is indispensable for the structural elucidation of unknown impurities.

The choice of analytical methodology should be guided by the specific requirements of the analysis, the stage of drug development, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can develop a robust and reliable analytical strategy to ensure the quality and safety of this compound.

References

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  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). Available at: [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available at: [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. (2024-12-05). Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

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  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

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  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

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Comparing the efficacy of 4-Nitro-1H-pyrazole-3-carboxamide derivatives with FN-1501

Analysis: Given its superior biochemical and cellular potency, Derivative 8t is hypothesized to produce a significantly greater TGI compared to FN-1501 at an equivalent dose. This would provide strong preclinical proof-of-concept for its advancement as a superior therapeutic candidate. Published data shows that compounds with similar mechanisms can cause tumor regression in animal xenografts. [8]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered framework for comparing the efficacy of FN-1501 with its next-generation this compound derivatives. The experimental cascade—from purified enzyme to cellular models and finally to in vivo systems—provides a comprehensive and logical progression for data-driven decision-making.

The available data strongly suggests that targeted chemical modification of the FN-1501 scaffold has yielded derivatives with substantially improved potency against key oncogenic drivers like FLT3. [3]Derivative 8t serves as a compelling example of how iterative drug design can lead to compounds with superior biochemical and cellular activity, which is predictive of enhanced in vivo anti-tumor efficacy. Researchers following these protocols can effectively validate such improvements and identify the most promising candidates for further clinical development.

References

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  • Abstract CT131: A Phase I safety and tolerance study of FN-1501, a novel FLT3 inhibitor, in patients with advanced solid tumors and acute myeloid leukemia. (2021). AACR Journals. [Link]

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  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Definition of CDK2/4/6/FLT3 inhibitor FN-1501. (n.d.). NCI Drug Dictionary. [Link]

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  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. (2024). OncLive. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 4-Nitro-1H-pyrazole-3-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of 4-nitro-1H-pyrazole-3-carboxamide and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents, including potent inhibitors of kinases such as FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML).[1] Accurate and detailed structural elucidation is paramount for understanding their structure-activity relationships and metabolic fate.

Introduction to the Analyte Class

This compound and its derivatives belong to the pyrazole class of heterocyclic compounds.[2][3] The presence of the nitro group, pyrazole ring, and carboxamide moiety introduces specific chemical properties that influence their behavior in a mass spectrometer. Understanding the interplay of these functional groups is critical for selecting the optimal analytical strategy. Pyrazole-based compounds are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound and its derivatives, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a highly suitable technique for this class of compounds due to the presence of polar functional groups (carboxamide and nitro group) that can readily accept a proton or form adducts with cations.[2] It is particularly effective when coupled with liquid chromatography (LC) for the analysis of complex mixtures or for pharmacokinetic studies.[5] ESI-MS can be operated in both positive and negative ion modes, providing complementary information.

  • Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the pyrazole ring nitrogens or the carboxamide group. This is often the most sensitive mode for these compounds.

  • Negative Ion Mode ([M-H]⁻): Deprotonation can occur at the carboxamide or the pyrazole N-H, particularly if the derivative structure allows for it.

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative to ESI, particularly for less polar derivatives. It is generally less susceptible to matrix effects than ESI.

Electron Ionization (EI): While a powerful technique for generating reproducible fragmentation patterns for library matching, EI is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak for compounds like nitropyrazoles.[6] This can make it challenging to determine the molecular weight of unknown derivatives. However, the resulting fragmentation patterns can be highly informative for structural elucidation.[7]

Data Presentation: Ionization Technique Comparison
Ionization TechniqueTypical Adducts/IonsKey AdvantagesKey DisadvantagesBest Suited For
Electrospray Ionization (ESI) [M+H]⁺, [M+Na]⁺, [M-H]⁻Soft ionization, high sensitivity for polar compounds, excellent for LC coupling.[2]Susceptible to matrix effects, ion suppression.High-throughput screening, metabolite identification, quantitative analysis.[5]
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺Handles a wider range of polarities than ESI, less prone to matrix effects.Generally lower sensitivity than ESI for highly polar compounds.Analysis of less polar derivatives, confirmation of molecular weight.
Electron Ionization (EI) M⁺˙, numerous fragment ionsProduces detailed, reproducible fragmentation patterns for structural elucidation and library matching.[7]Often results in a weak or absent molecular ion, making molecular weight determination difficult.[6]Gas chromatography-mass spectrometry (GC-MS) analysis of volatile derivatives, detailed structural characterization.[8]

Fragmentation Analysis: Unraveling the Structure

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of this compound and its derivatives. The fragmentation patterns observed are highly dependent on the collision energy and the specific structure of the derivative.

Common Fragmentation Pathways:

Based on the analysis of similar nitropyrazole structures, several key fragmentation pathways can be anticipated.[7][9]

  • Loss of the Nitro Group: A characteristic fragmentation is the loss of the nitro group (NO₂) as a neutral loss of 46 Da or as a nitrite radical (•NO₂) resulting in an [M-46]⁺ ion.[7][9]

  • Decarboxamidation: The carboxamide group can undergo cleavage, leading to the loss of CONH₂ (44 Da).

  • Pyrazole Ring Cleavage: The pyrazole ring itself can fragment, often initiated by the loss of N₂ or HCN, leading to a variety of smaller fragment ions.[7]

  • Side-Chain Fragmentation: For derivatives with substituents, fragmentation of these side chains will provide crucial information about their structure.

Visualizing Fragmentation:

fragmentation_pathway M [M+H]⁺ (this compound) F1 [M+H - NO₂]⁺ Loss of Nitro Group M->F1 - 46 Da F2 [M+H - CONH₂]⁺ Loss of Carboxamide M->F2 - 44 Da F3 [M+H - H₂O]⁺ Loss of Water M->F3 - 18 Da F4 Further Fragmentation (Pyrazole Ring Opening) F1->F4 F2->F4

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific derivative and matrix.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards.

  • Sample Extraction (for biological matrices): For samples like plasma or tissue, a protein precipitation step is typically required.[5]

    • Add a threefold excess of cold acetonitrile or methanol to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

LC-MS/MS Method Development

The following provides a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scan for structural elucidation. Select the protonated molecular ion ([M+H]⁺) as the precursor ion and monitor for characteristic product ions.

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Addition & Vortexing A->B C Centrifugation B->C D Supernatant Transfer C->D E Filtration D->E F LC Separation E->F G ESI Ionization F->G H MS1 (Precursor Scan) G->H I Collision Cell (CID) H->I J MS2 (Product Ion Scan) I->J K Peak Integration J->K M Structural Elucidation J->M L Quantification K->L

Caption: A typical workflow for the LC-MS/MS analysis of pyrazole derivatives.

Comparative Performance Data

The following table summarizes hypothetical but representative data for the analysis of a model this compound derivative using different MS techniques. Actual values will vary depending on the specific compound and instrumentation.

Analytical MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Limit of Quantification (LOQ)Linearity (r²)
LC-ESI-MS/MS (Positive) 171.03125.02, 108.02, 81.010.1 ng/mL>0.998
GC-EI-MS 170.02 (M⁺˙)124.01, 97.01, 69.011 ng/mL>0.995

Conclusion

The mass spectrometric analysis of this compound and its derivatives is most effectively achieved using LC-ESI-MS/MS in positive ion mode. This approach offers the best combination of sensitivity, selectivity, and applicability to complex matrices, which is crucial for drug development and metabolism studies. While GC-EI-MS can provide valuable detailed fragmentation information for structural confirmation of volatile derivatives, its utility is limited by the potential for extensive fragmentation and the absence of a clear molecular ion. The choice of the optimal analytical strategy will ultimately depend on the specific research question, the properties of the derivative, and the available instrumentation.

References

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A Comparative Guide to the In-Vitro Efficacy of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The landscape of cancer chemotherapy is in a constant state of evolution, with a significant focus on the development of novel heterocyclic compounds that can offer higher efficacy and lower toxicity.[1] Among these, pyrazole derivatives have garnered substantial attention due to their wide range of pharmacological activities, including anticancer properties.[2][3] These five-membered heterocyclic rings are versatile scaffolds, allowing for structural modifications that can significantly enhance their cytotoxic effects against various cancer cell lines.[1][4] This guide focuses specifically on a promising subclass: 4-Nitro-1H-pyrazole-3-carboxamide derivatives. We will provide a comparative analysis of their in-vitro performance, delve into the mechanistic underpinnings of their action, and offer detailed, reproducible experimental protocols for their evaluation.

Mechanistic Insights: How Do Pyrazole Derivatives Exert Their Anticancer Effects?

The anticancer activity of pyrazole derivatives is not attributed to a single mechanism but rather a spectrum of interactions with various cellular targets crucial for cancer cell proliferation and survival.[1][5] Structure-activity relationship studies have revealed that different substitutions on the pyrazole ring can direct these compounds to interact with a range of targets.[1]

Key mechanisms of action for pyrazole derivatives include:

  • Kinase Inhibition: Many pyrazole derivatives have been shown to inhibit the activity of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Fms-like receptor tyrosine kinase 3 (FLT3).[1][5][6] The constitutive activation of these kinases drives uncontrolled cell proliferation, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[1][7] This disruption of the cytoskeleton is a clinically validated anticancer strategy, as it halts cell division during mitosis, ultimately leading to apoptotic cell death.[7]

  • DNA Interaction: Certain 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, potentially through minor groove binding.[8] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells.[5][8]

The 4-nitro substitution is a key feature of the derivatives discussed in this guide, and its electron-withdrawing nature can significantly influence the molecule's interaction with biological targets.

Kinase_Inhibition_Pathway Pyrazole_Derivative 4-Nitro-1H-pyrazole- 3-carboxamide Derivative Kinase Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Pyrazole_Derivative->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MEK) Kinase->Downstream_Signaling Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition Blocked Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotion

Caption: Simplified signaling pathway of kinase inhibition by pyrazole derivatives.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

The true measure of a potential anticancer compound lies in its cytotoxic efficacy against a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

Below is a comparative table summarizing the in-vitro cytotoxicity of several hypothetical this compound derivatives against common cancer cell lines, with Doxorubicin, a standard chemotherapeutic agent, as a reference.

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Derivative A 2.55.13.84.2
Derivative B 1.83.22.12.9
Derivative C 8.912.410.511.8
Doxorubicin 0.51.20.80.9

Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

From this data, "Derivative B" emerges as the most potent among the tested pyrazole derivatives, exhibiting the lowest IC50 values across all cell lines. While not as potent as the broad-spectrum chemotherapy Doxorubicin, the selectivity and potentially different toxicity profile of pyrazole derivatives make them worthy of further investigation.[9][10] For instance, some pyrazole compounds have shown reduced toxicity towards normal cell lines, a highly desirable trait in cancer therapy.[9]

Experimental Protocols: Ensuring Reproducibility

To facilitate the independent verification and expansion of these findings, detailed experimental protocols for key in-vitro assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well.[13] Incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (1x10^4 cells/well) B 2. Incubate 24h A->B C 3. Treat with Pyrazole Derivatives B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Sources

A Head-to-Head Comparison: 4-Nitro-1H-pyrazole-3-carboxamide Based FLT3 Inhibitors Versus Quizartinib in the Landscape of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective therapies for Acute Myeloid Leukemia (AML) has zeroed in on the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical driver of leukemogenesis in a significant subset of patients.[1][2] Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated notable clinical activity, particularly against internal tandem duplication (ITD) mutations.[1][2][3] However, the emergence of acquired resistance, often through secondary mutations in the tyrosine kinase domain (TKD), presents a formidable challenge.[2][3][4] This has spurred the development of novel FLT3 inhibitors with improved efficacy against these resistance mutations. This guide provides an in-depth, objective comparison of a promising new class of inhibitors based on the 4-Nitro-1H-pyrazole-3-carboxamide scaffold against the well-established Quizartinib, supported by experimental data and detailed methodologies.

The Clinical Imperative: Overcoming Resistance in FLT3-Mutated AML

FLT3 mutations, present in approximately 30% of AML patients, are associated with a poor prognosis.[1][5][6] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the kinase and uncontrolled cell proliferation.[5][6] While Quizartinib effectively targets FLT3-ITD, its efficacy is hampered by the development of resistance, frequently through mutations at the D835 and F691 residues of the FLT3 kinase domain.[2][3][4] The F691L "gatekeeper" mutation, in particular, confers broad resistance to many existing FLT3 inhibitors.[3][4] This underscores the urgent need for new therapeutic agents that can effectively inhibit both the primary FLT3-ITD mutation and the clinically relevant resistance mutations.

Mechanism of Action: A Tale of Two Inhibitors

Quizartinib is a type II FLT3 inhibitor, meaning it binds to and stabilizes the inactive conformation of the FLT3 kinase, thereby preventing its activation.[2] This mechanism is highly effective against the FLT3-ITD mutation. However, mutations in the activation loop, such as D835Y, can shift the conformational equilibrium of the kinase towards the active state, reducing the binding affinity of type II inhibitors like Quizartinib.[4]

The novel this compound derivatives, exemplified by compound 8t from recent studies, are designed to exhibit potent inhibitory activity against both wild-type and mutated forms of FLT3.[6] While the specific binding mode can vary, these inhibitors are developed to accommodate the structural changes induced by resistance mutations, potentially offering a more durable therapeutic response.[6]

Comparative Efficacy: A Quantitative Analysis

The following tables summarize the biochemical and cellular activities of a leading this compound based inhibitor (compound 8t) in comparison to Quizartinib.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

InhibitorFLT3 (Wild-Type)FLT3-ITDFLT3-D835YFLT3-F691L
Quizartinib 4.2[3]1.1[3]>1000[3]>1000[3]
Compound 8t 0.089[6]<5[6]<5[6]0.6[6]

Table 2: Cellular Anti-proliferative Activity (IC50, nM)

InhibitorMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Quizartinib 0.40[3]0.89[3]
Compound 8t 1.22[6]Not Reported

The data clearly demonstrates the exceptional potency of compound 8t against both wild-type FLT3 and, crucially, the D835Y and F691L resistance mutations, with IC50 values in the sub-nanomolar to low nanomolar range.[6] In stark contrast, Quizartinib loses its efficacy against these clinically significant mutations.[3] While Quizartinib shows slightly higher potency against the FLT3-ITD expressing cell line MV4-11 in this specific comparison, the ability of compound 8t to overcome resistance mutations is a significant advantage.

Selectivity Profile: A Critical Consideration

A key aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity. Quizartinib is known for its high selectivity for FLT3.[5][7][8] The this compound derivative, compound 8t, has also been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, with high potency.[6] This polypharmacology could be a double-edged sword. On one hand, simultaneous inhibition of FLT3 and CDKs may offer a synergistic anti-leukemic effect.[6] On the other hand, it could lead to different off-target effects compared to a highly selective FLT3 inhibitor like Quizartinib. Further investigation into the broader kinome selectivity of this new class of inhibitors is warranted.

Experimental Methodologies: The Foundation of Comparative Data

To ensure the reproducibility and validity of these findings, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for the key assays used in the characterization of these FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Principle: The assay measures the phosphorylation of a substrate peptide by the FLT3 enzyme. The amount of phosphorylation is detected, often using a luminescence-based method where the amount of ATP consumed is correlated with light output.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[9]

    • Dilute the recombinant FLT3 enzyme (wild-type or mutant) to the desired concentration in kinase buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Quizartinib) and a positive control (e.g., Staurosporine) in kinase buffer with a small percentage of DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the diluted FLT3 enzyme to the wells and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[9]

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[9][10]

    • This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-luciferin reaction.[9]

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of AML cells that are dependent on FLT3 signaling.

Principle: The viability of cells is determined by measuring their metabolic activity. Reagents like MTS or CellTiter-Glo are converted into a detectable product by viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 or IMDM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.[11][12]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).[13]

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the compound dilutions to the wells containing the cells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][14]

  • Detection:

    • Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or a luminescence-based reagent like CellTiter-Glo® to each well.[3][13]

    • Incubate for 1-4 hours.[3]

    • Measure the absorbance at 490 nm (for MTS) or luminescence using a microplate reader.[3][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Western Blotting for FLT3 Signaling Pathway Proteins

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, such as STAT5, providing a direct measure of target engagement and pathway inhibition.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5).

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat AML cells with the test compounds for a specified duration (e.g., 2-4 hours).

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total FLT3, total STAT5) or a loading control like β-actin or GAPDH.[11]

Visualizing the Molecular Landscape

To better understand the context of this comparison, the following diagrams illustrate the FLT3 signaling pathway and the experimental workflow for evaluating these inhibitors.

FLT3 Signaling Pathway and Inhibitor Action

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS Activation PI3K PI3K/AKT Pathway FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation Signal Transduction PI3K->Proliferation Signal Transduction pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation Nuclear Translocation Inhibitor FLT3 Inhibitor (Quizartinib / this compound derivative) Inhibitor->FLT3 Inhibition

Caption: The FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_comparison Comparative Analysis KinaseAssay In Vitro Kinase Assay (Wild-Type & Mutant FLT3) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem Compare Compare Potency, Selectivity, and Resistance Profile IC50_Biochem->Compare CellCulture AML Cell Lines (MV4-11, MOLM-13) ProlifAssay Cell Proliferation Assay (MTS / CellTiter-Glo) CellCulture->ProlifAssay WesternBlot Western Blot (p-FLT3, p-STAT5) CellCulture->WesternBlot IC50_Cell Determine Cellular IC50 ProlifAssay->IC50_Cell TargetEngage Confirm Target Engagement WesternBlot->TargetEngage IC50_Cell->Compare TargetEngage->Compare

Caption: A streamlined workflow for the comparative evaluation of FLT3 inhibitors.

Conclusion and Future Directions

The emergence of this compound based FLT3 inhibitors represents a significant advancement in the quest to overcome Quizartinib resistance in AML. The lead compound, 8t, demonstrates remarkable potency against the clinically challenging F691L and D835Y mutations, a clear advantage over Quizartinib.[6] While further studies are needed to fully elucidate the selectivity profile and in vivo efficacy of this new class of inhibitors, the initial data is highly promising.

For researchers in the field, this guide provides a framework for the continued evaluation and development of next-generation FLT3 inhibitors. The provided methodologies offer a standardized approach to ensure that comparative data is robust and reproducible. The ultimate goal remains the development of therapies that can provide durable remissions and improved outcomes for patients with FLT3-mutated AML.

References

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  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. [Link]

  • Kepes, J., et al. (2021). Viability of a MV4-11, b MOLM-13, c OCI-AML-3, and d HL60 cells treated with idasanutlin and venetoclax alone and in combination for 72 h.
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A Senior Application Scientist's Guide to Validating the Binding of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives to FLT3 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating the binding of 4-Nitro-1H-pyrazole-3-carboxamide derivatives to Fms-like tyrosine kinase 3 (FLT3), a critical target in the development of therapeutics for Acute Myeloid Leukemia (AML). For researchers and drug development professionals, the rigorous validation of inhibitor-target engagement is paramount. This document offers an in-depth analysis of key experimental techniques, emphasizing the causality behind procedural choices to ensure scientific integrity and robust data interpretation.

Introduction: The Significance of FLT3 Kinase and the Promise of Pyrazole-Carboxamide Scaffolds

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] This makes FLT3 a highly attractive therapeutic target for AML.[3][5] The constitutive activation of FLT3 due to these mutations leads to uncontrolled cell proliferation through downstream signaling pathways like RAS/MAPK, JAK/STAT5, and PI3K/AKT.[1][6]

The this compound scaffold has emerged as a promising framework for the development of potent FLT3 inhibitors.[3] Derivatives of this scaffold have demonstrated the ability to bind to the ATP-binding site of FLT3, thereby inhibiting its kinase activity.[1][3] Validating the binding of these compounds to FLT3 is a critical step in their development as potential cancer therapeutics. This guide will compare and contrast the most effective methodologies for this purpose.

Comparative Analysis of Binding Validation Methodologies

The validation of a kinase inhibitor's binding to its target can be approached from multiple angles, each providing unique insights into the interaction. We will explore biochemical, biophysical, and cell-based assays, highlighting their principles, protocols, and a comparative analysis of their strengths and weaknesses.

Biochemical Assays: Assessing Kinase Inhibition

Biochemical assays are fundamental in the initial stages of inhibitor characterization. They directly measure the enzymatic activity of the kinase in the presence of an inhibitor, providing a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of Operation: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified. A potent inhibitor will reduce the kinase's ability to phosphorylate its substrate.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a widely used luminescent assay to measure kinase activity.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 enzyme, the specific substrate (e.g., a synthetic peptide), and the this compound derivative at various concentrations.[5][7]

  • Initiation: Start the kinase reaction by adding ATP.[5][7] Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated during the kinase reaction into ATP.[7]

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Causality Behind Experimental Choices:

  • Purified Components: Using purified recombinant FLT3 and a specific substrate ensures that the measured inhibition is a direct effect on the target kinase.

  • ATP Concentration: The concentration of ATP used in the assay is critical. If the inhibitor is ATP-competitive, its apparent IC50 will be influenced by the ATP concentration.[8]

  • Controls: Including positive (known FLT3 inhibitor) and negative (vehicle, e.g., DMSO) controls is essential for validating the assay's performance.[9]

Data Presentation:

DerivativeFLT3 IC50 (nM)
Compound A5.2
Compound B15.8
Compound C89.1
Quizartinib (Control)1.1

Advantages and Limitations:

  • Advantages: High-throughput, relatively low cost, and provides a direct measure of functional inhibition.

  • Limitations: Does not directly measure binding affinity (Kd), can be susceptible to interference from compounds that interact with the detection system, and does not provide information on the binding kinetics or thermodynamics.

Workflow Diagram:

cluster_0 Biochemical Assay Workflow A Prepare Reaction Mix (FLT3, Substrate, Inhibitor) B Initiate with ATP A->B C Incubate (30°C, 60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (ADP -> ATP) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Biochemical assay workflow for IC50 determination.

Biophysical Methods: Direct Measurement of Binding

Biophysical techniques provide direct evidence of binding and can elucidate the kinetics and thermodynamics of the interaction between the inhibitor and the kinase.

Principle of Operation: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[10] The kinase is immobilized on the chip, and the inhibitor is flowed over the surface. Binding of the inhibitor to the kinase causes a change in mass, which alters the refractive index and is detected in real-time.[10][11]

Experimental Protocol:

  • Chip Preparation: Immobilize the purified recombinant FLT3 kinase onto a sensor chip using a suitable chemistry (e.g., amine coupling).[11]

  • Analyte Injection: Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

  • Association: Inject the inhibitor solution over the sensor chip surface at a constant flow rate and monitor the SPR signal (response units, RU) in real-time as the inhibitor binds to the immobilized kinase.[10]

  • Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the decrease in the SPR signal as the inhibitor dissociates from the kinase.[10]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices:

  • Immobilization Strategy: The method of immobilizing the kinase is crucial to ensure it remains active.[11] Covalent attachment via amine coupling is common, but care must be taken to avoid modifying residues in the active site.[11]

  • Analyte Concentration Range: A wide range of inhibitor concentrations is necessary to accurately determine the binding kinetics.

  • Flow Rate: The flow rate can influence mass transport effects, so it should be optimized to ensure the observed binding is not limited by the rate of delivery of the inhibitor to the surface.

Data Presentation:

Derivativeka (1/Ms)kd (1/s)Kd (nM)
Compound A2.5 x 10^55.0 x 10^-42.0
Compound B1.8 x 10^59.0 x 10^-45.0
Compound C1.1 x 10^52.2 x 10^-320.0

Advantages and Limitations:

  • Advantages: Provides real-time kinetic data (on- and off-rates), label-free, and requires relatively small amounts of protein.[12]

  • Limitations: Immobilization can potentially alter protein conformation and activity, susceptible to non-specific binding and mass transport limitations.

Workflow Diagram:

cluster_1 SPR Workflow A Immobilize FLT3 on Sensor Chip B Inject Inhibitor (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Analyze Sensorgram (ka, kd, Kd) D->E

Surface Plasmon Resonance experimental workflow.

Principle of Operation: ITC directly measures the heat released or absorbed during a binding event.[13][14] A solution of the inhibitor is titrated into a solution containing the kinase, and the resulting heat change is measured.[15] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13][15]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the purified FLT3 kinase and the this compound derivative in the same buffer to minimize heats of dilution.

  • Loading the Calorimeter: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.[14]

  • Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while stirring.[16]

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Causality Behind Experimental Choices:

  • Buffer Matching: Using identical buffers for the protein and ligand is crucial to avoid large heats of dilution that can obscure the binding signal.

  • Concentrations: The concentrations of the kinase and inhibitor must be carefully chosen to ensure a measurable heat signal and a well-defined binding isotherm.

  • Control Experiments: Titrating the inhibitor into buffer alone is an important control to measure the heat of dilution.

Data Presentation:

DerivativeKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Compound A2.5-8.5-3.21.05
Compound B6.2-7.8-3.50.98
Compound C25.1-6.9-3.81.01

Advantages and Limitations:

  • Advantages: Provides a complete thermodynamic profile of the binding interaction (Kd, ΔH, ΔS), label-free, and performed in solution, avoiding immobilization artifacts.[13][15]

  • Limitations: Requires larger amounts of protein and compound compared to SPR, lower throughput, and may not be suitable for very high or very low affinity interactions.

Workflow Diagram:

cluster_2 ITC Workflow A Load FLT3 into Cell Inhibitor into Syringe B Sequential Injections A->B C Measure Heat Change B->C D Integrate Peaks C->D E Fit Binding Isotherm (Kd, ΔH, n) D->E

Isothermal Titration Calorimetry experimental workflow.

Cell-Based Assays: Validating Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and exert a biological effect.

Principle of Operation: These assays measure the inhibition of FLT3 autophosphorylation or the proliferation of cancer cell lines that are dependent on FLT3 signaling.

Experimental Protocol: Western Blot for FLT3 Phosphorylation

  • Cell Culture: Use a human AML cell line that expresses a constitutively active form of FLT3, such as MV4-11 (homozygous for FLT3-ITD).[17]

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and lyse them to release the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific to the phosphorylated form of FLT3 (p-FLT3).[7] Use an antibody against total FLT3 as a loading control.[7]

  • Detection: Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[7]

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).[18]

  • MTT Addition: Add MTT reagent to the wells. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Line Selection: Using a cell line with a documented dependence on FLT3 signaling (e.g., MV4-11) is critical to link the observed anti-proliferative effect to the inhibition of the target.[6]

  • Phosphorylation as a Readout: Measuring the phosphorylation state of FLT3 is a direct indicator of its activation state and provides a proximal readout of target engagement.

  • Proliferation as a Functional Outcome: Assessing the impact on cell proliferation demonstrates that target engagement translates into a desired biological response.

Data Presentation:

Derivativep-FLT3 Inhibition IC50 (nM)MV4-11 Proliferation IC50 (nM)
Compound A8.110.5
Compound B25.432.7
Compound C150.2185.6

Advantages and Limitations:

  • Advantages: Provides information on cell permeability, target engagement in a physiological context, and functional consequences of inhibition.[7]

  • Limitations: Can be influenced by off-target effects, and the observed potency can be affected by cellular factors such as drug efflux pumps.

Workflow Diagram:

cluster_3 Cell-Based Assay Workflow cluster_4 Phosphorylation Assay cluster_5 Proliferation Assay A Treat FLT3-dependent AML cells with inhibitor B Lyse cells A->B E Incubate (48-72h) A->E C Western Blot for p-FLT3 B->C D Quantify Inhibition C->D F MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for cell-based validation assays.

Conclusion: An Integrated Approach to Binding Validation

The validation of the binding of this compound derivatives to FLT3 kinase requires a multi-faceted approach. No single technique provides a complete picture of the inhibitor-target interaction.

  • Biochemical assays are indispensable for initial screening and potency determination.

  • Surface Plasmon Resonance offers invaluable insights into the kinetics of binding, particularly the residence time of the inhibitor on the target.

  • Isothermal Titration Calorimetry provides a detailed thermodynamic profile, which can guide lead optimization by revealing the driving forces of binding.

  • Cell-based assays are the ultimate test of an inhibitor's ability to engage its target in a complex biological system and elicit a desired functional response.

By integrating the data from these complementary methodologies, researchers can build a comprehensive and robust understanding of the binding of their compounds to FLT3, paving the way for the development of novel and effective therapies for AML.

References

Sources

A Comparative Guide to the X-ray Crystallography of 4-Nitro-1H-pyrazole-3-carboxamide Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the synthesis and X-ray crystallographic analysis of hypothetical co-crystals of 4-Nitro-1H-pyrazole-3-carboxamide, a molecule of interest in pharmaceutical development due to the prevalence of the pyrazole moiety in bioactive compounds.[1][2] The introduction of co-formers can modulate the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity.[3] This document outlines the experimental design, from co-former selection to detailed crystallographic analysis, offering insights for researchers in crystal engineering and drug development.

Introduction: The Rationale for Co-crystallization of this compound

This compound possesses multiple functional groups capable of forming robust intermolecular hydrogen bonds: the pyrazole ring (both N-H donor and pyridine-like N acceptor), the carboxamide group (N-H donor and C=O acceptor), and the nitro group (potential for weaker interactions). This rich hydrogen-bonding capability makes it an excellent candidate for co-crystallization.[3][4] The goal of forming co-crystals with this API is to create novel solid forms with potentially improved physicochemical properties. This guide explores a comparative study of co-crystals formed with three hypothetical, pharmaceutically acceptable co-formers: Isonicotinamide, Succinic Acid, and Urea. These co-formers are selected for their diverse hydrogen bonding functionalities, allowing for a comparative analysis of the resulting supramolecular synthons.

Experimental Protocols

The successful formation and analysis of co-crystals are dependent on meticulous experimental procedures. The following sections detail the methodologies for co-crystal synthesis and single-crystal X-ray diffraction.

Co-crystal Synthesis

Multiple techniques can be employed for the synthesis of co-crystals, each with its own advantages.[5] For this comparative study, we will outline two common methods: solution evaporation and liquid-assisted grinding.

Solution Evaporation Method:

  • Molar Equivalence: In separate vials, dissolve equimolar amounts of this compound and the selected co-former (Isonicotinamide, Succinic Acid, or Urea) in a suitable solvent, such as ethanol or methanol. The choice of solvent is critical, and both components should have comparable solubility to prevent premature precipitation of one component.[3][6]

  • Dissolution: Gently warm and stir the mixtures until all solids are completely dissolved.

  • Slow Evaporation: Combine the solutions of the API and co-former. Cover the container with a perforated film to facilitate slow solvent evaporation at ambient temperature.

  • Crystal Formation: Single crystals suitable for X-ray diffraction are expected to form over a period of 24-72 hours.

  • Isolation and Drying: Carefully collect the crystals, wash them with a minimal amount of cold solvent, and dry them under vacuum.

Liquid-Assisted Grinding (LAG) Method:

  • Mixing: Place equimolar amounts of this compound and the chosen co-former in a mortar.

  • Grinding: Add a few drops of a suitable solvent (e.g., acetonitrile or ethanol) and grind the mixture with a pestle for approximately 30 minutes.[7]

  • Analysis: The resulting powder should be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.[8][9]

Single-Crystal X-ray Diffraction (SCXRD)

The definitive structural elucidation of the co-crystals is achieved through SCXRD.[10]

  • Crystal Mounting: A high-quality single crystal from the solution evaporation method is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K to reduce thermal vibrations) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Comparative Crystallographic Analysis

The following table summarizes the hypothetical crystallographic data for the three co-crystals of this compound. This data provides a basis for comparing the influence of each co-former on the crystal packing and hydrogen bonding motifs.

ParameterThis compound-IsonicotinamideThis compound-Succinic AcidThis compound-Urea
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1P2₁2₁2₁
Unit Cell Dimensions
a (Å)10.1237.45612.345
b (Å)15.6788.9128.765
c (Å)8.45611.2349.123
α (°)9078.1290
β (°)105.2385.3490
γ (°)9072.4590
Volume (ų) 1294.5698.7987.6
Z 424
Key Hydrogen Bonds Carboxamide-Pyridine (N-H···N), Carboxamide-Carboxamide (N-H···O)Carboxamide-Carboxylic Acid (O-H···O, N-H···O)Carboxamide-Urea (N-H···O)

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the experimental workflow and the anticipated hydrogen bonding patterns in the co-crystals.

experimental_workflow cluster_synthesis Co-crystal Synthesis cluster_methods Methods cluster_characterization Characterization cluster_analysis Data Analysis API 4-Nitro-1H-pyrazole- 3-carboxamide Solution_Evaporation Solution Evaporation API->Solution_Evaporation LAG Liquid-Assisted Grinding API->LAG Coformer Co-former (Isonicotinamide, Succinic Acid, or Urea) Coformer->Solution_Evaporation Coformer->LAG SCXRD Single-Crystal X-ray Diffraction (SCXRD) Solution_Evaporation->SCXRD Single Crystals PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD Powder Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution Comparative_Analysis Comparative Analysis of Crystal Structures Structure_Solution->Comparative_Analysis

Caption: Experimental workflow for the synthesis and crystallographic analysis of co-crystals.

hydrogen_bonding cluster_isonicotinamide API-Isonicotinamide Interaction cluster_succinic_acid API-Succinic Acid Interaction cluster_urea API-Urea Interaction API1 This compound N-H (amide) Isonicotinamide Isonicotinamide N (pyridine) API1:f1->Isonicotinamide:f1 N-H···N API2 This compound C=O (amide) Succinic_Acid Succinic Acid O-H (acid) Succinic_Acid:f1->API2:f1 O-H···O API3 This compound C=O (amide) Urea Urea N-H Urea:f1->API3:f1 N-H···O

Caption: Potential primary hydrogen bonding interactions in the hypothetical co-crystals.

Discussion and Comparative Insights

The hypothetical crystallographic data reveals distinct packing arrangements and hydrogen bonding motifs for each co-crystal, underscoring the significant influence of the co-former on the resulting crystal structure.

  • API-Isonicotinamide Co-crystal: The formation of a robust N-H···N hydrogen bond between the carboxamide of the API and the pyridine nitrogen of isonicotinamide is anticipated to be the primary supramolecular synthon. This interaction, coupled with potential N-H···O bonds between amide groups, likely directs the monoclinic crystal packing.

  • API-Succinic Acid Co-crystal: The presence of the carboxylic acid groups in succinic acid introduces strong O-H···O hydrogen bonds, which are expected to form between the acid and the carboxamide oxygen of the API. This would create a different and potentially more complex hydrogen-bonded network, reflected in the lower symmetry of the triclinic crystal system.

  • API-Urea Co-crystal: Urea, with its two N-H donors and one C=O acceptor, can form a variety of hydrogen bonds. The primary interaction with the API is predicted to be an N-H···O bond between the urea N-H and the carboxamide C=O of the API. The resulting orthorhombic crystal system suggests a highly ordered, three-dimensional network.

The variation in crystal systems and unit cell parameters across the three hypothetical co-crystals highlights the tunability of the solid-state structure of this compound through co-crystallization. These structural differences are expected to translate into variations in physicochemical properties such as melting point, solubility, and dissolution rate, which would require further experimental investigation.

Conclusion

This guide presents a comparative framework for the synthesis and X-ray crystallographic analysis of co-crystals of this compound. Although the specific co-crystals discussed are hypothetical, the outlined experimental protocols and analytical comparisons are grounded in established principles of crystal engineering and X-ray crystallography. The choice of co-former is demonstrated to be a critical factor in determining the final crystal structure and, by extension, the material properties of the API. This approach provides a valuable strategy for the rational design of novel pharmaceutical solids with optimized properties.

References

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PubMed Central. Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. Available at: [Link]

  • Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. Available at: [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Available at: [Link]

  • Cocrystal Formation from Solvent Mixtures | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Available at: [Link]

  • Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - University of Limerick. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS - ResearchGate. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - Semantic Scholar. Available at: [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O - ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]

  • systematic review: cocrystal as efforts to improve physicochemical and bioavailability properties of - CORE. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties. Available at: [Link]

  • Co-Crystals - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the safe and effective handling of specialized reagents is a cornerstone of both groundbreaking research and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of 4-Nitro-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure that your work with this compound is not only productive but also conducted with the highest degree of safety.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are extrapolated from its chemical relatives. The nitropyrazole core suggests potential for skin, eye, and respiratory irritation, as indicated by the GHS classifications for 4-Nitro-1H-pyrazole-3-carboxylic acid[1]. Aromatic nitro compounds, as a class, are known for their potential toxicity if ingested, inhaled, or absorbed through the skin[2].

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation[1][3][4].

  • Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation[1][3][4].

  • Acute Toxicity: Harmful if swallowed[5].

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure[5].

  • Methemoglobinemia: Aromatic nitro compounds can potentially induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. This ensures protection from all potential routes of exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards[4][6][7].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, worn in addition to safety goggles[5][7].
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and change immediately upon contamination[7].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible[8].
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the powder outside of a fume hood[5][7].

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. Safety showers and eyewash stations must be accessible and recently tested[4].

  • Assemble PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Prepare Your Workspace: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Review Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and personnel exposure.

Step-by-Step Handling Protocol
  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation of dust particles.

    • Use a dedicated, clean spatula and weighing vessel.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving the Compound:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5].

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container[9].

  • Labeling: The waste container must be labeled as "Hazardous Organic Waste" and include the full chemical name: "this compound"[9].

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment[9].

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[9].

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task start->task weighing Weighing Powder task->weighing Powder Handling dissolving Dissolving in Solvent task->dissolving Solution Handling ppe_weighing Mandatory PPE: - Safety Goggles - Face Shield - Nitrile Gloves - Lab Coat - Respirator (in fume hood) weighing->ppe_weighing ppe_dissolving Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dissolving->ppe_dissolving end Proceed with Task Safely ppe_weighing->end ppe_dissolving->end Emergency_Response_Workflow exposure Exposure Event exposure_type Determine Exposure Type exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion action_skin Flush with water for 15 min. Remove contaminated clothing. Seek medical attention if irritation persists. skin_contact->action_skin action_eye Flush with water for 15 min. Seek IMMEDIATE medical attention. eye_contact->action_eye action_inhalation Move to fresh air. Seek IMMEDIATE medical attention. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. Seek IMMEDIATE medical attention. ingestion->action_ingestion

Caption: Emergency Response Workflow for Exposure Incidents.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety and excellence within your research environment. Should you have any further questions, please consult your institution's environmental health and safety specialists.

References

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.